molecular formula C3H6S2 B1197483 1,2-Dithiolane CAS No. 557-22-2

1,2-Dithiolane

Número de catálogo: B1197483
Número CAS: 557-22-2
Peso molecular: 106.21 g/mol
Clave InChI: MUZIZEZCKKMZRT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2-Dithiolane (CAS 557-22-2) is an organosulfur compound with the formula C3H6S2, characterized by a cyclic disulfide group . This five-membered heterocycle, also known as 1,2-dithiacyclopentane , serves as a fundamental structural motif in numerous biologically critical molecules . The parent compound has a molecular weight of 106.21 g·mol⁻¹ and a density of 1.211 g/cm³ . Its primary research value lies in its role as the core scaffold for several naturally occurring and synthetic derivatives with significant biological activity . Most notably, it is the defining structure of (R)-Lipoic Acid, a vital cofactor in aerobic metabolic pathways such as the pyruvate dehydrogenase complex . Other important natural analogues include asparagusic acid, found in asparagus, and nereistoxin, which has served as the molecular inspiration for a class of insecticides that act on the nicotinic acetylcholine receptor . Researchers are also interested in the redox properties of the this compound ring. The disulfide bridge can be reduced to its dithiol form, and the ring system can be further oxidized to form chiral S-oxides, which are of interest in stereochemical studies . This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

557-22-2

Fórmula molecular

C3H6S2

Peso molecular

106.21 g/mol

Nombre IUPAC

dithiolane

InChI

InChI=1S/C3H6S2/c1-2-4-5-3-1/h1-3H2

Clave InChI

MUZIZEZCKKMZRT-UHFFFAOYSA-N

SMILES

C1CSSC1

SMILES canónico

C1CSSC1

Otros números CAS

557-22-2

Sinónimos

1,2-dithiolane

Origen del producto

United States

Foundational & Exploratory

The Biological Versatility of 1,2-Dithiolane Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of 1,2-dithiolane derivatives, a class of sulfur-containing heterocyclic compounds that have garnered significant attention in the fields of pharmacology and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

The this compound ring, a five-membered cyclic disulfide, is the core structural motif of several naturally occurring and synthetic compounds with diverse biological properties. The inherent strain of the disulfide bond in the five-membered ring imparts unique chemical reactivity, making these derivatives potent modulators of various biological processes. This guide will explore their antioxidant, anticancer, and neuroprotective activities, providing a foundational resource for further investigation and development of novel therapeutics.

Key Biological Activities of this compound Derivatives

This compound derivatives exhibit a broad spectrum of biological activities, primarily attributed to their ability to participate in redox reactions and interact with key cellular targets.

Antioxidant Activity

The antioxidant properties of this compound derivatives are among their most well-documented activities. The archetypal example is alpha-lipoic acid, a naturally occurring compound that plays a crucial role in mitochondrial dehydrogenase reactions and acts as a potent antioxidant.[1] Its reduced form, dihydrolipoic acid (DHLA), is a powerful scavenger of reactive oxygen species (ROS).[2] The antioxidant capacity of lipoic acid and its derivatives is attributed to their ability to quench free radicals, chelate metal ions, and regenerate other endogenous antioxidants such as vitamin C and vitamin E.[2][3]

Anticancer Activity: Targeting Thioredoxin Reductase

A significant focus of research on this compound derivatives has been their potential as anticancer agents, largely through the inhibition of the thioredoxin system.[1] Thioredoxin reductase (TrxR) is a key enzyme in maintaining cellular redox homeostasis and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1] The strained disulfide bond of the this compound ring is thought to be a substrate for TrxR, leading to the reduction of the disulfide and subsequent inhibition of the enzyme.[1] However, recent studies suggest that the this compound moiety alone may not be sufficient for potent and specific TrxR inhibition and that the presence of other functional groups, such as a Michael acceptor, can significantly enhance inhibitory activity.[1][4]

Neuroprotective Activity

Several this compound derivatives have demonstrated promising neuroprotective effects in various models of neuronal damage.[5] Their antioxidant properties play a significant role in this activity by mitigating oxidative stress, a key contributor to neurodegenerative diseases. By scavenging ROS and reducing oxidative damage to neurons, these compounds can help preserve neuronal function and viability.[5]

Quantitative Data on Biological Activity

To facilitate the comparison of the biological activities of various this compound derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Thioredoxin Reductase 1 (TrxR1) Inhibitory Activity of Asparagusic Acid Derivatives [1][4]

CompoundStructureTrxR1 IC50 (µM)
2g N-(methylsulfonyl)-1,2-dithiolane-4-carboxamide186.0 ± 15.0
2j N-(2-oxo-2H-chromen-3-yl)-1,2-dithiolane-4-carboxamide5.3 ± 0.4
2k N-(2-oxo-2H-chromen-6-yl)-1,2-dithiolane-4-carboxamide27.0 ± 2.0

Table 2: Cytotoxicity of Asparagusic Acid Derivatives against Cancer Cell Lines [1][4]

CompoundCell LineIC50 (µM)
2j A549 (Human lung carcinoma)1.8 ± 0.1
HeLa (Human cervical cancer)2.0 ± 0.2
MCF-7 (Human breast adenocarcinoma)3.0 ± 0.3
4T1 (Mouse breast cancer)0.45 ± 0.04
2k A549 (Human lung carcinoma)1.2 ± 0.1
HeLa (Human cervical cancer)1.5 ± 0.1
MCF-7 (Human breast adenocarcinoma)2.0 ± 0.2
4T1 (Mouse breast cancer)0.35 ± 0.03

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of the biological activity of this compound derivatives.

Thioredoxin Reductase (TrxR) Inhibition Assay

This protocol is adapted from a common method used to determine the inhibitory activity of compounds against TrxR.

Materials:

  • Recombinant rat TrxR1

  • NADPH

  • Insulin

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

  • TE buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing TE buffer, NADPH, and insulin.

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding TrxR1 to the mixture.

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction by adding a solution of DTNB in guanidine hydrochloride.

  • Measure the absorbance at 412 nm to quantify the amount of reduced DTNB (TNB), which is proportional to the TrxR activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle progression.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat the cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store them at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer to measure the DNA content.

  • The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key pathways involved.

Thioredoxin Reductase (TrxR) Inhibition and Induction of Apoptosis

Inhibition of TrxR by this compound derivatives can disrupt the cellular redox balance, leading to increased oxidative stress and the induction of apoptosis. This pathway highlights the downstream effects of TrxR inhibition.

TrxR_Inhibition_Apoptosis cluster_dithiolane This compound Derivative cluster_cell Cancer Cell Dithiolane This compound Derivative TrxR Thioredoxin Reductase (TrxR) Dithiolane->TrxR Inhibition Trx_red Thioredoxin (Reduced) TrxR->Trx_red Reduction ROS Reactive Oxygen Species (ROS) Trx_ox Thioredoxin (Oxidized) Trx_red->Trx_ox Reduces other proteins ASK1 Apoptosis Signal-regulating Kinase 1 (ASK1) Trx_red->ASK1 Inhibition ROS->ASK1 Activation Apoptosis Apoptosis ASK1->Apoptosis Induction

Caption: Inhibition of TrxR by this compound derivatives leads to apoptosis.

Antioxidant Activity and the Keap1-Nrf2 Signaling Pathway

As antioxidants, this compound derivatives can modulate the Keap1-Nrf2 pathway, a critical signaling cascade that regulates the expression of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_dithiolane This compound Derivative cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dithiolane This compound Derivative (Antioxidant) ROS Oxidative Stress (ROS) Dithiolane->ROS Scavenges Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Degradation Cul3 Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS->Keap1 Oxidizes Cysteines ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription

Caption: 1,2-dithiolanes can modulate the Keap1-Nrf2 antioxidant response pathway.

General Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow Start Design & Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Start->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Antioxidant Antioxidant Assays (e.g., ORAC, TEAC) InVitro->Antioxidant Anticancer Anticancer Assays InVitro->Anticancer Neuroprotection Neuroprotection Assays (e.g., HT22 cell model) InVitro->Neuroprotection SAR Structure-Activity Relationship (SAR) Analysis Antioxidant->SAR TrxR TrxR Inhibition Assay Anticancer->TrxR Cytotoxicity Cytotoxicity Assay (e.g., MTT) Anticancer->Cytotoxicity CellCycle Cell Cycle Analysis Anticancer->CellCycle Anticancer->SAR Neuroprotection->SAR Lead Lead Compound Identification SAR->Lead

Caption: A general workflow for the development of this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a wide range of biological activities. Their unique chemical properties make them valuable scaffolds for the development of novel therapeutics targeting oxidative stress-related diseases, cancer, and neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for researchers to build upon.

Future research should focus on expanding the structure-activity relationship studies to design more potent and selective derivatives. A deeper understanding of their mechanisms of action, particularly their interactions with specific signaling pathways, will be crucial for their clinical translation. Furthermore, exploring novel delivery systems could enhance their bioavailability and therapeutic efficacy. The continued investigation of this compound derivatives holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

Fundamental Redox Chemistry of the 1,2-Dithiolane Ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Redox Properties of the 1,2-Dithiolane Ring System

For Researchers, Scientists, and Drug Development Professionals

The this compound ring is a five-membered heterocyclic system containing a disulfide bond that is prevalent in numerous natural products and has garnered significant interest in medicinal chemistry and drug development. Its unique chemical reactivity, primarily governed by the stereoelectronic properties of the strained disulfide bond, underpins its diverse biological activities. This guide provides a comprehensive overview of the redox properties of the this compound system, detailing its fundamental chemistry, interaction with biological systems, and the experimental protocols used for its study.

The redox behavior of the this compound ring is intrinsically linked to its strained structure. Unlike linear disulfides which favor a CSSC dihedral angle of around 90°, the five-membered ring constrains this angle to less than 35°.[1] This geometric constraint leads to a destabilizing four-electron repulsion between the non-bonding orbitals of the adjacent sulfur atoms, weakening the S-S bond.[1][2] This inherent instability makes the this compound ring susceptible to reduction and rapid thiol-disulfide exchange reactions.[1]

The redox activity is characterized by the reversible conversion between the oxidized cyclic disulfide form (this compound) and the reduced open-chain dithiol form (1,3-dithiol). This conversion is central to its biological function. The most well-known example is the lipoic acid/dihydrolipoic acid redox couple, which plays a crucial role in mitochondrial metabolism.[3][4][5][6]

Quantitative Redox Properties

The reactivity of the this compound ring can be quantified by its redox potential, which measures its tendency to accept electrons. The redox potential for the lipoic acid/dihydrolipoic acid couple is significantly negative, indicating that dihydrolipoic acid is a potent reducing agent.

Compound/Redox CoupleRedox Potential (E°') (mV)pHNotes
α-Lipoic Acid / Dihydrolipoic Acid-2907A key cofactor in mitochondrial dehydrogenase complexes.[7]
α-Lipoic Acid / Dihydrolipoic Acid-3207Another reported value, highlighting its strong reducing capacity.[7]
Glutathione Disulfide (GSSG) / Glutathione (GSH)-2407For comparison; dihydrolipoic acid can reduce GSSG to regenerate GSH.[7]

Thiol-Disulfide Exchange: The Core Reaction Mechanism

The primary mechanism through which 1,2-dithiolanes interact with biological systems is thiol-disulfide exchange. This process involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond. The strained nature of the this compound ring makes it highly susceptible to this reaction.[1] This reactivity facilitates the delivery of therapeutic cargo into cells by reacting with thiols on the cell surface, leading to internalization.[8][9]

Thiol_Disulfide_Exchange cluster_0 Initial State cluster_1 Transition State cluster_2 Final State Dithiolane This compound (R'-S-S-R') Transition Trigonal Bipyramidal Intermediate Dithiolane->Transition Thiolate Cellular Thiolate (RS⁻) Thiolate->Dithiolane Nucleophilic Attack Mixed_Disulfide Mixed Disulfide (R'-S-S-R) Transition->Mixed_Disulfide Ring Opening Dithiol Ring-Opened Dithiol (R'-SH) Mixed_Disulfide->Dithiol Further Reduction (e.g., by another RS⁻)

Figure 1: Thiol-disulfide exchange mechanism with a this compound ring.

Modulation of Cellular Signaling: The Keap1-Nrf2 Pathway

The redox properties of 1,2-dithiolanes and related electrophilic compounds are critical for their ability to modulate cellular signaling pathways involved in oxidative stress response. A primary example is the Keap1-Nrf2 pathway, a master regulator of cytoprotective gene expression.[10][11]

Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[10][12] Keap1 is rich in reactive cysteine residues that act as sensors for oxidative or electrophilic stress.[10] Electrophiles, including compounds containing the this compound moiety, can react with these cysteine thiols in Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[13] As a result, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[10][13][14] This leads to the transcription of a battery of cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[11][15][16]

Keap1_Nrf2_Pathway cluster_basal Basal Conditions cluster_stress Oxidative/Electrophilic Stress Keap1_Nrf2 Keap1-Nrf2 Complex Cul3 Cul3-E3 Ligase Keap1_Nrf2->Cul3 recruits Proteasome Proteasome Keap1_Nrf2->Proteasome targets for Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod conformational change Cul3->Keap1_Nrf2 ubiquitinates Nrf2 Ub Ubiquitin Nrf2_deg Nrf2 Degradation Proteasome->Nrf2_deg Dithiolane This compound (Inducer) Dithiolane->Keap1_Nrf2 modifies Keap1 cysteine thiols Nrf2_free Nrf2 (stabilized) Keap1_mod->Nrf2_free releases Nrf2 Nucleus Nucleus Nrf2_free->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Response Cellular Protection Genes->Response

Figure 2: Activation of the Nrf2 pathway by this compound compounds.

Experimental Protocols and Methodologies

Studying the redox properties of 1,2-dithiolanes requires a combination of synthetic, analytical, and biochemical techniques.

Synthesis of this compound Derivatives

A common method for synthesizing 1,2-dithiolanes involves the oxidation of a corresponding 1,3-dithiol.[2] The dithiols themselves can be prepared from 1,3-diols or other suitable precursors.[17]

Example Protocol: Synthesis of an N-protected this compound Amino Acid [18][19]

  • Preparation of the Dithiol Precursor: A protected amino acid with hydroxyl groups (e.g., a derivative of (S)-5,5'-dihydroxyleucine) is converted to a dimesylate by reacting with methanesulfonyl chloride in the presence of a base like triethylamine.

  • Thioacetylation: The dimesylate is treated with potassium thioacetate in a solvent like DMF to yield the bis-mercaptoacetyl derivative.

  • Hydrolysis to Dithiol: The thioacetate groups are hydrolyzed using aqueous sodium hydroxide at low temperature (0 °C) to afford the free 1,3-dithiol.

  • Oxidative Cyclization: The dithiol is dissolved in a solvent mixture (e.g., CHCl₃ and water) with a buffer like sodium acetate. An aqueous solution of iodine (I₂) is added dropwise until a persistent yellow color indicates the reaction is complete. The excess iodine is quenched with sodium thiosulfate.

  • Purification: The final this compound product is extracted, dried, and purified using silica gel column chromatography.

Synthesis_Workflow Start 1,3-Diol or 1,3-Dihalide Precursor Step1 Step 1: Synthesis of 1,3-Dithiol Start->Step1 Step2 Step 2: Oxidative Cyclization (e.g., with I₂) Step1->Step2 Purification Step 3: Purification (HPLC or Column Chromatography) Step2->Purification Analysis Step 4: Characterization (NMR, MS, UV-Vis) Purification->Analysis End Pure this compound Analysis->End

Figure 3: General experimental workflow for this compound synthesis.

Analysis of Redox State by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for separating and quantifying the oxidized (this compound) and reduced (1,3-dithiol) forms of the molecule.

Methodology Outline: [20]

  • Sample Preparation: Samples are prepared in a suitable solvent. To prevent air oxidation of the dithiol form, samples can be treated with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate a fully reduced standard, or handled under inert conditions.

  • Chromatography: A C18 column is typically used. A gradient elution with solvents such as water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is employed.

  • Detection: A UV detector is used. The disulfide bond of the this compound has a weak but characteristic absorbance around 330 nm, which can be used for selective detection.[20] A second wavelength (e.g., 214 nm or 280 nm, depending on other chromophores in the molecule) is used for general detection.

  • Quantification: The ratio of the oxidized to reduced form is determined by comparing the integrated peak areas from the chromatogram. The retention time of the reduced dithiol is typically different from the oxidized dithiolane, allowing for clear separation.[20]

Characterization Techniques
  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds. MALDI-TOF and ESI-MS are common techniques.[20][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the successful synthesis of the target molecule.[20][23]

  • UV-Vis Spectroscopy: The disulfide bond in 1,2-dithiolanes gives rise to a characteristic UV absorption. The maximum absorbance wavelength (λmax) is sensitive to the substitution pattern on the ring and can provide insights into the electronic properties.[1][24]

Conclusion

The this compound ring system possesses unique redox properties defined by its inherent ring strain. This strain renders the disulfide bond highly reactive towards nucleophilic attack by thiols, a process that underpins its role in cellular uptake and the modulation of redox-sensitive signaling pathways like Keap1-Nrf2. The ability to fine-tune the reactivity through synthetic modification, combined with robust analytical methods for characterization, makes the this compound a valuable scaffold for the development of novel therapeutics, probes, and biomaterials. A thorough understanding of its fundamental redox chemistry is paramount for professionals in drug discovery and chemical biology aiming to harness its potential.

References

The Chemistry and Biology of Naturally Occurring 1,2-Dithiolanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naturally occurring 1,2-dithiolanes are a fascinating class of sulfur-containing heterocyclic compounds characterized by a strained five-membered ring containing a disulfide bond. This structural feature imparts unique chemical reactivity and a diverse range of biological activities, making them a subject of intense interest in the fields of chemistry, biology, and medicine. This technical guide provides an in-depth exploration of the chemical and biological properties of prominent naturally occurring 1,2-dithiolanes, including lipoic acid, asparagusic acid, nereistoxin, and the brugierols.

Chemical Properties

The 1,2-dithiolane ring is characterized by a low dihedral angle of the C-S-S-C bond (typically less than 35°), which results in significant ring strain.[1] This strain is a key determinant of their chemical reactivity, particularly their redox properties and susceptibility to ring-opening reactions.

Physicochemical Properties

The following table summarizes key physicochemical properties of prominent naturally occurring 1,2-dithiolanes.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceSolubility
Lipoic Acid C₈H₁₄O₂S₂206.3360-62>286 (at 1.013 hPa)Yellow crystalline solid0.87 g/L in water at 22°C; Soluble in ethanol (50 mg/mL)[1][2][3][4]
Asparagusic Acid C₄H₆O₂S₂150.2175.7-76.5323.9 (at 760 mmHg)Colorless solidData not readily available
Nereistoxin C₅H₁₁NS₂149.28177.2215Data not readily available0.01 M in water[5][6][7][8]
Brugierol C₃H₆OS₂122.21Data not readily availableData not readily availableData not readily availableData not readily available
Isobrugierol C₃H₆OS₂122.21Data not readily availableData not readily availableData not readily availableData not readily available
Redox Properties

The disulfide bond in the this compound ring can be reversibly reduced to two thiol groups. The redox potential of this couple is a critical parameter for understanding their biological function, particularly their role as antioxidants.

This compoundRedox CoupleStandard Redox Potential (E°') (V)
Lipoic AcidLipoic Acid / Dihydrolipoic Acid-0.32
Spectroscopic Data

The unique structure of the this compound ring gives rise to characteristic spectroscopic signatures.

CompoundUV-Vis (λmax, nm)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
Lipoic Acid ~330Data available in literatureData available in literature[M+H]⁺ calculated for C₈H₁₄O₂S₂: 207.0513, found 207.0511
Asparagusic Acid Data not readily available(600 MHz, CDCl₃) δ 3.53-3.48 (m, 3H), 3.37-3.32 (m, 2H)[9](151 MHz, CDCl₃) δ 178.2, 50.3, 41.2[9]DART HRMS calcd for C₄H₇O₂S₂ [M+H]⁺ 150.9888, found 150.9881[9]
Nereistoxin Data not readily available(300 MHz, D₂O) δ 4.03 (dt, J = 12.4, 5.4 Hz, 5H), 3.00 (s, 6H)[10](75 MHz, CDCl₃) δ 64.95 (s), 41.86 (s), 39.01 (s)[10]HRMS-ESI: Calcd for C₅H₁₁Cl₂N, [M+H]⁺: 156.0341, found: 156.0327 (for hydrochloride salt)[10]
Brugierol/Isobrugierol Data not readily availableSpectral data available in literature[11]Spectral data available in literature[11]Data available in literature[11]

Biological Properties and Signaling Pathways

Naturally occurring 1,2-dithiolanes exhibit a wide array of biological activities, ranging from essential metabolic roles to potent toxicity.

Lipoic Acid: A Key Antioxidant and Metabolic Cofactor

Alpha-lipoic acid (LA) is perhaps the most well-studied this compound. It serves as an essential cofactor for mitochondrial dehydrogenase complexes, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[1] Beyond its metabolic role, LA and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants.

Signaling Pathways Modulated by Lipoic Acid:

  • Nrf2/ARE Pathway: Lipoic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][12][13][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophiles like lipoic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Nrf2_Pathway cluster_nucleus Nuclear Events Oxidative_Stress Oxidative Stress / Lipoic Acid Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Promotes Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_nuclear Nrf2 ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to Nrf2_nuclear->ARE Binds to PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response Regulates Lipoic_Acid Lipoic Acid Lipoic_Acid->PI3K Modulates nAChR_Antagonism cluster_normal Normal Neurotransmission cluster_blocked Nereistoxin Action ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel nAChR->Ion_Channel Opens No_Influx Blocked Na⁺/Ca²⁺ Influx Nereistoxin Nereistoxin Nereistoxin->nAChR Binds & Blocks Na_Ca_Influx Na⁺/Ca²⁺ Influx Depolarization Postsynaptic Depolarization Na_Ca_Influx->Depolarization Leads to No_Depolarization No Depolarization (Paralysis) No_Influx->No_Depolarization Results in Asparagusic_Acid_Synthesis Start Diethyl bis(hydroxymethyl)malonate Intermediate1 β,β'-diiodoisobutyric acid Start->Intermediate1 Decarboxylation & Ester Hydrolysis Step1 Hydroiodic Acid Intermediate2 Dihydroasparagusic acid Intermediate1->Intermediate2 Reaction with Trithiocarbonate Step2 1. Na₂CS₃ 2. H₂SO₄ Final_Product Asparagusic Acid Intermediate2->Final_Product Oxidation Step3 Oxidation (e.g., DMSO)

References

Stereochemistry and Chirality of 1,2-Dithiolane Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dithiolane ring, a five-membered cyclic disulfide, is a key structural motif in a variety of biologically active natural products and synthetic compounds. The inherent strain of the disulfide bond in this ring system imparts unique chemical and biological properties, making it a privileged scaffold in drug discovery and development. This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound analogues, focusing on their synthesis, stereochemical assignment, and biological significance.

Introduction to the Stereochemistry of this compound Analogues

The this compound ring can possess stereogenic centers, leading to the existence of enantiomers and diastereomers. The spatial arrangement of substituents on the dithiolane ring is crucial, as it dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, the different stereoisomers of a this compound analogue can exhibit distinct pharmacological and toxicological profiles. A thorough understanding and control of stereochemistry are therefore paramount in the development of this compound-based therapeutic agents.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound analogues is a critical step in elucidating their structure-activity relationships. Two primary strategies are employed: enantioselective synthesis and chiral resolution of racemic mixtures.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several methods have been developed for the synthesis of chiral this compound analogues, often starting from chiral precursors or employing chiral catalysts.

Logical Workflow for Enantioselective Synthesis:

G start Achiral Starting Material asymmetric_reaction Asymmetric Transformation (e.g., Sharpless epoxidation) start->asymmetric_reaction chiral_reagent Chiral Reagent or Catalyst chiral_reagent->asymmetric_reaction chiral_intermediate Enantioenriched Intermediate asymmetric_reaction->chiral_intermediate dithiolane_formation Dithiolane Ring Formation chiral_intermediate->dithiolane_formation final_product Enantiomerically Pure This compound Analogue dithiolane_formation->final_product G crystal Grow Single Crystal of Enantiopure Analogue diffraction X-ray Diffraction Data Collection crystal->diffraction structure_solution Structure Solution and Refinement diffraction->structure_solution absolute_config Determine Absolute Configuration (using Flack parameter) structure_solution->absolute_config G NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- NADP NADP+ TrxR->NADP Trx_ox Thioredoxin (Oxidized) TrxR->Trx_ox Reduces Trx_red Thioredoxin (Reduced) Trx_ox->Trx_red Substrate_ox Oxidized Substrate Trx_red->Substrate_ox Reduces Substrate_red Reduced Substrate Substrate_ox->Substrate_red Dithiolane This compound Analogue Dithiolane->TrxR Inhibits G Lipoic_Acid Lipoic Acid Analogue ROS Reactive Oxygen Species (ROS) Lipoic_Acid->ROS Scavenges PI3K_Akt PI3K/Akt Pathway Lipoic_Acid->PI3K_Akt Activates Nrf2 Nrf2 Pathway Lipoic_Acid->Nrf2 Activates NF_kB NF-κB Pathway Lipoic_Acid->NF_kB Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Survival Cell Survival and Neuroprotection Oxidative_Stress->Cell_Survival Inhibits PI3K_Akt->Cell_Survival Nrf2->Cell_Survival NF_kB->Oxidative_Stress

Spectroscopic and Physical Properties of 1,2-Dithiolane Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and physical properties of 1,2-dithiolane compounds. The unique chemical nature of the this compound ring, a five-membered heterocycle containing a disulfide bond, imparts distinct characteristics that are of significant interest in various scientific fields, including medicinal chemistry and materials science. This document aims to be a core resource by presenting quantitative data in a structured format, detailing relevant experimental protocols, and visualizing key biological pathways involving these compounds.

Physical Properties of this compound and its Derivatives

The physical properties of this compound and its notable derivatives, lipoic acid and asparagusic acid, are summarized in the table below. These properties are crucial for understanding their behavior in different environments and for their application in research and development.

PropertyThis compoundLipoic Acid (R-enantiomer)Asparagusic Acid
Molecular Formula C₃H₆S₂[1][2]C₈H₁₄O₂S₂[3]C₄H₆O₂S₂[4]
Molar Mass ( g/mol ) 106.21[1]206.32[5]150.21[4][6]
Melting Point (°C) 76.5 - 77.5[7]46 - 4875.7 - 76.5[4][6]
Boiling Point (°C) 45 - 47 @ 6 Torr[7]160 - 165[5]323.9 @ 760 mmHg[4]
Density (g/cm³) 1.076 @ 20 °C[7]1.2361.50[4]
Appearance -Yellow crystalline solidColorless solid[4][6]

Spectroscopic Data of this compound Compounds

Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound compounds. The following tables summarize key spectroscopic data for the parent this compound and its important derivatives.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compoundCD₃CN3.36 (t, 4H, CH₂-S), 2.09 (p, 2H, C-CH₂-C)[8]
Lipoic AcidCDCl₃3.55 (m, 1H, CH-S), 3.20-3.10 (m, 2H, CH₂-S), 2.45 (m, 1H, CHH-CH₂), 2.35 (t, 2H, CH₂-COOH), 1.90 (m, 1H, CHH-CH₂), 1.75-1.60 (m, 4H, -(CH₂)₂-), 1.50-1.40 (m, 2H, -CH₂-)
Asparagusic Acid Derivatives (general)CDCl₃3.53–3.42 (m, 4H), 3.42–3.33 (m, 1H) for N-Phenyl-1,2-dithiolane-4-carboxamide[9]

¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ, ppm)
This compoundTFA-d41 (C3, C5), 56 (C4)[8]
Lipoic AcidCDCl₃180.0 (COOH), 56.4 (CH-S), 40.2 (CH₂-S), 38.5, 34.5, 28.8, 24.6 (CH₂)
Asparagusic Acid Derivatives (general)CDCl₃170.1 (C=O), 137.5, 129.3, 124.9, 120.1 (Aryl C), 53.4, 43.2 (Dithiolane C) for N-Phenyl-1,2-dithiolane-4-carboxamide[9]
Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

CompoundIonization MethodKey m/z values
This compoundGC-EIMS106 (M⁺)
Lipoic AcidESI207.0515 [M+H]⁺, 229.0334 [M+Na]⁺
N-Phenyl-1,2-dithiolane-4-carboxamideHRMSCalculated for C₁₀H₁₂NOS₂ ([M + H]⁺) 226.0360, Found: 226.0356[9]
Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.

CompoundTechniqueKey Wavenumbers (cm⁻¹) and Assignments
This compound DerivativesRaman482 - 503 (S-S stretch)[10]
Lipoic AcidFT-IR (KBr)2942–2967 (C-H stretch), 1705 (C=O stretch), 3400–2600 (O-H stretch)[11]
Lipoic AcidRaman511 (S-S stretch), 679 (C-S stretch)[11]
4-n-Propyl-4-hydroxy-1,2-dithiolaneFT-IR (neat)3363, 3310, 2922, 2852, 1406, 1201, 1166, 1017[10]
UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions.

CompoundSolventλmax (nm)
This compound-~330
Lipoic AcidDMF~330[12]
4-hydroxy-1,2-dithiolaneDMSO (10 mM)327[10]
4-n-Propyl-4-hydroxy-1,2-dithiolaneDMSO (10 mM)334[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines common experimental protocols for the synthesis and characterization of this compound compounds.

Synthesis of this compound Modified Peptides[13]

This protocol describes the synthesis of a peptide modified at the N-terminus with a this compound functional group.

  • Synthesis of Dithiolane Precursor : 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid is synthesized by reacting 3-bromo-2-(bromomethyl)propionic acid with potassium thioacetate.

  • Solid-Phase Peptide Synthesis (SPPS) : The desired peptide sequence is synthesized on a solid support.

  • On-Resin Coupling : The synthesized dithiolane precursor is coupled to the N-terminus of the resin-bound peptide.

  • Thioacetate Deprotection : The thioacetate protecting groups are removed on-resin using a microwave-assisted method with ammonium hydroxide.

  • Cleavage and Deprotection : The modified peptide is cleaved from the resin and all side-chain protecting groups are removed.

  • Purification : The crude peptide is purified using high-performance liquid chromatography (HPLC).

Spectroscopic Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[10] Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆).[10] Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).[10]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is often performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) analyzer.[10] Gas chromatography-electron ionization mass spectrometry (GC-EIMS) can also be used for volatile compounds.[10]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectra are collected on neat samples using an attenuated total reflectance (ATR) accessory or on KBr pellets.[10][11]

  • Raman Spectroscopy : Raman spectra are typically collected on neat samples.[10] The S-S stretching frequency (νSS) is a characteristic peak for 1,2-dithiolanes.[10]

  • UV-Vis Spectroscopy : UV-Vis absorption spectra are recorded using a spectrophotometer, with the compound dissolved in a suitable solvent like DMSO or DMF.[10][12]

Signaling Pathways and Biological Roles

This compound compounds, particularly lipoic acid, play significant roles in various biological pathways. Their redox activity is central to their function.

Lipoic Acid Metabolism and Function

Lipoic acid is an essential cofactor for several mitochondrial enzyme complexes involved in energy metabolism.[13] It is synthesized in the mitochondria and can also be salvaged from exogenous sources.

Lipoic_Acid_Metabolism Fatty_Acid_Synthesis Fatty Acid Synthesis Octanoyl_ACP Octanoyl-ACP Fatty_Acid_Synthesis->Octanoyl_ACP produces Lipoate_Protein_Ligase Lipoate Protein Ligase A (LplA) Octanoyl_ACP->Lipoate_Protein_Ligase Octanoylated_Protein Octanoylated Protein Lipoate_Protein_Ligase->Octanoylated_Protein transfers octanoyl group Apo_Protein Apo-protein (e.g., E2 subunit of PDH) Apo_Protein->Lipoate_Protein_Ligase Lipoyl_Synthase Lipoyl Synthase (LipA) Octanoylated_Protein->Lipoyl_Synthase Lipoylated_Protein Lipoylated Protein (Holo-protein) Lipoyl_Synthase->Lipoylated_Protein inserts sulfur Exogenous_Lipoic_Acid Exogenous Lipoic Acid Exogenous_Lipoic_Acid->Lipoate_Protein_Ligase salvage pathway

Caption: Lipoic acid biosynthesis and salvage pathways.

Lipoic Acid in Cellular Signaling

Lipoic acid is a potent modulator of cellular redox status and influences several key signaling pathways.[13] It has been shown to activate the PI3K/Akt and AMPK signaling pathways, which are crucial for glucose metabolism and energy homeostasis.[7][13] Furthermore, lipoic acid can modulate the Nrf2-Keap1 pathway, a major regulator of the antioxidant response.[1]

Lipoic_Acid_Signaling Lipoic_Acid Lipoic Acid PI3K PI3K Lipoic_Acid->PI3K activates AMPK AMPK Lipoic_Acid->AMPK activates Keap1 Keap1 Lipoic_Acid->Keap1 inhibits Akt Akt PI3K->Akt activates Glucose_Uptake Increased Glucose Uptake Akt->Glucose_Uptake Energy_Homeostasis Energy Homeostasis AMPK->Energy_Homeostasis Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes promotes Dithiolane_TrxR_Interaction Dithiolane This compound Derivative Reduced_Dithiolane Reduced Dithiol Dithiolane->Reduced_Dithiolane TrxR Thioredoxin Reductase (TrxR) TrxR->Dithiolane reduces (proposed) NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR reduces Cellular_Thiols Other Cellular Thiols (e.g., Glutathione) Cellular_Thiols->Dithiolane reduces (non-specific)

References

The Role of 1,2-Dithiolane in Aerobic Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The 1,2-dithiolane ring is the core functional moiety of lipoic acid (LA), a vital cofactor in aerobic metabolism. Endogenously synthesized and covalently bound to key mitochondrial enzyme complexes, LA is indispensable for linking glycolysis to the citric acid cycle and for progressing through the cycle itself. Its functions are central to cellular energy production from carbohydrates and amino acids.[1][2][3] Beyond its catalytic role, free lipoic acid acts as a potent modulator of cellular signaling pathways, including insulin and AMPK signaling, and functions as a powerful antioxidant.[4][5] This guide provides an in-depth examination of the multifaceted roles of the this compound structure in metabolic regulation, supported by quantitative data, experimental protocols, and detailed pathway diagrams for researchers and drug development professionals.

The Central Role of Lipoic Acid as a Cofactor in Aerobic Metabolism

The R-enantiomer of lipoic acid is an essential cofactor for several mitochondrial multienzyme complexes that catalyze critical reactions in the catabolism of carbohydrates and amino acids.[1][2] It is covalently attached via an amide linkage to a specific lysine residue on the E2 subunit of these complexes, forming a lipoamide "swinging arm" that shuttles intermediates between the different enzyme active sites.[6][7]

Pyruvate Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex (PDC) is a critical juncture in metabolism, irreversibly converting pyruvate, the end-product of glycolysis, into acetyl-CoA for entry into the citric acid cycle.[4][8] This reaction links anaerobic and aerobic energy metabolism.[4] The complex consists of three core enzymes: Pyruvate dehydrogenase (E1), Dihydrolipoyl transacetylase (E2), and Dihydrolipoamide dehydrogenase (E3).[3][9] Lipoic acid, tethered to the E2 subunit, is essential for accepting the hydroxyethyl group from the E1 subunit and transferring it as an acetyl group to Coenzyme A, forming acetyl-CoA.[8][9]

Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDC Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDC AcetylCoA Acetyl-CoA PDC->AcetylCoA Krebs Citric Acid Cycle (Krebs Cycle) AcetylCoA->Krebs LA Lipoic Acid (this compound) LA->PDC Cofactor

Caption: Lipoic acid's role in linking glycolysis to the Krebs Cycle via PDC.
α-Ketoglutarate Dehydrogenase Complex (α-KGDHC)

Within the citric acid cycle, the α-Ketoglutarate Dehydrogenase Complex (α-KGDHC) catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[10][11] This is a crucial rate-limiting step in the cycle.[12] Structurally and mechanistically similar to PDC, α-KGDHC also consists of E1, E2, and E3 subunits.[13] Lipoic acid, attached to the E2 subunit (dihydrolipoyl succinyltransferase), is vital for transferring the succinyl group, ultimately leading to the production of succinyl-CoA and NADH.[11][12] The proper functioning of this complex is essential for maintaining the flow of the citric acid cycle and for cellular energy production.[13]

cluster_krebs Citric Acid Cycle Isocitrate Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG aKGDHC α-Ketoglutarate Dehydrogenase Complex AlphaKG->aKGDHC SuccinylCoA Succinyl-CoA aKGDHC->SuccinylCoA NADH_out NADH aKGDHC->NADH_out Succinate Succinate SuccinylCoA->Succinate LA Lipoic Acid Cofactor LA->aKGDHC

Caption: Lipoic acid as a cofactor for the α-KGDHC enzyme in the Krebs Cycle.
Other Lipoate-Dependent Enzyme Systems

Lipoic acid is also a cofactor for the branched-chain α-ketoacid dehydrogenase (BCKDH) complex , which is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.[1] Furthermore, it is essential for the glycine cleavage system (GCS) , a multienzyme complex that breaks down glycine.[1][6]

Modulation of Cellular Signaling Pathways

Beyond its role as a bound cofactor, exogenously administered lipoic acid can modulate key signaling pathways that regulate metabolism and cellular stress responses.[4][5]

Insulin Signaling Pathway (PI3K/Akt)

Lipoic acid has been shown to have insulin-mimetic effects, enhancing glucose uptake in cells.[2][4] It can stimulate components of the insulin signaling pathway, including the insulin receptor, insulin receptor substrate-1 (IRS-1), PI3K, and Akt.[4] This activation leads to the translocation of GLUT4 glucose transporters to the plasma membrane, facilitating increased glucose uptake from the bloodstream into muscle and adipose cells.[2][7]

LA Lipoic Acid InsulinReceptor Insulin Receptor LA->InsulinReceptor stimulates PI3K PI3K InsulinReceptor->PI3K activates Akt Akt (PKB) PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_membrane GLUT4 at Membrane GLUT4_vesicle->GLUT4_membrane GlucoseUptake Increased Glucose Uptake GLUT4_membrane->GlucoseUptake

Caption: Lipoic acid's influence on the insulin signaling pathway for glucose uptake.
AMP-Activated Protein Kinase (AMPK) Pathway

Lipoic acid is an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][14] AMPK activation by lipoic acid can stimulate mitochondrial biogenesis through the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2][14] This leads to an increase in the number and function of mitochondria, enhancing the cell's overall metabolic capacity.[14]

LA Lipoic Acid AMPK AMPK LA->AMPK activates PGC1a PGC-1α AMPK->PGC1a activates MitoBio Mitochondrial Biogenesis PGC1a->MitoBio EnergyMetabolism Enhanced Energy Metabolism MitoBio->EnergyMetabolism

Caption: Lipoic acid activates AMPK, leading to enhanced mitochondrial biogenesis.

Antioxidant Functions of the this compound Ring

The strained this compound ring of lipoic acid and the thiol groups of its reduced form, dihydrolipoic acid (DHLA), confer potent antioxidant properties.[15][16] The LA/DHLA redox couple participates in a network of antioxidant defense.[16]

  • Direct Scavenging: Both LA and DHLA can directly scavenge a variety of reactive oxygen species (ROS), including superoxide and hydroxyl radicals, thereby protecting cells from oxidative damage.[15][17]

  • Regeneration of Other Antioxidants: DHLA is a powerful reducing agent capable of regenerating other key endogenous antioxidants, such as Vitamin C and Vitamin E, from their radical forms.[4][17] It can also increase intracellular levels of glutathione, a critical cellular antioxidant.[2][4]

Quantitative Data Summary

The metabolic effects of R-Lipoic Acid (R-LA) have been quantified in various experimental models. The following tables summarize key findings from studies using primary cultured rat hepatocytes.

Table 1: Effect of R-Lipoic Acid on Pyruvate Metabolism in Rat Hepatocytes [18]

R-LA Concentration Pyruvate Oxidation (vs. Control) Glucose Production from Pyruvate (Inhibition)
25 µmol/L Significant increase -
50 µmol/L - ~50%

| 200 µmol/L | ~2-fold increase | ~90% |

Table 2: Effect of R-Lipoic Acid on Free Fatty Acid (FFA) Oxidation in Rat Hepatocytes [18]

R-LA Concentration FFA Oxidation Inhibition (in high FFA medium)
25 µmol/L 48%

| 200 µmol/L | 82% |

Key Experimental Protocols

Protocol: Quantification of α-Lipoic Acid in Human Plasma by HPLC-UV

This protocol outlines a simplified high-performance liquid chromatography (HPLC) method with UV detection for the determination of lipoic acid.[19]

1. Materials and Reagents:

  • HPLC system with UV detector

  • C18 column (e.g., 150 mm)

  • Mobile Phase: 50 mM Disodium hydrogen phosphate (pH adjusted to 2.7), acetonitrile, and methanol in a 50:30:20 ratio.

  • Extraction/Reduction Reagent: Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction.[19]

  • Derivatization Reagent: 1-benzyl-2-chloropyridinium bromide for thiol derivatization.[19]

  • Lipoic acid standard

  • Human plasma

2. Sample Preparation:

  • Collect blood samples in tubes containing an anticoagulant and centrifuge to separate plasma.

  • To a plasma aliquot, add TCEP to reduce the this compound ring to dihydrolipoic acid.[19]

  • Simultaneously, add the derivatization reagent to react with the newly formed thiol groups.[19]

  • Incubate at room temperature for approximately 15 minutes.[19]

  • Stop the reaction and deproteinize the sample, for example, with ethanol or acetonitrile.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.

3. Chromatographic Conditions:

  • Column: C18

  • Mobile Phase: Isocratic elution with the phosphate/acetonitrile/methanol mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detector set at 201 nm.

  • Run Time: Approximately 5 minutes.

4. Quantification:

  • Prepare a standard curve by spiking pooled human plasma with known concentrations of lipoic acid (e.g., 0.78-50 µg/mL).

  • Process standards in the same manner as the unknown samples.

  • Generate a linear regression curve of peak height/area versus concentration.

  • Determine the concentration of lipoic acid in unknown samples by interpolating from the standard curve.

Protocol: Assay of Pyruvate Dehydrogenase Complex (PDC) Activity

This protocol describes a method to measure the activity of the PDC by quantifying the production of ¹⁴CO₂ from [1-¹⁴C]pyruvate.[18]

1. Materials and Reagents:

  • Primary cultured hepatocytes or isolated mitochondria

  • [1-¹⁴C]pyruvate (radiolabeled substrate)

  • Assay buffer (containing necessary cofactors like NAD+, Coenzyme A, thiamine pyrophosphate)

  • Scintillation counter and scintillation fluid

  • R-Lipoic Acid for pre-treatment

2. Experimental Workflow:

Start Isolate Hepatocytes or Mitochondria PreTreat Pre-treat cells with R-Lipoic Acid (e.g., 3 hours) Start->PreTreat Incubate Incubate with [1-14C]pyruvate (e.g., 1 hour) PreTreat->Incubate Capture Capture evolved 14CO2 in a trapping agent Incubate->Capture Measure Quantify radioactivity using Scintillation Counter Capture->Measure Analyze Calculate PDC Activity (nmol CO2/min/mg protein) Measure->Analyze

Caption: Workflow for measuring Pyruvate Dehydrogenase Complex (PDC) activity.

3. Procedure:

  • Cell Culture and Treatment: Culture primary hepatocytes overnight. Pre-expose the cells to various concentrations of R-Lipoic Acid (e.g., 25-200 µmol/L) for 3 hours.[18]

  • Initiate Reaction: Remove the treatment medium and add the assay buffer containing [1-¹⁴C]pyruvate to start the reaction.

  • CO₂ Trapping: The incubation is performed in a sealed system where the ¹⁴CO₂ produced by the PDC-catalyzed decarboxylation of pyruvate is trapped (e.g., in a filter paper soaked with a CO₂-trapping agent like hyamine hydroxide).

  • Incubation: Incubate for a defined period (e.g., 1 hour) at 37°C.[18]

  • Stop Reaction: Stop the reaction by adding an acid (e.g., perchloric acid), which also helps to drive all dissolved CO₂ out of the solution.

  • Quantification: Transfer the filter paper containing the trapped ¹⁴CO₂ into a scintillation vial with scintillation fluid.

  • Measurement: Measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the rate of pyruvate oxidation based on the specific activity of the [1-¹⁴C]pyruvate and normalize to the total protein content of the cell lysate.

Conclusion

The this compound moiety, embodied in lipoic acid, is a cornerstone of aerobic metabolism. Its indispensable role as a covalently bound cofactor for mitochondrial dehydrogenase complexes ensures the efficient conversion of nutrients into cellular energy.[1][10] Furthermore, its capacity to modulate crucial signaling pathways and serve as a potent antioxidant highlights its broader significance in maintaining cellular homeostasis.[4][15] A thorough understanding of these mechanisms is critical for researchers in metabolism and for professionals developing therapeutic strategies for metabolic disorders, neurodegenerative diseases, and conditions related to oxidative stress.[20][21]

References

Asparagusic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparagusic acid (1,2-dithiolane-4-carboxylic acid) is a unique organosulfur compound first isolated from Asparagus officinalis.[1] It is a saturated heterocyclic compound containing a disulfide bond within a five-membered ring, a structural feature that imparts significant biological activity. This document provides an in-depth overview of the discovery, chemical and physical properties, biosynthesis, and physiological effects of asparagusic acid, with a focus on its potential applications in research and drug development.

Discovery and History

The characteristic odor of urine following the consumption of asparagus has been noted for centuries. In 1948, Eugene Jansen isolated a sulfur-containing compound from asparagus, which was later identified as asparagusic acid and its reduced form, dihydroasparagusic acid, in 1972.[2] It is now understood that asparagusic acid is the metabolic precursor to the volatile sulfur compounds responsible for this distinct aroma.[1][3] Beyond this well-known effect, asparagusic acid has been identified as a potent plant growth inhibitor and nematicide, suggesting a broader biological significance.[4]

Chemical and Physical Properties

Asparagusic acid is a colorless, crystalline solid. Its key chemical and physical properties are summarized in the table below. The strained disulfide bond in the this compound ring is a key feature, making it more reactive than linear disulfides.[2]

PropertyValueSource(s)
Molecular Formula C₄H₆O₂S₂[1]
Molar Mass 150.21 g/mol [1]
Systematic Name This compound-4-carboxylic acid[1]
Melting Point 75.7–76.5 °C[1]
Boiling Point 323.9 °C at 760 mmHg[1]
Density 1.50 g/cm³[1]
pKa 3.98 (predicted)[5]
Redox Potential Not readily available in the searched literature.
Appearance Colorless solid[1]
Solubility Soluble in DMSO and other organic solvents.[6]
Concentration in Asparagus Particularly high in the tips of asparagus shoots.[1]

Biosynthesis

The biosynthesis of asparagusic acid in asparagus plants begins with the amino acid isobutyric acid.[1] While the detailed enzymatic steps are not fully elucidated in the provided search results, the overall pathway involves the incorporation of two sulfur atoms to form the dithiolane ring.

G isobutyric_acid Isobutyric Acid intermediate Sulfur incorporation (Multi-step enzymatic process) isobutyric_acid->intermediate asparagusic_acid Asparagusic Acid intermediate->asparagusic_acid

Biosynthesis of Asparagusic Acid.

Experimental Protocols

Synthesis of Asparagusic Acid

A common laboratory synthesis of asparagusic acid starts from commercially available diethyl bis(hydroxymethyl)malonate.[1]

Step 1: Synthesis of β,β'-diiodoisobutyric acid

  • Treat diethyl bis(hydroxymethyl)malonate with hydroiodic acid.

  • Heat the reaction mixture to effect decarboxylation and ester hydrolysis. Volatile ethanol and carbon dioxide are removed during this process.

  • Isolate the resulting β,β'-diiodoisobutyric acid.

Step 2: Synthesis of Dihydroasparagusic Acid

  • React β,β'-diiodoisobutyric acid sequentially with sodium trithiocarbonate (Na₂CS₃).

  • Acidify the reaction mixture with sulfuric acid to yield dihydroasparagusic acid (the dithiol form).

Step 3: Oxidation to Asparagusic Acid

  • Dissolve the crude dihydroasparagusic acid in dimethyl sulfoxide (DMSO).

  • Heat the solution to oxidize the dithiol to the disulfide, forming asparagusic acid.

  • Purify the final product by recrystallization.

Extraction and Quantification of Asparagusic Acid from Asparagus

This protocol outlines a general procedure for the extraction and analysis of asparagusic acid using High-Performance Liquid Chromatography (HPLC).

Step 1: Sample Preparation

  • Obtain fresh asparagus spears. The tips are reported to have the highest concentration.[1]

  • Freeze-dry the asparagus tissue and grind it into a fine powder.

Step 2: Extraction

  • Extract the powdered asparagus tissue with an acidic ethanol solution. This has been shown to be efficient for co-extraction of related compounds.

  • Sonicate or vortex the mixture to ensure thorough extraction.

  • Centrifuge the mixture and collect the supernatant.

  • Filter the supernatant through a 0.45 µm filter before HPLC analysis.

Step 3: HPLC Analysis

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acidified water and methanol or acetonitrile is typically used.

  • Detection: UV detector set at 210 nm.

  • Quantification: Prepare a standard curve using purified asparagusic acid. Compare the peak area of the sample to the standard curve to determine the concentration.

Physiological Effects and Mechanism of Action

Precursor to Urinary Odorants

Upon ingestion, asparagusic acid is metabolized into a variety of volatile sulfur-containing compounds, including methanethiol, dimethyl sulfide, and dimethyl disulfide.[3] These volatile compounds are responsible for the characteristic odor in the urine of some individuals after consuming asparagus. The metabolic breakdown begins with the reduction of the disulfide bond to form dihydroasparagusic acid, followed by S-methylation and enzymatic cleavage.

G asparagusic_acid Asparagusic Acid (ingested) metabolism Metabolism in the body (Reduction, S-methylation, enzymatic cleavage) asparagusic_acid->metabolism volatiles Volatile Sulfur Compounds (e.g., Methanethiol, Dimethyl sulfide) metabolism->volatiles urine Excretion in Urine volatiles->urine

Metabolic fate of Asparagusic Acid.
Nematicidal Activity

Asparagusic acid has been identified as a naturally occurring nematicide in asparagus roots.[4] While the precise molecular mechanism is not fully detailed in the provided search results, it is believed to involve the disruption of essential biological processes in nematodes. The high reactivity of the disulfide bond likely plays a key role in its toxicity to these organisms, possibly through interaction with vital enzymes.

Plant Growth Inhibition

Asparagusic acid acts as a plant growth inhibitor, a property that may contribute to the allelopathic effects of asparagus, reducing competition from other plants.[4] The mechanism is thought to involve the inhibition of key enzymes in other plants, leveraging the reactivity of its dithiolane ring. Its structural similarity to lipoic acid, a cofactor in the pyruvate dehydrogenase complex, suggests it might interfere with essential metabolic pathways like the citric acid cycle.[1]

G asparagusic_acid Asparagusic Acid target Target Organism (Nematode or Plant) asparagusic_acid->target interaction Interaction with cellular components (e.g., enzymes in metabolic pathways) target->interaction effect Physiological Effect (Nematicidal activity or Growth inhibition) interaction->effect

Proposed mechanism of action.

Applications and Future Directions

The unique chemical properties and biological activities of asparagusic acid make it a molecule of interest for various applications:

  • Drug Delivery: The ability of the this compound ring to interact with cellular membranes and undergo thiol-disulfide exchange is being explored for targeted drug delivery systems.

  • Agriculture: As a natural nematicide and plant growth inhibitor, asparagusic acid and its derivatives could be developed into environmentally friendly agrochemicals.

  • Pharmacology: Its ability to interact with enzyme systems, particularly those involving lipoic acid, suggests potential for therapeutic interventions in metabolic disorders. Further research into its specific molecular targets is warranted.

Conclusion

Asparagusic acid is a fascinating natural product with a range of biological activities that extend far beyond its role as the precursor to the well-known asparagus-induced urinary odor. Its unique strained disulfide ring system is key to its reactivity and function. This technical guide provides a summary of the current knowledge on asparagusic acid, highlighting its potential for further research and development in the fields of medicine, agriculture, and biotechnology. Detailed experimental protocols and a deeper understanding of its mechanisms of action will be crucial for unlocking its full potential.

References

The 1,2-Dithiolane Ring: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2-dithiolane ring, a five-membered cyclic disulfide, represents a privileged scaffold in the design and discovery of novel bioactive molecules. Its unique chemical properties, including the strained disulfide bond and the ability to undergo redox cycling, make it an attractive moiety for interacting with biological targets. This technical guide provides a comprehensive overview of the this compound core, detailing its presence in natural products, its diverse biological activities, and its potential in drug development. The guide includes quantitative data on bioactivity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

The this compound Scaffold: An Introduction

The this compound is an organosulfur compound with the formula S₂ (CH₂)₃. While the parent molecule is unstable, substituted derivatives are found in nature and have been synthesized for various therapeutic and agricultural applications.[1][2] The strained disulfide bond in the this compound ring is key to its reactivity, making it susceptible to nucleophilic attack and reduction by biological thiols. This reactivity is central to the mechanism of action of many this compound-containing molecules.

Natural Products and Bioactive Derivatives

The this compound motif is present in a variety of natural products, each exhibiting distinct biological activities. These natural compounds have often served as the inspiration for the development of synthetic derivatives with improved potency and selectivity.

  • Lipoic Acid: A well-known this compound, lipoic acid is an essential cofactor in aerobic metabolism and a potent antioxidant.[1] Its derivatives are explored for their neuroprotective and antioxidant properties.[3]

  • Nereistoxin: Isolated from a marine annelid, nereistoxin is a potent insecticide that acts by blocking the nicotinic acetylcholine receptor.[1][4] Its discovery led to the development of a class of commercial insecticides.[5]

  • Asparagusic Acid: Found in asparagus, this compound and its derivatives are being investigated for various biological activities, including as potential inhibitors of thioredoxin reductase (TrxR).[6][7]

  • Guinesines: A group of natural products with reported insecticidal activity.

Biological Activities and Therapeutic Potential

The unique chemical nature of the this compound ring allows it to interact with a range of biological targets, leading to diverse pharmacological effects.

Thioredoxin Reductase Inhibition and Anticancer Activity

The thioredoxin (Trx) system, comprising Trx, thioredoxin reductase (TrxR), and NADPH, is a key regulator of cellular redox balance and is often overexpressed in cancer cells, making it a prime target for anticancer drug development. Several this compound-containing compounds have been investigated as TrxR inhibitors. It has been observed that the this compound moiety alone is often insufficient for potent TrxR1 inhibition and that the presence of a Michael acceptor functionality can significantly enhance activity.[8]

dot

Thioredoxin_Reductase_Signaling_Pathway cluster_0 Redox Cycle NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e⁻ NADP NADP+ TrxR->NADP Trx_red Thioredoxin (Reduced) Trx-(SH)₂ TrxR->Trx_red Reduction Trx_ox Thioredoxin (Oxidized) Trx-S-S Trx_ox->TrxR Substrate Target_Proteins_ox Target Proteins (Oxidized) Trx_red->Target_Proteins_ox e⁻ ASK1 ASK1 Trx_red->ASK1 Inhibition NFkB NF-κB Trx_red->NFkB Activation p53 p53 Trx_red->p53 Activation Dithiolane This compound Inhibitor Dithiolane->TrxR Inhibition Target_Proteins_red Target Proteins (Reduced) Cell_Proliferation Cell Proliferation & Survival Target_Proteins_red->Cell_Proliferation Apoptosis Apoptosis Target_Proteins_red->Apoptosis

Caption: Thioredoxin Reductase Signaling Pathway.

Neuroprotection

Derivatives of lipoic acid and other 1,2-dithiolanes have shown promise as neuroprotective agents. Their antioxidant properties and ability to modulate signaling pathways involved in neuronal survival are key to this activity. One of the mechanisms of action for some neuroprotective compounds is the modulation of nicotinic acetylcholine receptors (nAChRs).

dot

Nicotinic_Acetylcholine_Receptor_Signaling_Pathway Dithiolane_Agonist This compound (e.g., Nereistoxin analogue) nAChR Nicotinic Acetylcholine Receptor (nAChR) Dithiolane_Agonist->nAChR Binds to/Modulates Ca_ion Ca²⁺ nAChR->Ca_ion Influx PI3K PI3K Ca_ion->PI3K MAPK MAPK Pathway Ca_ion->MAPK Akt Akt PI3K->Akt CREB CREB Akt->CREB Bcl2 Bcl-2 Akt->Bcl2 Upregulates MAPK->CREB Neuronal_Survival Neuronal Survival & Neuroprotection CREB->Neuronal_Survival Promotes Bcl2->Neuronal_Survival Promotes

Caption: Nicotinic Acetylcholine Receptor Signaling.

Insecticidal and Acaricidal Activity

Nereistoxin and its synthetic analogues are potent insecticides that act as non-competitive antagonists of the nicotinic acetylcholine receptor in insects.[1] This mode of action leads to paralysis and death of the target pests. Various synthetic 1,2-dithiolanes have been developed and tested for their insecticidal and acaricidal properties.

Quantitative Data on Bioactivity

The following tables summarize the biological activity of selected this compound derivatives from the literature.

Table 1: Thioredoxin Reductase 1 (TrxR1) Inhibitory Activity of Asparagusic Acid Derivatives [8]

Compound% TrxR1 Inhibition at 200 µMIC₅₀ (µM)
2g 50186.4 ± 14.9
2j 1005.3 ± 0.4
2k 8936.3 ± 2.9

Table 2: Cytotoxicity of Asparagusic Acid Derivatives against Various Cell Lines (IC₅₀, µM) [8]

CompoundHEK293HepG2HeLa4T1MDA MB 231MDA MB 435A549HT1080
2g 1.74 ± 0.57>2>2>2>2>2>2>2
2j 0.53 ± 0.231.56 ± 0.39>2>2>2>2>21.80 ± 0.56
2k 0.41 ± 0.120.29 ± 0.080.17 ± 0.030.24 ± 0.060.62 ± 0.140.25 ± 0.050.28 ± 0.040.31 ± 0.07

Table 3: Insecticidal Activity of Nereistoxin Derivatives against Aphis craccivora (Cowpea Aphid) [9]

CompoundLC₅₀ (ppm) after 24hLC₅₀ (ppm) after 48h
2 0.0290.006
3 0.0400.007
Acetamiprid 0.0450.006

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound-based bioactive molecules.

Synthesis of this compound-4-carboxylic Acid Derivatives[8]

dot

Synthesis_Workflow Start Start: Asparagusic acid, Aniline derivative Reaction Reaction: DCM/DMF, HATU, DIPEA Stir at RT overnight Start->Reaction Workup Work-up: Add water, Extract with DCM Reaction->Workup Purification Purification: Dry over Na₂SO₄, Evaporate, Column chromatography Workup->Purification Product Final Product: This compound-4-carboxamide derivative Purification->Product

Caption: Synthesis of this compound derivatives.

General Procedure:

  • To a solution of asparagusic acid (1 equivalent) and the corresponding aniline derivative (1 equivalent) in a mixture of DCM/DMF (10:1), add HATU (1.2 equivalents) in one portion.

  • Add DIPEA (1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture under an argon atmosphere at room temperature overnight (approximately 16 hours).

  • Quench the reaction by adding water and extract the product with DCM.

  • Wash the organic phase with water, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain the desired this compound-4-carboxamide derivative.[8]

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay[8]

dot

TrxR1_Inhibition_Assay_Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture: Potassium phosphate buffer, EDTA, BSA, NADPH Add_Enzyme_Inhibitor Add TrxR1 Enzyme and This compound Test Compound Prepare_Reaction_Mixture->Add_Enzyme_Inhibitor Incubate Incubate for 15 min at RT on a plate shaker Add_Enzyme_Inhibitor->Incubate Add_DTNB Add DTNB Solution Incubate->Add_DTNB Measure_Absorbance Measure Absorbance at 412 nm Add_DTNB->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC₅₀ Measure_Absorbance->Calculate_Inhibition

Caption: TrxR1 Inhibition Assay Workflow.

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 0.1 mg/mL BSA, and 0.2 mM NADPH.

  • Add recombinant rat TrxR1 to a final concentration of 5 nM.

  • Add the this compound test compounds at various concentrations.

  • Incubate the plate for 15 minutes at room temperature on a plate shaker.

  • Initiate the reaction by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to a final concentration of 5 mM.

  • Monitor the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB.

  • Calculate the percentage of TrxR1 inhibition and determine the IC₅₀ values.[8]

Cell Cytotoxicity Assay (MTT Assay)[8]

Procedure:

  • Seed cells (e.g., HEK293, HepG2, HeLa, 4T1) in a 96-well plate at a density of 1 x 10⁵ cells/mL.

  • Allow the cells to adhere for 6 hours.

  • Add various concentrations of the this compound test compounds dissolved in DMSO to the cell media (final DMSO concentration of 1%).

  • Incubate the cells for 48 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for a further 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability and determine the IC₅₀ values.[8]

Insecticidal Bioassay (Topical Application)[5]

Procedure:

  • Rear the target insect pests (e.g., third-instar larvae of Mythimna separata) under controlled laboratory conditions.

  • Dissolve the this compound test compounds in a suitable solvent (e.g., acetone) to prepare a series of concentrations.

  • Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.

  • Treat a control group with the solvent only.

  • Maintain the treated insects under controlled conditions with access to food.

  • Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).

  • Calculate the corrected mortality using Abbott's formula and determine the LC₅₀ values.[5]

Conclusion

The this compound scaffold is a versatile and valuable core structure in the development of new bioactive molecules. Its presence in a range of natural products with diverse biological activities highlights its evolutionary significance. Synthetic modifications of the this compound ring and its substituents have led to the discovery of potent agents with anticancer, neuroprotective, and insecticidal properties. The information provided in this technical guide, including quantitative bioactivity data and detailed experimental protocols, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the further exploration and exploitation of the this compound scaffold for therapeutic and agricultural applications.

References

Methodological & Application

Application Notes: A Facile One-Step Synthesis of Functionalized 1,2-Dithiolanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Functionalized 1,2-dithiolanes are pivotal five-membered heterocyclic compounds containing a strained disulfide bond. This structural feature imparts unique chemical reactivity, making them valuable in various scientific and therapeutic fields.[1][2] Their applications range from dynamic covalent chemistry and the development of self-healing polymers to their use in biosensors and advanced drug delivery systems.[1][3] The constrained geometry of the disulfide bond in 1,2-dithiolanes, with a dihedral angle often less than 35°, leads to a weaker S-S bond that is susceptible to rapid thiol-disulfide exchange.[1][2] This reactivity is fundamental to their utility in creating dynamic networks and stimuli-responsive materials.[1][4]

Traditionally, the synthesis of substituted 1,2-dithiolanes has been a multi-step process involving the generation of a 1,3-dithiol followed by an oxidation step.[1][2] This conventional route often requires harsh reaction conditions, which can limit the diversity of functional groups that can be incorporated into the final product.[1][4]

This application note details a robust and efficient one-step method for synthesizing diversely substituted and functionalized 1,2-dithiolanes from readily accessible 1,3-bis-tert-butyl thioethers. This process, which utilizes bromine as a key reagent, proceeds rapidly under mild conditions and offers high yields, significantly broadening the accessibility of these important molecules for research and development.[1][2]

Method Overview

The described protocol facilitates the direct conversion of 1,3-bis-tert-butyl thioethers to their corresponding 1,2-dithiolanes. The reaction is presumed to proceed through a sulfonium-mediated ring-closure mechanism.[1][2] A key advantage of this method is its tolerance of various functional groups, including hydroxyl moieties that can serve as handles for further chemical modifications. The starting 1,3-bis-tert-butyl thioethers can be synthesized from a range of precursors, including 1,3-dichloropropan-2-ol derivatives and α,α'-halogenated ketones.[1][2]

Applications in Research and Drug Development

The ability to readily synthesize a variety of functionalized 1,2-dithiolanes opens up new avenues for innovation:

  • Drug Delivery: The dynamic nature of the disulfide bond in 1,2-dithiolanes can be exploited for the cytosolic delivery of therapeutic cargo, such as proteins and quantum dots.[1]

  • Stimuli-Responsive Materials: The incorporation of 1,2-dithiolane moieties into polymers allows for the creation of materials that can respond to specific stimuli, such as changes in redox potential.[3][4]

  • Self-Healing Polymers: The reversible nature of the disulfide bond enables the development of self-healing hydrogels and other polymeric materials.[3]

  • Biosensors: The reactivity of the this compound ring can be harnessed to design sensitive and selective biosensors.[1]

This streamlined synthetic approach is expected to accelerate the exploration of 1,2-dithiolanes in these and other emerging applications.

Experimental Protocols and Data

Logical Workflow for Synthesis

The overall experimental process, from the synthesis of the thioether precursor to the final dithiolane product, is depicted in the following workflow diagram.

G cluster_0 Step 1: Synthesis of 1,3-bis-tert-butyl thioether cluster_1 Step 2: Oxidative Cyclization to this compound A Starting Material (e.g., 1,3-dihalide) D Reaction at Room Temperature A->D B tert-butylthiol B->D C Base (K2CO3) in DMF C->D E Work-up & Optional Purification D->E F Isolated 1,3-bis-tert-butyl thioether E->F G 1,3-bis-tert-butyl thioether F->G Precursor for next step I Slow dropwise addition of Bromine (Br2) in DCM G->I H Hydrated Silica Gel in DCM H->I J Reaction Monitoring by TLC I->J K Filtration & Quenching J->K L Purification (Flash Column Chromatography) K->L M Final Functionalized this compound L->M G A 1,3-bis-tert-butyl thioether B Sulfonium bromide intermediate (A) A->B + Br2 C Elimination of isobutylene B->C D Activated sulfenyl bromide (B) C->D E Intramolecular cyclization D->E F Cyclic sulfonium intermediate (C) E->F G Second elimination of isobutylene F->G H Final this compound product G->H

References

Application Notes and Protocols for the Synthesis of 1,2-Dithiolane Modified Self-Assembling Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the synthesis and characterization of self-assembling peptides modified with a 1,2-dithiolane moiety at the N-terminus. The protocol is primarily based on solid-phase peptide synthesis (SPPS), offering a robust and efficient route to these functionalized biomaterials.

The incorporation of the this compound group, a cyclic disulfide, onto a self-assembling peptide sequence allows for dynamic covalent chemistry on the surface of the resulting nanofibers. This functionality is of significant interest for applications in drug delivery, tissue engineering, and the development of responsive biomaterials. The protocols outlined below cover the synthesis of the key dithiolane precursor, its coupling to a resin-bound peptide, and the subsequent characterization of the final product and its self-assembled structures.

I. Overview of the Synthetic Strategy

The primary method for synthesizing this compound modified peptides is through the on-resin coupling of a dithiolane precursor to the N-terminus of a peptide chain assembled via standard solid-phase peptide synthesis (SPPS). A key precursor molecule for this purpose is 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid. This approach offers the advantage of performing the modification while the peptide is still attached to the solid support, simplifying purification to a single step after cleavage from the resin.[1][2]

II. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of the this compound precursor and its coupling to the peptide.

StepParameterValueReference
Precursor Synthesis
3-(acetylthio)-2-(acetylthiomethyl)propanoic acidYield83%[1](--INVALID-LINK--)
Starting Material1 g of 3-bromo-2-(bromomethyl)propanoic acid[1](--INVALID-LINK--)
Potassium Thioacetate1.49 g[1](--INVALID-LINK--)
Reaction Temperature55 °C[1](--INVALID-LINK--)
Reaction TimeOvernight[1](--INVALID-LINK--)
On-Resin Coupling
Dithiolane PrecursorEquivalents4[1](--INVALID-LINK--)
HBTUEquivalents4[1](--INVALID-LINK--)
DIPEAEquivalents10[1](--INVALID-LINK--)
Pre-activation TimeTime10 minutes[1](--INVALID-LINK--)
Coupling Reaction TimeTime2 hours (repeated overnight)[1](--INVALID-LINK--)

III. Experimental Protocols

A. Synthesis of 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid (Dithiolane Precursor)

This protocol details the synthesis of the protected dithiol precursor required for subsequent coupling to the peptide.

Materials:

  • 3-bromo-2-(bromomethyl)propanoic acid

  • 1 M Sodium Hydroxide (NaOH)

  • Potassium thioacetate

  • 2 M Sulfuric acid (H₂SO₄)

  • Deionized water

  • 50 mL round-bottomed flask

  • Stir plate and stir bar

  • Septum

  • Nitrogen line

  • Syringes and needles

Procedure:

  • In a 50 mL round-bottomed flask, dissolve 1 g of 3-bromo-2-(bromomethyl)propanoic acid in approximately 4 mL of 1 M NaOH with stirring at 55 °C.

  • Once the solid is fully dissolved, seal the flask with a septum and place it under a nitrogen atmosphere.

  • In a separate container, prepare the thioacetic acid in situ by adding 1.49 g of potassium thioacetate and 3 mL of 2 M H₂SO₄ to 4 mL of deionized water.

  • Using a syringe, add the freshly prepared thioacetic acid solution dropwise to the reaction flask.

  • Allow the reaction to proceed overnight with continuous stirring at 55 °C.

  • The resulting product is a yellow oil with an expected yield of approximately 83% and can be used without further purification.[1]

  • Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy.

B. On-Resin N-terminal Modification of the Self-Assembling Peptide

This protocol describes the coupling of the dithiolane precursor to the N-terminus of the peptide chain while it is still attached to the solid-phase resin.

Materials:

  • Peptide-on-resin with a free N-terminus

  • 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid (dithiolane precursor)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Fritted syringe or automated peptide synthesizer

  • Shaker

Procedure:

  • Swell the peptide-on-resin in DMF.

  • Prepare the coupling solution by dissolving 4 equivalents of the dithiolane precursor, 4 equivalents of HBTU, and 10 equivalents of DIPEA in DMF.

  • Allow the coupling mixture to pre-activate for 10 minutes at room temperature.[1]

  • Add the activated coupling solution to the resin in a fritted syringe.

  • Shake the reaction mixture for 2 hours.[1]

  • Wash the resin thoroughly with DMF (3 x 5 mL).

  • To ensure complete coupling, repeat the coupling reaction and allow it to shake overnight.[1]

C. Thioacetate Deprotection and Cleavage from Resin

This protocol outlines the removal of the acetyl protecting groups from the sulfur atoms to form the this compound ring and the cleavage of the modified peptide from the solid support.

Procedure:

  • Following the coupling reaction, wash the resin extensively with DMF.

  • Perform microwave-assisted thioacetate deprotection of the peptide N-terminus. This step facilitates the formation of the cyclic disulfide.

  • After deprotection, wash the resin with DMF and then with a solvent suitable for cleavage (e.g., dichloromethane).

  • Cleave the this compound modified peptide from the resin using a standard cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane). The exact composition of the cocktail will depend on the amino acid side-chain protecting groups used during SPPS.

D. Purification and Characterization of the this compound Modified Peptide

Purification:

  • Following cleavage, precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]

Characterization:

  • MALDI-TOF Mass Spectrometry: Confirm the mass of the purified peptide to verify the successful incorporation of the this compound moiety.[1]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze the secondary structure of the self-assembled peptides. The presence of characteristic peaks in the amide I region can indicate the formation of β-sheet structures, which are common in amyloid-like fibrils.[1][3]

  • Circular Dichroism (CD) Spectroscopy: Further characterize the secondary structure of the peptide assemblies in solution. CD spectroscopy can provide quantitative information on the helical and β-sheet content.[1][3]

  • Transmission Electron Microscopy (TEM): Visualize the morphology of the self-assembled nanostructures. TEM imaging can confirm the formation of nanofibers or other supramolecular structures.[1][3]

E. Self-Assembly Protocol

Procedure:

  • Dissolve the lyophilized, purified this compound modified peptide in a suitable buffer to induce self-assembly. For example, a mixture of 20% acetonitrile and 10 mM HEPES buffer can be used.[1]

  • Vortex the solution to ensure the peptide is fully dissolved.

  • Allow the solution to stand at room temperature to facilitate the self-assembly process. The time required for assembly can vary depending on the peptide sequence and concentration.[1]

IV. Visualized Workflows

The following diagrams illustrate the key experimental workflows described in these protocols.

Synthesis_of_Dithiolane_Precursor cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_bromo 3-bromo-2-(bromomethyl)propanoic acid Dissolution Dissolve 3-bromo precursor in NaOH at 55 °C 3_bromo->Dissolution NaOH 1 M NaOH NaOH->Dissolution K_thioacetate Potassium Thioacetate Thioacetic_acid Prepare Thioacetic Acid in situ K_thioacetate->Thioacetic_acid H2SO4 2 M H2SO4 H2SO4->Thioacetic_acid Addition Dropwise Addition Dissolution->Addition Thioacetic_acid->Addition Reaction_overnight React Overnight at 55 °C Addition->Reaction_overnight Precursor 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid (Yellow Oil, ~83% Yield) Reaction_overnight->Precursor

Caption: Workflow for the synthesis of the dithiolane precursor.

On_Resin_Peptide_Modification Start Peptide-on-Resin (Free N-terminus) Swell Swell Resin in DMF Start->Swell Couple_1 Couple to Resin (2 hours) Swell->Couple_1 Prepare_Coupling_Mix Prepare Coupling Mix: - Dithiolane Precursor (4 eq) - HBTU (4 eq) - DIPEA (10 eq) Preactivate Pre-activate for 10 min Prepare_Coupling_Mix->Preactivate Preactivate->Couple_1 Wash_1 Wash with DMF Couple_1->Wash_1 Couple_2 Repeat Coupling (Overnight) Wash_1->Couple_2 Wash_2 Wash with DMF Couple_2->Wash_2 Deprotect Microwave-assisted Thioacetate Deprotection Wash_2->Deprotect Cleave Cleave from Resin Deprotect->Cleave Purify RP-HPLC Purification Cleave->Purify Final_Product This compound Modified Peptide Purify->Final_Product

Caption: On-resin synthesis and modification of the peptide.

Characterization_Workflow Start Purified this compound Modified Peptide Self_Assembly Induce Self-Assembly (e.g., in HEPES buffer) Start->Self_Assembly Characterization Characterization Self_Assembly->Characterization Mass_Spec MALDI-TOF MS (Mass Confirmation) Characterization->Mass_Spec FTIR FT-IR Spectroscopy (Secondary Structure) Characterization->FTIR CD CD Spectroscopy (Secondary Structure in Solution) Characterization->CD TEM TEM (Nanostructure Morphology) Characterization->TEM

Caption: Workflow for self-assembly and characterization.

References

Application of 1,2-Dithiolane in Photopolymerizations for High Refractive Index Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

High refractive index polymers (HRIPs) are essential materials in advanced optical and optoelectronic technologies, including lenses, waveguides, and holographic recording media.[1] The incorporation of sulfur atoms into a polymer matrix is a well-established strategy for increasing its refractive index (RI).[2] 1,2-dithiolane, a five-membered cyclic disulfide, is a particularly promising monomer for HRIPs. Its high sulfur content contributes to a high refractive index, while the ring-strained structure facilitates various ring-opening polymerization (ROP) mechanisms.[2][3] This allows for the synthesis of polymers with a significant increase in refractive index compared to the initial monomers.[1][4]

This document provides a detailed overview and experimental protocols for the application of this compound in photopolymerization to create high refractive index polymers. The focus is on radical-mediated ring-opening homopolymerization and copolymerization with alkynes.

Principles and Mechanisms

The photopolymerization of this compound proceeds primarily through a radical-mediated ring-opening mechanism.[1][5] This process can be initiated by standard photoinitiators or, in some cases, by the inherent blue light absorbance of the dithiolane itself.[2] The polymerization offers several advantages for optical materials, including low volume shrinkage during polymerization and the potential for creating polymers with low birefringence.[5][6]

Homopolymerization

Upon exposure to light in the presence of a photoinitiator, a radical is generated which attacks the disulfide bond of the this compound ring. This initiates a ring-opening polymerization, leading to the formation of a linear polydisulfide.[1] This process is rapid, with conversions exceeding 90% in under 60 seconds being reported.[5][6] The resulting polydisulfide structure is rich in sulfur, which is key to achieving a high refractive index.[2]

Copolymerization with Alkynes

1,2-dithiolanes can also be copolymerized with alkynes in a photoinitiated thiol-yne reaction.[4] In this mechanism, a thiyl radical, generated from the dithiolane, adds across the alkyne's triple bond. The resulting vinyl radical can then react with another this compound molecule, propagating the chain and incorporating both units into the polymer backbone.[1] This method allows for the tuning of material properties by varying the structure and ratio of the dithiolane and alkyne monomers.[4]

Visualization of Polymerization Mechanisms

The following diagrams illustrate the key polymerization pathways for this compound.

G Radical-Mediated Ring-Opening Homopolymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical Radical Initiator->Radical hv Dithiolane This compound S-S Radical->Dithiolane Attack on S-S bond Opened_Ring Thiyl Radical R-S-S• Dithiolane->Opened_Ring Ring-Opening Polymer_Chain Polydisulfide ...-S-S-R-S-S• Dithiolane->Polymer_Chain Opened_Ring->Dithiolane + Dithiolane Stable_Polymer Stable Polymer ...-S-S-R-S-S-R-S-S-... Polymer_Chain->Stable_Polymer Combination or Disproportionation

Caption: Radical-mediated homopolymerization of this compound.

G Copolymerization of this compound with an Alkyne Start Start: Thiyl Radical (R-S•) from Dithiolane Alkyne Alkyne Monomer (R'-C≡C-R') Start->Alkyne Radical Addition Vinyl_Radical Vinyl Radical Intermediate Alkyne->Vinyl_Radical Dithiolane This compound Monomer Vinyl_Radical->Dithiolane Attack on S-S bond Propagation Chain Propagation with new Thiyl Radical Dithiolane->Propagation Propagation->Alkyne Cycle repeats Polymer Copolymer Backbone ...-S-R'-C=C-R'-S-S-... Propagation->Polymer

Caption: this compound and alkyne copolymerization pathway.

Experimental Protocols

The following protocols are generalized from published methods.[4][5] Researchers should consult the original literature for specific monomer synthesis and characterization details.

Materials
  • This compound monomer (e.g., Lipoic Acid Methyl Ester - LipOMe)

  • Alkyne comonomer (if applicable)

  • Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)

  • Solvent (if necessary)

General Workflow for Photopolymerization

G Experimental Workflow for Photopolymerization A 1. Formulation Preparation Mix monomer(s) and photoinitiator (e.g., 1 wt%). B 2. Sample Preparation Deposit liquid formulation between two glass slides with a defined spacer (e.g., 100 µm). A->B C 3. Photopolymerization (Curing) Expose sample to a UV/Vis light source (e.g., 405 nm, 40 mW/cm²). B->C D 4. Curing Time Irradiate for a specified time (e.g., 60-120 seconds) to ensure high conversion. C->D E 5. Post-Curing (Optional) Thermal treatment may be applied to ensure complete reaction. D->E F 6. Characterization Analyze the resulting polymer film for optical, thermal, and mechanical properties. E->F

Caption: General experimental workflow for photopolymerization.

Protocol for Kinetic Analysis via RT-FTIR

Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is used to monitor the polymerization kinetics by observing the disappearance of characteristic monomer peaks.

  • Sample Preparation: Prepare the monomer and photoinitiator formulation.

  • Loading: Place a small drop of the liquid formulation between two salt plates (e.g., KBr or BaF2) separated by a spacer to create a thin film.

  • FTIR Setup: Place the assembly in the FTIR spectrometer.

  • Baseline: Collect several scans before irradiation to establish a baseline spectrum.

  • Initiation: Turn on the light source (e.g., 400-500 nm filtered light) to initiate polymerization.

  • Data Collection: Continuously collect FTIR spectra throughout the irradiation period.

  • Analysis: Monitor the decrease in the peak area corresponding to the dithiolane ring vibration to calculate the monomer conversion over time. For LipOMe, rapid conversion (>90%) is often observed within the first 60 seconds of irradiation.[5][6]

Quantitative Data

The properties of polymers derived from 1,2-dithiolanes are highly dependent on the specific monomers and polymerization conditions used.

Table 1: Properties of Homopolymerized this compound Monomers

Property Lipoic Acid Methyl Ester (LipOMe) Ethanedithiol Lipoic Acid (EDT-Lip2) Reference(s)
Monomer RI (589 nm) Data not available Data not available
Polymer RI (589 nm) Data not available Data not available
ΔRI (Polymer - Monomer) 0.030 ± 0.003 Data not available [5][6]
Monomer Conversion > 90% in 60s Data not available [5][6]
Enthalpy of Reaction (ΔH) 18 ± 1 kJ/mol Data not available [5][6]
Volume Shrinkage 10.6 ± 0.3 cm³/mol Data not available [5][6]

| Refractive Index Modulation | Not applicable | 0.008 |[5] |

Table 2: Refractive Indices of Monomers and Polymers from this compound/Alkyne Copolymerization

Dithiolane Monomer Alkyne Comonomer Monomer Mixture RI (589 nm) Resulting Polymer RI (589 nm) ΔRI (Polymer - Monomer) Reference(s)
LipOMe 1,7-octadiyne ~1.54 ~1.61 ~0.07 [1][4]

| Me-AspOMe | 1,7-octadiyne | ~1.51 | ~1.57 | ~0.06 |[1][4] |

Note: Refractive index values can vary based on the specific formulation and curing conditions.

Applications

The unique properties of this compound-based polymers make them suitable for a range of advanced applications:

  • Holographic Materials: Their high refractive index and low birefringence are ideal for creating high-performance holographic recording media.[5][6]

  • Optical Devices: The ability to achieve a significant change in refractive index upon polymerization is valuable for fabricating optical components like lenses and waveguides.[4]

  • Dynamic and Self-Healing Materials: The reversible nature of the disulfide bond in the polymer backbone can be exploited to create dynamic, adaptable, and self-healing networks.[7][8]

  • 3D Printing: The rapid photopolymerization kinetics enable the use of these materials in light-based additive manufacturing processes.[2]

Conclusion

This compound is a versatile and highly effective monomer for the photopolymerization of high refractive index polymers. The radical-mediated ring-opening polymerization provides a rapid and efficient route to sulfur-rich polymers with desirable optical properties, including high refractive index and low birefringence. The ability to copolymerize with other monomers, such as alkynes, further expands the range of achievable material properties. These characteristics make this compound-based systems a compelling platform for the development of next-generation optical materials for applications ranging from holographic data storage to advanced optical components.

References

Application Notes and Protocols: 1,2-Dithiolane Derivatives in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,2-dithiolane derivatives in the development of advanced drug delivery systems. The unique redox-responsive properties of the this compound ring, particularly its cleavage in the presence of high glutathione concentrations characteristic of the intracellular and tumor microenvironments, make it an invaluable tool for targeted and controlled drug release.

Applications of this compound Derivatives in Drug Delivery

This compound derivatives, most notably alpha-lipoic acid (ALA), have been extensively explored for various therapeutic applications due to their ability to enhance drug stability, bioavailability, and target specificity. These derivatives are often incorporated into nanoparticles, liposomes, micelles, and polymer conjugates to overcome the limitations of conventional drug administration.[1]

Key Application Areas:

  • Oncology: The elevated glutathione (GSH) levels in tumor cells provide a specific trigger for the cleavage of the this compound disulfide bond, enabling site-specific release of anticancer drugs.[2][3] This approach minimizes off-target toxicity and enhances the therapeutic index of potent chemotherapeutic agents like doxorubicin and paclitaxel.

  • Inflammatory Diseases: Similar to cancer cells, inflamed tissues often exhibit increased levels of reactive oxygen species (ROS) and GSH, making this compound-based systems suitable for targeted delivery of anti-inflammatory drugs.[4]

  • Neurodegenerative Diseases: The ability of certain this compound derivatives to cross the blood-brain barrier makes them promising candidates for delivering neuroprotective agents for conditions like Alzheimer's and Parkinson's disease.

  • Ophthalmic Applications: Nanoformulations incorporating this compound derivatives have shown potential for treating ocular diseases by improving drug penetration and retention in ocular tissues.[1]

  • Diabetes Management: Lipoic acid-modified nanoparticles have been investigated for the oral delivery of insulin, demonstrating enhanced bioavailability.[4]

Data Presentation: Physicochemical and Biological Properties

The following tables summarize quantitative data from various studies on this compound-based drug delivery systems, providing a comparative overview of their key characteristics.

Table 1: Physicochemical Characterization of this compound-Based Nanoparticles

Nanoparticle FormulationDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
α-Lipoic acid-loaded Chitosan NPsα-Lipoic Acid180 - 489> 0.2+20 to +40-up to 62.4[5]
Paclitaxel-α-linolenic acid conjugate NPsPaclitaxel110.7 ± 1.70.173-20.6 ± 1.5~90-[6]
Doxorubicin-loaded lipoic acid-grafted chitosan micellesDoxorubicin~150~0.2+15 to +25~10-15~70-80[3]
PEG-poly(α-lipoic acid)/Coenzyme Q10 NPsCoenzyme Q10~100< 0.2Slightly negative~5~85[7][8]

Table 2: In Vitro and In Vivo Efficacy of this compound-Based Drug Delivery Systems

FormulationCell Line / Animal ModelAssayIC50 / EfficacyReference
Doxorubicin-lipoic acid conjugateHeLa, A549, DU-145, MCF-7MTT AssayIC50: 8.39 - 11.70 µM (HeLa)[9]
Doxorubicin-loaded lipoic acid-grafted chitosan micellesHeLaMTT AssaySignificantly lower IC50 than free DOX[3]
Insulin-loaded lipoic acid NPsType I Diabetes Rat ModelHypoglycemic effectPharmacokinetic bioavailability of 5.42 ± 0.53%[4]
Paclitaxel-loaded redox-sensitive NPsMurine mammary cancer (4T1), Human breast adenocarcinoma (MCF-7)Cytotoxicity AssayEnhanced cytotoxic and apoptotic potential[1]
c(RGDyK)-FP-DP micellesKBv tumor-bearing miceSurvival StudyExtended median survival time[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and evaluation of this compound-based drug delivery systems.

Synthesis of α-Lipoic Acid-Loaded Chitosan Nanoparticles

This protocol is based on the ionotropic gelation method.[5]

Materials:

  • Chitosan (low molecular weight)

  • Acetic acid (1%)

  • α-Lipoic acid (ALA)

  • Ethanol

  • Sodium tripolyphosphate (TPP)

  • Poloxamer 188 (optional, as a stabilizer)

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan in 1% acetic acid to a final concentration of 0.3% (w/v). If using a stabilizer, add Poloxamer 188 to the chitosan solution at a concentration of 1% (w/v).

  • ALA Solution Preparation: Dissolve ALA in absolute ethanol to a concentration of 0.3% (w/v).

  • Mixing: Add the chitosan solution to the ALA solution in a 1:1 weight ratio and stir to form a homogenous mixture.

  • Nanoparticle Formation: Prepare a 1% (w/v) TPP solution in deionized water. Add the TPP solution dropwise to the chitosan-ALA mixture under constant magnetic stirring at room temperature.

  • Purification: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles. Resuspend the pellet in deionized water and repeat the centrifugation step twice to remove unreacted reagents.

  • Storage: Lyophilize the final nanoparticle pellet for long-term storage.

Characterization of Nanoparticles

a) Particle Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Resuspend the nanoparticles in deionized water at a suitable concentration.

    • Measure the particle size, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.[11][12]

    • Perform measurements in triplicate and report the average values with standard deviation.

b) Drug Loading and Encapsulation Efficiency:

  • Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Separate the nanoparticles from the aqueous suspension by centrifugation.

    • Measure the concentration of the free drug in the supernatant using a pre-established calibration curve.

    • Lyophilize the nanoparticle pellet and weigh it.

    • Disrupt the nanoparticles using a suitable solvent to release the encapsulated drug.

    • Measure the total amount of drug in the disrupted nanoparticle solution.

    • Calculate Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Calculate Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study

This protocol simulates the reductive intracellular environment to assess stimuli-responsive drug release.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • PBS, pH 5.5 (to simulate endosomal pH)

  • Glutathione (GSH) at various concentrations (e.g., 10 µM and 10 mM)

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Suspend a known amount of drug-loaded nanoparticles in PBS (pH 7.4).

  • Place the nanoparticle suspension in a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or 5.5, with or without GSH) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of released drug in the aliquots using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative drug release as a function of time.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the drug delivery system on cell viability.[9][13][14]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Drug-loaded nanoparticles, free drug, and empty nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability (%) relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cellular Uptake Study (Confocal Microscopy)

This method visualizes the internalization of nanoparticles by cells.[15][16][17]

Materials:

  • Fluorescently labeled nanoparticles (e.g., loaded with a fluorescent drug like doxorubicin or labeled with a fluorescent dye)

  • Cancer cell line

  • Confocal microscopy dishes or chamber slides

  • Hoechst 33342 (for nuclear staining)

  • Paraformaldehyde (PFA) for fixing cells

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells on confocal dishes and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled nanoparticles for various time points (e.g., 1, 4, 24 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Stain the cell nuclei with Hoechst 33342.

  • Fix the cells with 4% PFA (optional, for fixed-cell imaging).

  • Image the cells using a confocal laser scanning microscope. The fluorescent signals from the nanoparticles and the cell nucleus will indicate the cellular uptake and subcellular localization of the nanoparticles.

Visualizations: Diagrams of Pathways and Workflows

Glutathione-Mediated Intracellular Drug Release

The following diagram illustrates the mechanism of drug release from a this compound-containing nanocarrier within a cancer cell.

G cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) Nanocarrier This compound Nanocarrier (Drug Encapsulated) Cleavage Disulfide Bond Cleavage Nanocarrier->Cleavage Cellular Uptake DrugRelease Drug Release Cleavage->DrugRelease GSH TherapeuticEffect Therapeutic Effect (e.g., Apoptosis) DrugRelease->TherapeuticEffect

Caption: Glutathione-mediated drug release from a this compound nanocarrier.

Experimental Workflow for Nanoparticle Synthesis and Characterization

This diagram outlines the general workflow for the preparation and analysis of this compound-based drug delivery nanoparticles.

G Synthesis Synthesis of This compound Nanoparticles Purification Purification Synthesis->Purification DrugLoading Drug Loading Purification->DrugLoading Characterization Physicochemical Characterization (DLS, TEM, etc.) Evaluation In Vitro / In Vivo Evaluation Characterization->Evaluation DrugLoading->Characterization

Caption: Workflow for nanoparticle synthesis and characterization.

Nrf2 Signaling Pathway Activation by Lipoic Acid

Alpha-lipoic acid, a common this compound derivative, is known to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.

G LA Lipoic Acid (this compound) Keap1 Keap1 LA->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantGenes Expression of Antioxidant Genes (e.g., HO-1) ARE->AntioxidantGenes activates

Caption: Activation of the Nrf2 antioxidant pathway by lipoic acid.[18]

References

On-Resin Synthesis and Purification of 1,2-Dithiolane Modified Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of 1,2-dithiolane modified peptides. The methodologies described herein focus on an efficient on-resin approach, minimizing purification steps and maximizing yield. This modification introduces a stable cyclic disulfide moiety, which can be a valuable tool in drug design and development for applications such as stabilizing peptide conformations, enhancing biological activity, and enabling novel delivery strategies.

Application Notes

The incorporation of a this compound group at the N-terminus of a peptide offers a robust method for introducing a cyclic disulfide constraint. This modification can be crucial for mimicking cyclic peptide structures, which often exhibit increased stability against proteolysis and improved receptor binding affinity. The on-resin synthesis approach is advantageous as it allows for the coupling and deprotection of the dithiolane precursor to occur on the solid support, streamlining the workflow and requiring only a single final purification step of the modified peptide.[1][2]

The synthetic strategy involves the initial synthesis of a dithiolane precursor molecule, 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid.[3][4] This precursor is then coupled to the N-terminus of the fully assembled peptide while it is still attached to the solid-phase resin.[1] A subsequent on-resin deprotection of the thioacetate groups, often assisted by microwave irradiation, yields the this compound moiety.[3][4] The final modified peptide is then cleaved from the resin and purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).[1][3][4]

Characterization of the final this compound modified peptide is typically performed using mass spectrometry (e.g., MALDI-TOF) to confirm the correct mass and RP-HPLC to assess purity.[1] Further structural characterization of self-assembling peptides can be achieved through techniques like Fourier-transform infrared spectroscopy (FT-IR), circular dichroism (CD), and transmission electron microscopy (TEM).[3][4]

Experimental Workflow

The overall workflow for the on-resin synthesis and purification of this compound modified peptides is depicted below.

On-Resin Synthesis and Purification Workflow cluster_synthesis On-Resin Synthesis cluster_cleavage_purification Cleavage and Purification cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide Precursor_Coupling Coupling of Dithiolane Precursor SPPS->Precursor_Coupling N-terminus deprotection Deprotection On-Resin Thioacetate Deprotection Precursor_Coupling->Deprotection Cleavage Cleavage from Resin Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Purity and Identity Analysis (HPLC, MS) Purification->Analysis

Caption: Workflow for on-resin synthesis of this compound peptides.

Quantitative Data Summary

The following table summarizes typical yields and purity obtained at different stages of the synthesis and purification process.

StepParameterTypical ValueNotes
Solid-Phase Peptide Synthesis Crude Peptide Yield> 80%Dependent on peptide sequence and length.
Dithiolane Precursor Coupling Coupling Efficiency> 95%Monitored by Kaiser test or other qualitative tests.
On-Resin Cyclization Cyclization Efficiency> 90%Can be influenced by peptide sequence and resin choice.
Cleavage from Resin Crude Product Yield60-70%Based on initial resin loading.
RP-HPLC Purification Final Purity> 98%Achievable with optimized gradients.
Overall Yield15-25%Calculated from the initial resin loading.

Experimental Protocols

Protocol 1: Synthesis of Dithiolane Precursor (3-(acetylthio)-2-(acetylthiomethyl)propanoic acid)

Materials:

  • 3-bromo-2-(bromomethyl)propanoic acid

  • 1 M Sodium hydroxide (NaOH)

  • Potassium thioacetate

  • 2 M Sulfuric acid (H₂SO₄)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen line

  • Syringe and needle

Procedure:

  • Dissolve 1 g of 3-bromo-2-(bromomethyl)propanoic acid in approximately 4 mL of 1 M NaOH in a 50 mL round-bottom flask with stirring at 55 °C.

  • Once dissolved, seal the flask with a septum and place it under a nitrogen atmosphere.

  • In a separate container, prepare thioacetic acid in situ by adding 1.49 g of potassium thioacetate and 3 mL of 2 M H₂SO₄ to 4 mL of deionized water.

  • Aspirate the thioacetic acid solution into a syringe and add it dropwise to the reaction flask.

  • Continue the reaction overnight at 55 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of methanol and dichloromethane.

  • After the reaction is complete and has cooled to room temperature, acidify the mixture to a pH of 1 with 2 M H₂SO₄.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the dithiolane precursor.

Protocol 2: On-Resin Synthesis of this compound Modified Peptide

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

  • OxymaPure® or other coupling additive

  • Piperidine solution in DMF (e.g., 20%)

  • Dithiolane precursor (from Protocol 1)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • DCM

  • Solid-phase peptide synthesis vessel

Procedure:

  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the linear peptide sequence on the chosen resin using standard Fmoc-based SPPS protocols.[5] This involves iterative cycles of Fmoc deprotection with piperidine and amino acid coupling using a suitable coupling agent.[6][7]

  • N-terminus Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection step to expose the N-terminal amine.

  • Dithiolane Precursor Coupling:

    • Prepare a coupling solution by dissolving four equivalents of the dithiolane precursor, four equivalents of HBTU, and ten equivalents of DIPEA in DMF.[1]

    • Allow the mixture to pre-activate for 10 minutes at room temperature.[1]

    • Add the activated coupling solution to the resin and shake for at least 2 hours. For optimal results, the reaction can be repeated and left to shake overnight.[1]

    • Wash the resin thoroughly with DMF.

  • On-Resin Thioacetate Deprotection (Cyclization):

    • Prepare a deprotection solution (specific details may vary, but often involves a base in a suitable solvent). Microwave-assisted deprotection can significantly accelerate this step.[3][4]

    • Treat the resin with the deprotection solution to remove the acetyl groups from the thioacetate moieties, leading to the spontaneous formation of the this compound ring.

    • Wash the resin extensively with DMF and DCM.

Protocol 3: Cleavage and Purification

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

  • RP-HPLC system with a C18 column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Cleavage from Resin:

    • Prepare a cleavage cocktail, typically consisting of TFA, water, and a scavenger such as TIS (e.g., 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Pellet the precipitated peptide by centrifugation and decant the ether.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile.[8]

    • Purify the peptide by RP-HPLC using a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).[9]

    • Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).

    • Collect the fractions containing the pure peptide.

  • Lyophilization:

    • Combine the pure fractions and freeze-dry them to obtain the final this compound modified peptide as a white, fluffy powder.

Chemical Transformation Pathway

The following diagram illustrates the key chemical transformations occurring on the resin.

On-Resin Chemical Transformation Resin_Peptide Resin-Bound Peptide (Free N-terminus) Coupled_Product Resin-Bound Peptide with Thioacetate-Protected Precursor Resin_Peptide->Coupled_Product Coupling (HBTU, DIPEA) Dithiolane_Precursor Dithiolane Precursor (3-(acetylthio)-2-(acetylthiomethyl)propanoic acid) Cyclized_Product Resin-Bound this compound Modified Peptide Coupled_Product->Cyclized_Product Thioacetate Deprotection (On-Resin Cyclization)

Caption: Key on-resin chemical transformations.

References

Analytical techniques for the detection and characterization of 1,2-dithiolanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the analytical techniques used in the detection and characterization of 1,2-dithiolanes. This class of sulfur-containing heterocyclic compounds, which includes the well-known antioxidant lipoic acid, is of significant interest in drug development and materials science due to its unique redox properties.

This guide covers a range of chromatographic and spectroscopic methods, offering insights into their principles, practical applications, and the interpretation of results. Detailed experimental protocols are provided to facilitate the implementation of these techniques in the laboratory.

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and purification of 1,2-dithiolanes from complex mixtures. The choice of technique depends on the volatility, polarity, and stability of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of 1,2-dithiolane derivatives. Reverse-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly effective.

Application Note:

Reverse-phase HPLC is ideal for the separation and quantification of 1,2-dithiolanes in various matrices, including biological samples and reaction mixtures. The disulfide bond in the this compound ring exhibits a weak UV absorbance at approximately 330 nm, which can be used for selective detection.[1] Confirmation of the disulfide bond can be achieved by treating the sample with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP), which will cleave the disulfide and result in a shift in the retention time.[1]

Experimental Protocol: Analysis of a this compound-Modified Peptide

This protocol is adapted from the analysis of a this compound-modified self-assembling peptide.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 semi-preparative column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 3 mL/min.

  • Gradient: A linear gradient of 15-55% acetonitrile over 20 minutes.

  • Detection: UV detection at 222 nm (for the peptide backbone) and 330 nm (for the disulfide bond).

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of acetonitrile with 0.1% TFA. Gentle heating at 40°C can aid in solubilizing hydrophobic or aggregation-prone peptides.

  • Confirmation of Disulfide Bond: To confirm the peak corresponding to the this compound, a separate HPLC run can be performed after adding 100 µL of 100 mM TCEP to the peptide sample. The reduced thiol-containing peptide will have a different retention time.[1]

Quantitative Data:

CompoundHPLC ColumnMobile PhaseRetention Time (min)Detection Wavelength (nm)Reference
This compound-KLVFFAQ-NH2C18 semi-preparative15-55% ACN in H2O with 0.1% TFA~17.5222 and 330[1]
Thiol-containing peptide (reduced form)C18 semi-preparative15-55% ACN in H2O with 0.1% TFA~18.5222[1]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable 1,2-dithiolanes. It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

Application Note:

GC-MS is particularly useful for identifying and quantifying volatile 1,2-dithiolanes in complex mixtures, such as flavor and fragrance analysis or environmental monitoring. The mass spectrometer provides structural information through fragmentation patterns, aiding in the unambiguous identification of the compounds.

Experimental Protocol: Analysis of Volatile 1,2-Dithiolanes

This protocol is a general guideline for the analysis of volatile sulfur compounds and can be adapted for 1,2-dithiolanes.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for volatile sulfur compounds (e.g., a non-polar or mid-polar column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, an initial temperature of 40°C held for 2 minutes, followed by a ramp to 250°C at 10°C/min.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range can be set from m/z 35 to 350.

  • Sample Preparation: For liquid samples, headspace solid-phase microextraction (SPME) can be used to pre-concentrate volatile analytes. For solid samples, solvent extraction may be necessary.

Quantitative Data:

The retention time and mass spectrum are the key quantitative data points in GC-MS. The mass spectrum will show the molecular ion peak (M+) and characteristic fragment ions. For this compound, the molecular weight is 106.21 g/mol .[2]

CompoundRetention Time (min)Key m/z Fragments
This compoundDependent on column and conditions106 (M+), 78, 64, 45

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the structure, conformation, and electronic properties of 1,2-dithiolanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 1,2-dithiolanes. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

Application Note:

¹H NMR spectroscopy can be used to identify the protons on the this compound ring, which typically appear in the range of 2.0-4.0 ppm. ¹³C NMR spectroscopy provides information about the carbon skeleton, with the carbons of the dithiolane ring appearing in the range of 30-50 ppm.

Experimental Protocol: ¹H and ¹³C NMR of a this compound Precursor

This protocol is based on the characterization of 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, a precursor to a this compound modified peptide.[1]

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Acquisition: Standard pulse sequences for ¹H and ¹³C NMR are used. For ¹³C NMR, proton decoupling is typically employed.

Quantitative Data: Characteristic NMR Chemical Shifts (δ) in ppm

NucleusFunctional GroupChemical Shift Range (ppm)Reference
¹HCH₂-S in this compound ring2.5 - 3.5General
¹HCH-S in this compound ring3.0 - 4.0General
¹³CCH₂-S in this compound ring35 - 45General
¹³CCH-S in this compound ring40 - 55General
¹H3-(acetylthio)-2-(acetylthiomethyl)propanoic acid (in CDCl₃)2.35 (s, 6H), 2.9 (m, 1H), 3.2 (d, 4H)[1]
¹³C3-(acetylthio)-2-(acetylthiomethyl)propanoic acid (in CDCl₃)30.5, 33.8, 45.2, 177.9, 195.5[1]
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the identity of 1,2-dithiolanes. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is particularly useful for the analysis of larger molecules like this compound-modified peptides.

Application Note:

MALDI-TOF MS can be used to confirm the successful synthesis of this compound derivatives by providing an accurate mass measurement of the product. The mass spectrum will show the protonated molecule [M+H]⁺, as well as common adducts such as [M+Na]⁺ and [M+K]⁺.[1]

Experimental Protocol: MALDI-TOF MS of a this compound-Modified Peptide

This protocol is adapted from the analysis of a this compound-modified peptide.[1]

  • Instrumentation: A MALDI-TOF mass spectrometer.

  • Matrix: 2,5-dihydroxybenzoic acid (DHB) is a common matrix for peptides.

  • Sample Preparation:

    • Prepare a solution of the matrix (e.g., 10 mg/mL DHB in 50% acetonitrile, 0.1% TFA).

    • On the MALDI target plate, mix 0.5 µL of the peptide sample with 0.5 µL of the matrix solution.

    • Allow the spot to air dry completely before analysis.

  • Acquisition: The mass spectrometer is typically operated in reflectron mode for higher resolution.

Quantitative Data:

The primary quantitative data from MALDI-TOF MS is the mass-to-charge ratio (m/z) of the detected ions.

IonDescription
[M+H]⁺Protonated molecular ion
[M+Na]⁺Sodium adduct
[M+K]⁺Potassium adduct
[M+O]⁺Oxidized product
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Application Note:

For 1,2-dithiolanes, FT-IR can be used to confirm the presence of the C-S and S-S bonds, although the S-S stretch is often weak and difficult to observe. Other functional groups in the molecule will also have characteristic absorption bands.

Experimental Protocol: FT-IR Analysis

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: Samples can be analyzed as a thin film on an ATR crystal, as a KBr pellet, or in solution.

  • Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Quantitative Data: Characteristic FT-IR Peaks

Functional GroupWavenumber (cm⁻¹)Intensity
C-S stretch600 - 800Weak to Medium
S-S stretch400 - 550Weak
C-H stretch (alkane)2850 - 2960Strong
C=O stretch (if present)1650 - 1750Strong
O-H stretch (if present)3200 - 3600Broad, Strong
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Application Note:

The disulfide bond of the this compound ring has a characteristic weak absorption in the UV region around 330-360 nm.[1][3] This absorption can be used for detection and quantification.

Experimental Protocol: UV-Vis Analysis

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A UV-transparent solvent such as ethanol, methanol, or water.

  • Sample Preparation: Prepare a solution of the this compound derivative of a known concentration.

  • Acquisition: Scan the absorbance of the solution over the desired wavelength range (e.g., 200-500 nm).

Quantitative Data: UV-Vis Absorption Maxima (λmax)

Compoundλmax (nm)SolventReference
This compound~330Not specified[4]
4-hydroxy-4-phenyl-1,2-dithiolane340DMSO[3]
4-isopropyl-4-hydroxy-1,2-dithiolane336DMSO[3]
4-n-propyl-4-hydroxy-1,2-dithiolane334DMSO[3]

Signaling Pathways and Experimental Workflows

Interaction with the Thioredoxin System

1,2-Dithiolanes are known to interact with the thioredoxin (Trx) system, a key cellular antioxidant pathway. Some this compound derivatives have been investigated as inhibitors of thioredoxin reductase (TrxR).[5][6][7][8][9] The proposed mechanism involves the reduction of the this compound disulfide bond by the active site of TrxR.

Thioredoxin_Interaction NADPH NADPH NADP NADP+ NADPH->NADP e- TrxR_ox Thioredoxin Reductase (oxidized) TrxR_red Thioredoxin Reductase (reduced) TrxR_ox->TrxR_red Reduction Dithiolane_ox This compound (oxidized) TrxR_red->Dithiolane_ox Inhibition/ Reduction Dithiolane_red 1,3-Dithiol (reduced) Dithiolane_ox->Dithiolane_red

Caption: Interaction of this compound with the Thioredoxin Reductase cycle.

General Experimental Workflow for Characterization

The characterization of a newly synthesized this compound derivative typically follows a logical progression of analytical techniques to confirm its structure, purity, and properties.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Property Analysis Synthesis Synthesis of This compound Derivative Purification Purification (e.g., HPLC, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., MALDI-TOF, GC-MS) Purification->MS FTIR FT-IR Spectroscopy MS->FTIR UVVis UV-Vis Spectroscopy Bioactivity Biological Activity (e.g., Enzyme Inhibition Assay) UVVis->Bioactivity Physicochemical Physicochemical Properties (e.g., Stability, Solubility)

Caption: General workflow for the synthesis and characterization of 1,2-dithiolanes.

References

Application Notes and Protocols for 1,2-Dithiolane Based Probes in Cellular Imaging and Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The 1,2-dithiolane moiety, a five-membered cyclic disulfide, has emerged as a versatile functional group in the design of fluorescent probes for cellular imaging and recognition. The inherent ring strain of the this compound ring makes it susceptible to cleavage by various cellular reductants, providing a convenient "off-on" or ratiometric signaling mechanism. These probes have been developed to detect a range of biologically important analytes, including reactive oxygen species (ROS), reactive nitrogen species (RNS), and thiols, as well as to monitor changes in the cellular microenvironment, such as viscosity.

This document provides detailed application notes and protocols for the use of this compound-based probes in cellular imaging. It includes a summary of the quantitative data for representative probes, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

A notable application of this compound-based probes has been in the detection of thioredoxin reductase (TrxR), an important enzyme in cellular redox homeostasis. However, it is crucial to note that the specificity of this compound probes for TrxR is a subject of ongoing scientific debate. Several studies have demonstrated that 1,2-dithiolanes can be non-specifically reduced by a broad range of cellular thiols and other redox-active proteins.[1][2] Therefore, while these probes are valuable tools for detecting general reductive stress, data attributing fluorescence changes solely to TrxR activity should be interpreted with caution.

II. Data Presentation: Quantitative Properties of this compound Based Probes

The selection of a fluorescent probe for cellular imaging is critically dependent on its photophysical properties and its response to the target analyte. This section summarizes the key quantitative data for a selection of this compound-based probes from the literature.

Probe NameTarget Analyte(s)Excitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Detection LimitReference
TRFS-green Thioredoxin Reductase (and other thiols)438538Not ReportedNot Reported[3]
SS50-PQ Thiols / Reductive Stress360530 (in solid state)Not Reported~0.5 µM (solubility limit)[4]
Asparagusic Acid Golgi Trackers Golgi ApparatusVaries with fluorophoreVaries with fluorophoreNot ReportedNot Applicable[3]
LW-OTf Superoxide (O₂•⁻) and Peroxynitrite (ONOO⁻)675 (for O₂•⁻), 720 (2-photon for ONOO⁻)710 (for O₂•⁻), 400-568 (for ONOO⁻)Not ReportedNot Reported[5][6]

III. Signaling Pathways and Reaction Mechanisms

The signaling mechanism of this compound-based probes typically involves the cleavage of the disulfide bond by a target analyte, leading to a change in the fluorescent properties of the attached fluorophore.

G General Reaction Mechanism of this compound Probes with Thiols Dithiolane_Probe This compound Probe (Non-fluorescent/Quenched) Intermediate Ring-Opened Intermediate Dithiolane_Probe->Intermediate Thiol-Disulfide Exchange Thiol Cellular Thiol (e.g., GSH, Cys) Thiol->Intermediate Fluorophore Released Fluorophore (Fluorescent) Intermediate->Fluorophore Intramolecular Cyclization/ Rearrangement

General reaction mechanism of this compound probes with cellular thiols.

The debate surrounding the specificity of these probes for Thioredoxin Reductase (TrxR) is a critical consideration for researchers. While some probes were designed to be specific for TrxR, substantial evidence suggests a broader reactivity with other cellular thiols.

G Debated Specificity of this compound Probes for TrxR Dithiolane_Probe This compound Probe Fluorescence Fluorescence Signal Dithiolane_Probe->Fluorescence Reduction TrxR Thioredoxin Reductase (TrxR) TrxR->Dithiolane_Probe Proposed Specific Pathway (Debated) Other_Thiols Other Cellular Thiols (GSH, Cys, etc.) Other_Thiols->Dithiolane_Probe Non-Specific Pathway (Evidence Supported)

Debated specificity of this compound probes for TrxR versus other cellular thiols.

IV. Experimental Protocols

A. General Synthesis of this compound Based Probes

The synthesis of this compound probes generally involves the preparation of a this compound-containing building block, which is then conjugated to a suitable fluorophore. A common precursor is asparagusic acid or its derivatives.[7][8][9][10]

1. Synthesis of a this compound Carboxylic Acid (e.g., Asparagusic Acid Derivative):

  • Materials: 3-bromo-2-(bromomethyl)propanoic acid, sodium hydroxide (NaOH), potassium thioacetate (KSAc), hydrochloric acid (HCl), organic solvents (e.g., dichloromethane, methanol).

  • Procedure:

    • Dissolve 3-bromo-2-(bromomethyl)propanoic acid in an aqueous solution of NaOH.

    • Add potassium thioacetate to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture with HCl to precipitate the dithioacetate intermediate.

    • Hydrolyze the thioacetate groups using a base (e.g., NaOH in methanol) to yield the corresponding dithiol.

    • Oxidize the dithiol to the cyclic this compound using a mild oxidizing agent (e.g., air, dimethyl sulfoxide) to obtain the desired carboxylic acid derivative.

2. Conjugation to a Fluorophore:

  • Materials: The synthesized this compound carboxylic acid, an amine-functionalized fluorophore, a coupling agent (e.g., HBTU, HATU), and a non-nucleophilic base (e.g., DIPEA).

  • Procedure:

    • Dissolve the this compound carboxylic acid, the amine-functionalized fluorophore, and the coupling agent in an appropriate aprotic solvent (e.g., DMF, DCM).

    • Add the base to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Purify the final probe product using column chromatography.

G General Synthetic Workflow for this compound Probes Start Starting Material (e.g., 3-bromo-2-(bromomethyl)propanoic acid) Step1 Thioacetylation Start->Step1 Step2 Hydrolysis Step1->Step2 Step3 Oxidation Step2->Step3 Dithiolane_Acid This compound Carboxylic Acid Step3->Dithiolane_Acid Step4 Amide Coupling Dithiolane_Acid->Step4 Fluorophore Amine-Functionalized Fluorophore Fluorophore->Step4 Final_Probe Final this compound Probe Step4->Final_Probe G Experimental Workflow for Live-Cell Imaging Start Cell Seeding Incubate1 Incubation (24-48h) Start->Incubate1 Wash1 Wash with PBS Incubate1->Wash1 Probe_Loading Probe Incubation (1-10 µM, 15-60 min) Wash1->Probe_Loading Wash2 Wash with PBS Probe_Loading->Wash2 Add_Media Add Imaging Medium Wash2->Add_Media Imaging Fluorescence Microscopy Add_Media->Imaging Analysis Image Analysis Imaging->Analysis

References

Application Notes: Copper-Catalyzed Asymmetric Synthesis of Chiral Dithio-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral sulfur-containing heterocycles, particularly the 1,2-dithiolane ring system found in bioactive molecules like α-lipoic acid, are significant targets in medicinal chemistry and drug development. The stereoselective synthesis of these structures, however, presents a considerable challenge. Copper-catalyzed asymmetric synthesis has emerged as a powerful tool for constructing chiral centers with high efficiency and enantioselectivity. This document outlines a protocol for the synthesis of chiral dithioketal derivatives through a copper(I)-catalyzed asymmetric[1][2]-Stevens rearrangement, a method that provides an efficient, atom-economic route to molecules with dithio-substituted quaternary carbon centers.

The described methodology utilizes a chiral guanidine/copper(I) complex to catalyze the reaction between α-diazocarbonyl compounds and thiosulfonates. This process facilitates the simultaneous introduction of two distinct C–S bonds, yielding novel chiral dithioketals in high yields and with excellent enantiocontrol.[1] This approach is a significant advancement over traditional methods and holds promise for the synthesis of complex organosulfur compounds.

Key Reaction and Data

The core transformation involves the reaction of an α-diazoester with a thiosulfonate in the presence of a chiral copper catalyst to yield the desired dithioketal product.

Table 1: Substrate Scope for the Asymmetric Synthesis of Dithioketal Derivatives[1]

Entryα-Diazoester (R¹)Thiosulfonate (R²)ProductYield (%)Enantiomeric Ratio (er)
1PhenylMethyl3a8596:4
24-MethylphenylMethyl3b8895:5
34-MethoxyphenylMethyl3c9094:6
44-ChlorophenylMethyl3d8296:4
52-NaphthylMethyl3e8695:5
6PhenylEthyl3f8394:6
7PhenylBenzyl3g7593:7
8Phenylp-Tolyl3h7892:8

Note: Data is representative of results reported in the literature.[1] Conditions typically involve a chiral guanidine ligand, CuCl, the α-diazoester, and the thiosulfonate in a suitable solvent.

Visualized Mechanisms and Workflows

A proposed catalytic cycle and the general experimental workflow are illustrated below to provide a clear understanding of the process.

Catalytic_Cycle Proposed Catalytic Cycle for Asymmetric [1,2]-Stevens Rearrangement cluster_cycle Proposed Catalytic Cycle for Asymmetric [1,2]-Stevens Rearrangement Cu_L Chiral Cu(I)-L Catalyst Cu_Carbene Copper Carbene Intermediate (A) Cu_L->Cu_Carbene + N2 Diazo α-Diazoester Diazo->Cu_Carbene Ylide Sulfonium Ylide Intermediate (B) Cu_Carbene->Ylide Thiosulfonate Thiosulfonate Thiosulfonate->Ylide Rearrangement Enantioselective [1,2]-Stevens Rearrangement Ylide->Rearrangement Product (S)-Dithioketal Product (C) Rearrangement->Product Product->Cu_L Catalyst Regeneration Experimental_Workflow General Experimental Workflow Start Start Catalyst_Prep Catalyst Preparation: Mix Chiral Ligand and CuCl Start->Catalyst_Prep Reaction_Setup Reaction Setup: Add Solvent, Thiosulfonate, and α-Diazoester Catalyst_Prep->Reaction_Setup Reaction Stir at Specified Temperature Reaction_Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Analysis Characterization: NMR, HPLC, etc. Purification->Analysis End End Analysis->End

References

Application Notes & Protocols: Ring-Opening Polymerization of 1,2-Dithiolanes for Dynamic Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Advent of Dynamic Dithiolane Hydrogels

Hydrogels are three-dimensional, water-swollen polymer networks that have become foundational materials in biomedical applications, including drug delivery and tissue engineering.[1][2] A significant advancement in this field is the development of dynamic hydrogels, which possess adaptable and reversible crosslinks.[3][4] This allows them to respond to specific environmental stimuli, such as light, pH, temperature, or redox conditions, better mimicking the dynamic nature of biological tissues.[3][5]

The ring-opening polymerization (ROP) of 1,2-dithiolanes, five-membered rings containing a strained disulfide bond, is a powerful strategy for creating such dynamic materials.[6] The inherent strain in the dithiolane ring facilitates its opening to form linear polydisulfide chains, which serve as dynamic covalent crosslinks within the hydrogel network.[6][7] This process can be initiated by thiols, light, or changes in temperature, offering versatile and often cytocompatible methods for hydrogel formation.[7][8][9]

Hydrogels formed via this mechanism exhibit remarkable properties including self-healing, shear-thinning (injectability), and multi-stimuli responsiveness.[4][8] These characteristics are highly desirable for advanced drug delivery systems, where a drug can be protected within the hydrogel matrix and released on-demand in response to a specific biological cue (e.g., the high glutathione concentration in the cytoplasm).[10][11]

Principle of 1,2-Dithiolane Polymerization

The core of this technology lies in the reversible nature of the disulfide bond. The strained this compound ring can be opened through various mechanisms to generate a reactive dithiol. This dithiol then propagates, attacking other dithiolane rings to form a linear polymer chain of disulfide linkages.[6] This polymerization can be used to crosslink functionalized polymer precursors into a hydrogel network. The resulting disulfide bonds in the polymer backbone are dynamic and can undergo exchange reactions or be cleaved by specific stimuli, leading to changes in the hydrogel's mechanical properties or its complete degradation.[3][12]

ROP_Mechanism cluster_initiation Initiation Dithiolane This compound Monomer Opened Ring-Opened Dithiol Stimulus Stimulus (e.g., Light, Thiol) Stimulus->Dithiolane Ring Opening Polymer Linear Polydisulfide Chain Opened->Polymer Hydrogel Crosslinked Hydrogel Network Polymer->Hydrogel Crosslinking

Caption: General mechanism of this compound ring-opening polymerization for hydrogel formation.

Dynamic_Nature Hydrogel Stable Hydrogel Network (Crosslinked) Sol Sol State / Degraded (Cleaved Crosslinks) Hydrogel->Sol  Stimuli  - Reduction (GSH)  - Light (High Intensity)  - pH / Temp Change Sol->Hydrogel  Self-Healing /  Re-crosslinking  (Stimulus Removal)

Caption: The dynamic, reversible nature of dithiolane-based hydrogels.

Experimental Protocols

The following protocols provide a generalized framework. Researchers should optimize concentrations, reaction times, and purification methods based on their specific polymers and target applications.

This protocol describes the functionalization of a multi-arm amine-terminated polyethylene glycol (PEG-NH2) with lipoic acid (a common this compound) using carbodiimide chemistry.[7]

Materials:

  • 4-arm PEG-NH2 (e.g., 20 kDa)

  • α-Lipoic Acid (LA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (e.g., 3.5 kDa MWCO)

  • Deionized (DI) water

  • Lyophilizer

Procedure:

  • Dissolve 4-arm PEG-NH2 in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • In a separate flask, dissolve lipoic acid (5-fold molar excess relative to NH2 groups), EDC (5-fold excess), and NHS (5-fold excess) in anhydrous DMF.

  • Stir the lipoic acid activation mixture for 30 minutes at room temperature.

  • Add the activated lipoic acid solution dropwise to the PEG-NH2 solution.

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Quench the reaction by adding a small amount of DI water.

  • Transfer the reaction mixture to dialysis tubing and dialyze against DI water for 3-4 days, with frequent water changes, to remove unreacted reagents and DMF.

  • Freeze the purified PEG-LA solution and lyophilize to obtain a white, fluffy powder.

  • Characterize the product using ¹H NMR to confirm the conjugation of lipoic acid to the PEG backbone.

This protocol details the initiator-free crosslinking of the synthesized PEG-LA macromonomer into a hydrogel using UV light.[13][14]

Materials:

  • Lyophilized PEG-LA powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • UV lamp (365 nm) with a collimating lens

  • Radiometer to measure light intensity

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Prepare a sterile precursor solution by dissolving the lyophilized PEG-LA in PBS to the desired concentration (e.g., 5-10% w/v). If encapsulating cells or drugs, add them to the solution at this stage and mix gently.

  • Pipette the precursor solution into the desired molds.

  • Expose the solution to 365 nm UV light. The required exposure time and intensity will depend on the PEG-LA concentration and desired modulus. A typical starting point is 5-10 mW/cm² for 60-180 seconds.[13]

  • Confirm gelation by tilting the mold; a stable gel will not flow.

  • The resulting hydrogel is now ready for characterization or application.

Experimental_Workflow cluster_synthesis Macromonomer Synthesis cluster_hydrogel Hydrogel Formation & Characterization Polymer Polymer Backbone (e.g., PEG, HA, Gelatin) Reaction Conjugation Reaction (e.g., HATU, EDC/NHS) Polymer->Reaction Dithiolane Dithiolane Source (e.g., Lipoic Acid) Dithiolane->Reaction Purification Purification (Dialysis, Lyophilization) Reaction->Purification Precursor Prepare Precursor Solution (+/- Drug, Cells) Purification->Precursor Functionalized Macromonomer Crosslink Crosslinking (e.g., Photopolymerization) Precursor->Crosslink Hydrogel Formed Hydrogel Crosslink->Hydrogel Characterization Characterization (Rheology, Swelling, Degradation) Hydrogel->Characterization

Caption: Experimental workflow from macromonomer synthesis to hydrogel characterization.

A. Rheological Analysis:

  • Use a rheometer with a parallel plate geometry (e.g., 8-20 mm diameter).

  • Place a freshly formed hydrogel disc on the bottom plate.

  • Lower the top plate to contact the gel with a small normal force.

  • Perform a time sweep during photopolymerization to determine the gel point (crossover of storage modulus G' and loss modulus G'').[14]

  • On a fully cured gel, perform a frequency sweep (e.g., 0.1-100 rad/s) at a low strain (e.g., 1%) to determine the equilibrium storage modulus (G').

  • Perform a strain sweep (e.g., 0.1-1000%) to determine the linear viscoelastic region and the breaking point of the gel.

  • To test self-healing, perform a high-strain (e.g., 800%) step to break the gel, followed by a low-strain time sweep to monitor the recovery of G'.[8]

B. Swelling and Degradation:

  • Prepare several hydrogel discs of known initial weight (W_i).

  • Immerse the discs in a relevant buffer (e.g., PBS for swelling, PBS + 10 mM Glutathione for redox-degradation).

  • At set time points, remove the gels, gently blot excess surface water, and record the weight (W_t).

  • Calculate the swelling ratio: Swelling Ratio (%) = [(W_t - W_i) / W_i] * 100.

  • For degradation, continue until the gel is fully dissolved. Plot the remaining mass percentage over time.

Quantitative Data Summary

The properties of dithiolane-based hydrogels can be tuned by altering the polymer backbone, dithiolane concentration, and crosslinking conditions.

Hydrogel System Polymer Backbone Crosslinking Method Gelation Time Key Properties & Quantitative Data Reference(s)
PEG-Lipoic Acid (PEG-LA)Poly(ethylene glycol)Initiator-free UV (365 nm)< 120 s at 5 mW/cm²High cell viability (>90% for hMSCs); enables photo-softening and stiffening.[3][13][3][7][13]
HA-Lipoic Acid (HA-LA)Hyaluronic AcidInitiator-free UV (365 nm)~120 s at 5 mW/cm²High cell viability (>90% for hMSCs); adaptable for 2D and 3D cell culture.[13][7][13]
Gelatin-Dithiolane (GelDT)GelatinInitiator-free UV (365 nm)10 - 30 sExhibits physio-chemical crosslinking; responsive to glutathione.[10][14][10][14]
ABA Triblock CopolymerPEO central block, Polycarbonate terminal blocks with pendant dithiolanesThiol-dithiolane exchangeN/AInjectable; rapid recovery after 800% strain; thermally responsive (breaks at 55°C, recovers at 25°C).[4][8][4][8]

Applications in Drug Development

The unique characteristics of this compound hydrogels make them excellent candidates for advanced drug delivery systems.[1][15]

  • Sustained and Controlled Release: The hydrogel network acts as a depot, providing sustained release of encapsulated therapeutics as they diffuse through the polymer mesh.[11]

  • "On-Demand" Drug Delivery: The stimuli-responsive nature of the disulfide crosslinks allows for triggered drug release. For example, a hydrogel can be designed to be stable in the bloodstream but rapidly degrade and release its payload in the highly reductive intracellular environment (high concentrations of glutathione), targeting drug release inside cancer cells.[10]

  • Injectable Formulations: The shear-thinning and self-healing properties allow the hydrogel to be injected through a standard syringe, after which it can reform in situ to create a localized drug depot.[4][8] This is minimally invasive and ideal for targeted therapies, such as delivering anticancer drugs directly to a tumor site or growth factors for tissue regeneration.

  • Protection of Biologics: The mild, often photo-initiated gelation process is compatible with sensitive biological drugs like proteins and peptides, protecting them from degradation and extending their half-life in vivo.[2]

References

Application Notes and Protocols: One-Step Synthesis of Substituted 1,2-Dithiolanes Using Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a novel, one-step synthesis of diversely substituted and functionalized 1,2-dithiolanes. This method utilizes the reaction of readily accessible 1,3-bis-tert-butyl thioethers with bromine, proceeding to completion within minutes under mild conditions.[1][2] This approach offers a significant improvement over traditional multi-step methods, which often require harsh reaction conditions and have limited functional group tolerance.[1][3] The 1,2-dithiolane ring is a key feature in various biologically active molecules and functional materials, making this efficient synthesis highly valuable for drug discovery and materials science.[1][4][5]

Introduction

The this compound moiety is a five-membered heterocyclic ring containing a disulfide bond. The inherent ring strain in this structure imparts unique chemical and physical properties, leading to its presence in important natural products like lipoic acid and asparagusic acid.[1] Molecules containing the this compound ring have found applications in drug delivery, reversible polymer-protein conjugation, biosensors, and the development of dynamic networks.[1]

Traditional syntheses of 1,2-dithiolanes typically involve a two-step process: the generation of a 1,3-dithiol followed by its oxidation.[1][3] This process can be hampered by harsh reaction conditions and can lead to the formation of undesirable polymeric byproducts. The protocol outlined below describes a robust, one-step alternative that proceeds via a proposed sulfonium-mediated ring-closure mechanism.[1][2][3] This method allows for the synthesis of 1,2-dithiolanes with a variety of substituents and a hydroxyl group that can be used for further functionalization.[1]

Reaction Principle

The synthesis proceeds by reacting a 1,3-bis-tert-butyl thioether with bromine. The proposed mechanism involves the initial formation of a sulfonium bromide, followed by the elimination of isobutylene to generate an activated sulfenyl bromide. This intermediate then undergoes intramolecular cyclization to form the this compound ring, with another molecule of isobutylene eliminated in the process.[1][3] The addition of silica gel to the reaction mixture has been shown to improve yields, likely by scavenging reactive byproducts.[3]

Reaction_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_intermediates Reaction Intermediates cluster_byproducts Byproducts cluster_product Product 1_3_thioether 1,3-bis-tert-butyl thioether sulfonium_bromide Sulfonium bromide (A) 1_3_thioether->sulfonium_bromide + Br₂ Br2 Br₂ sulfenyl_bromide Sulfenyl bromide (B) sulfonium_bromide->sulfenyl_bromide - Isobutylene isobutylene1 Isobutylene sulfonium_bromide->isobutylene1 cyclized_intermediate Cyclized Intermediate (C) sulfenyl_bromide->cyclized_intermediate Intramolecular cyclization isobutylene2 Isobutylene cyclized_intermediate->isobutylene2 dithiolane Substituted this compound cyclized_intermediate->dithiolane - Isobutylene

Caption: Proposed reaction mechanism for the one-step synthesis of 1,2-dithiolanes.

Experimental Protocol

This protocol is a representative example for the synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane (PhDL).

Materials:

  • 1,3-bis(tert-butylthio)-2-phenylpropan-2-ol (1a)

  • Bromine (Br₂)

  • Hydrated silica gel

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of 1,3-bis(tert-butylthio)-2-phenylpropan-2-ol (1a) in dichloromethane, add hydrated silica gel.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine in dichloromethane to the stirred mixture.

  • Allow the reaction to stir at 0 °C for 15 minutes.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate, followed by saturated aqueous sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1,3-bis-tert-butyl thioether and silica gel in DCM cool Cool to 0 °C start->cool add_br2 Add Bromine solution cool->add_br2 stir Stir at 0 °C for 15 min add_br2->stir quench Quench with NaHCO₃ and Na₂S₂O₃ stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for the one-step synthesis.

Data Presentation

The following table summarizes the scope of the reaction with various 1,3-bis-tert-butyl thioether substrates and the corresponding isolated yields of the this compound products.[1]

EntrySubstrate (R group)ProductIsolated Yield (%)
1Phenyl4-hydroxy-4-phenyl-1,2-dithiolane (PhDL)77
2Hydrogen4-hydroxy-1,2-dithiolane (HDL)65
3n-Propyl4-hydroxy-4-propyl-1,2-dithiolane (nPrDL)72
4Isopropyl4-hydroxy-4-isopropyl-1,2-dithiolane (iPrDL)75
5Dodecyl4-dodecyl-4-hydroxy-1,2-dithiolane (C12DL)68
6Thiophenyl4-hydroxy-4-(thiophen-2-yl)-1,2-dithiolane (TphDL)55
7Bromo-thiophenyl4-((5-bromothiophen-2-yl)-4-hydroxy-1,2-dithiolane (BrTphDL)61

Yields are based on the isolated product after column chromatography.[1]

Applications and Further Functionalization

The synthesized hydroxy-functionalized 1,2-dithiolanes are valuable intermediates for further chemical modifications. The hydroxyl group serves as a convenient handle for downstream functionalization, such as esterification. For instance, the reaction of PhDL with isobutyryl chloride yields the corresponding ester, and iPrDL can be reacted with acryloyl chloride to produce an acrylate derivative.[1] This versatility makes these compounds attractive for the development of new materials and potential therapeutic agents. The unique reactivity of the this compound ring, stemming from its strained disulfide bond, has been exploited for applications in cellular uptake and the synthesis of dynamic polymers.[1][3]

Applications synthesis One-step Synthesis of Hydroxy-functionalized 1,2-dithiolanes downstream Downstream Functionalization (e.g., Esterification, Acrylation) synthesis->downstream delivery Drug Delivery & Cellular Uptake synthesis->delivery drug_dev Drug Development (e.g., Antioxidants, TrxR inhibitors) downstream->drug_dev materials Materials Science (e.g., Dynamic Polymers, Biosensors) downstream->materials

References

Troubleshooting & Optimization

Challenges and side reactions in 1,2-dithiolane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2-Dithiolane Synthesis

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these valuable five-membered heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 1,2-dithiolanes?

A1: The synthesis of 1,2-dithiolanes is primarily challenged by the inherent ring strain of the five-membered ring containing a disulfide bond.[1][2][3] This strain weakens the S-S bond, making the molecule susceptible to several issues, including:

  • Ring-opening polymerization: This is a common side reaction where the strained rings open and polymerize to form polydisulfides.[1][4][5]

  • Sensitivity to reaction conditions: The synthesis can be sensitive to harsh conditions, which may lead to undesired side products.[1]

  • Purification difficulties: The tendency of some this compound derivatives to polymerize upon concentration can complicate purification.[1]

Q2: Why is polymerization such a common side reaction, and how can it be minimized?

A2: The five-membered ring of this compound forces the C-S-S-C dihedral angle to be much smaller (less than 35°) than the ideal angle for a stable disulfide bond (around 90°).[1] This geometric constraint leads to repulsion between the non-bonding electron pairs on the sulfur atoms, weakening the S-S bond and making the ring prone to opening and subsequent polymerization.[1]

To minimize polymerization:

  • Increase steric hindrance: Introducing substituents on the carbon backbone of the dithiolane ring can increase its stability and reduce the rate of polymerization.[1]

  • Control concentration: Some less stable 1,2-dithiolanes are best handled in solution, as polymerization can be initiated upon concentration.[1]

  • Optimize reaction conditions: Use mild reaction conditions and minimize reaction times where possible.

Q3: What are the common synthetic routes to 1,2-dithiolanes?

A3: Traditionally, 1,2-dithiolanes are synthesized in a two-step process:

  • Formation of a 1,3-dithiol: This often involves the reduction of a suitable precursor or hydrolysis under what can be harsh conditions.[1]

  • Oxidation of the 1,3-dithiol: The resulting dithiol is then oxidized to form the cyclic disulfide bond.[1][6]

More recently, one-step methods have been developed, such as the reaction of 1,3-bis-tert-butyl thioethers with bromine, which proceeds under mild conditions.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Polymerization of the product: The desired product is forming but immediately polymerizing.[1][4] 2. Inefficient oxidation of the precursor dithiol: The cyclization step is not proceeding to completion. 3. Degradation of starting material or product: Harsh reaction conditions (e.g., high temperature, strong acids/bases) may be decomposing the material.[1] 4. Incorrect stoichiometry of reagents. 1. Analyze the crude reaction mixture for the presence of polydisulfides. Consider synthesizing a more sterically hindered derivative for increased stability.[1] Handle the product in solution if it's known to be unstable when concentrated.[1] 2. Experiment with different oxidizing agents (e.g., iodine, bromine, oxygen).[7] Ensure the reaction is performed under conditions that favor intramolecular cyclization (e.g., high dilution). 3. Switch to a milder synthetic route, such as the one-step synthesis from 1,3-bis-tert-butyl thioethers.[1] 4. Carefully re-evaluate and optimize the molar ratios of your reactants and catalysts.
Presence of significant polymeric byproduct 1. Inherent instability of the target this compound: Unsubstituted or lightly substituted dithiolanes are particularly prone to polymerization.[1] 2. High concentration: Concentrating the product during workup or purification can trigger polymerization.[1]1. If possible, modify the target molecule to include bulkier substituents on the ring to enhance stability.[1] 2. Avoid complete removal of the solvent. Perform subsequent steps or characterization with the product in solution.
Formation of unexpected side products 1. Intermolecular reactions: Instead of intramolecular cyclization, the dithiol precursor may be reacting with other molecules. 2. Reaction with solvent or reagents: For example, in syntheses using bromine, brominated byproducts can form.[1] Nucleophiles can cause ring-opening.[7] 3. Oxidative acyl transfer: If using an S-monoacyl-1,3-dithiol precursor, the acyl group can be transferred to a nucleophilic solvent like methanol during oxidation.[8]1. Employ high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. 2. Carefully select inert solvents. Analyze crude reaction mixtures to identify byproducts and adjust reagents accordingly (e.g., use N-bromosuccinimide instead of Br₂ to potentially reduce brominated byproducts).[1] 3. Use an aprotic solvent if oxidative acyl transfer is a suspected side reaction.
Difficulty in purifying the product 1. Polymerization during chromatography or concentration. [1] 2. Co-elution with byproducts. 1. For unstable compounds, consider purification methods that do not require concentration, or use the crude product in solution for the next step if purity is sufficient. Use of silica gel in the reaction can sometimes aid in the transformation and subsequent purification.[1] 2. Optimize chromatographic conditions (solvent system, stationary phase) or consider alternative purification techniques like crystallization or distillation if the product is stable enough.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on the Yield of 4-hydroxy-4-phenyl-1,2-dithiolane

EntryDeviation from Standard ConditionsYield (%)
1None77
2No silica gel52
30 °C24
4NBS instead of Br₂28
5C₂Cl₄Br₂ instead of Br₂No reaction
6I₂ instead of Br₂No reaction
Standard conditions: 1.0 mmol of 1,3-bis-tert-butyl thioether, silica gel, DCM (20 mL), room temperature.
Data sourced from[1]

Experimental Protocols

One-Step Synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane (PhDL) from 1,3-bis-tert-butyl thioether [1]

  • Preparation of Reactants: Dissolve 1.0 mmol of the 1,3-bis-tert-butyl thioether substrate in 20 mL of dichloromethane (DCM).

  • Addition of Silica Gel: Add hydrated silica gel to the reaction mixture.

  • Initiation of Reaction: Add 2.2 equivalents of Bromine (Br₂) to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction to completion. The reaction is typically fast, proceeding to completion within minutes.

  • Workup and Purification: Upon completion, the reaction mixture is worked up and the crude product is purified by column chromatography to yield the desired 4-hydroxy-4-phenyl-1,2-dithiolane.

Visualizations

G cluster_challenges Key Challenges in this compound Synthesis RingStrain Inherent Ring Strain Polymerization Ring-Opening Polymerization RingStrain->Polymerization leads to Purification Purification Difficulties Polymerization->Purification complicates SideReactions Side Reactions HarshConditions Harsh Reaction Conditions HarshConditions->SideReactions causes

Caption: Key challenges in this compound synthesis.

G cluster_workflow Troubleshooting Workflow: Low Product Yield Start Low or No Yield Observed CheckPolymer Analyze for Polydisulfides Start->CheckPolymer CheckOxidation Evaluate Oxidation Step Start->CheckOxidation CheckConditions Assess Reaction Conditions Start->CheckConditions PolymerPresent Polymer Detected CheckPolymer->PolymerPresent OxidationInefficient Inefficient Oxidation CheckOxidation->OxidationInefficient ConditionsHarsh Harsh Conditions CheckConditions->ConditionsHarsh Solution1 Increase Steric Hindrance or Handle in Solution PolymerPresent->Solution1 Yes Solution2 Change Oxidizing Agent or Use High Dilution OxidationInefficient->Solution2 Yes Solution3 Use Milder Synthesis Route ConditionsHarsh->Solution3 Yes

Caption: Troubleshooting workflow for low product yield.

G cluster_reaction Common Side Reactions Dithiol 1,3-Dithiol Precursor Dithiolane Desired this compound Dithiol->Dithiolane Intramolecular Oxidation (Desired Pathway) Polymer Polydisulfide (Polymerization) Dithiol->Polymer Intermolecular Reaction Dithiolane->Polymer Ring-Opening Polymerization RingOpened Ring-Opened Product Dithiolane->RingOpened Nucleophilic Attack

Caption: Competing reactions in this compound synthesis.

References

Technical Support Center: Stability and Degradation of the 1,2-Dithiolane Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dithiolane-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability and degradation of the this compound ring.

Frequently Asked Questions (FAQs)

Q1: My this compound compound appears to be polymerizing upon storage. How can I prevent this?

A1: Spontaneous polymerization is a common issue with 1,2-dithiolanes, particularly unsubstituted or minimally substituted ones, due to the inherent strain in the five-membered ring.[1][2][3] To minimize polymerization:

  • Storage Conditions: Store the compound as a solid in a cool, dark, and dry place. If in solution, use dilute concentrations and store at low temperatures (e.g., -20°C or -80°C). Some derivatives can be stored in solution for several weeks at low temperatures.[3]

  • Solvent Choice: Avoid solvents that can promote ring-opening, such as those containing nucleophiles. Anhydrous, aprotic solvents are generally preferred for storage.

  • Substituents: If you are in the design phase, consider introducing bulky substituents on the carbon backbone of the dithiolane ring, as this has been shown to increase stability and resistance to polymerization.[1]

Q2: I am observing unexpected ring opening of my this compound-containing bioconjugate in a biological buffer. What could be the cause?

A2: The this compound ring is susceptible to nucleophilic attack, which can lead to ring-opening. In biological buffers, common nucleophiles include thiols present in buffers (like dithiothreitol, DTT) or biomolecules (like cysteine residues in proteins). Even monothiols can lead to thiol-disulfide interchange and ring-opening. The disulfide bond in 1,2-dithiolanes is weakened due to ring strain, making it more susceptible to reduction.[1] Consider the following:

  • Buffer Composition: Avoid using reducing agents like DTT in your buffers unless they are intended to cleave the dithiolane ring. If a reducing environment is necessary, be aware that this will likely lead to ring opening.

  • pH of the Medium: While detailed quantitative data on pH-dependent stability is scarce for a wide range of 1,2-dithiolanes, basic conditions can promote thiol-disulfide exchange reactions. It is advisable to work at a neutral or slightly acidic pH if stability is desired.

  • Presence of Free Thiols: Be mindful of free cysteine residues in your protein of interest or other components in your mixture, as they can react with the this compound ring.

Q3: Can I expect my this compound compound to be stable to enzymatic degradation?

A3: The this compound ring can be a substrate for certain enzymes, particularly oxidoreductases like thioredoxin reductase (TrxR).[4][5][6] TrxR can catalyze the reduction of the disulfide bond, leading to ring opening. However, the specificity of 1,2-dithiolanes for TrxR is a subject of debate, with some studies suggesting nonspecific reduction by various cellular thiols.[7] If your experimental system contains TrxR or other similar enzymes, enzymatic degradation is a possibility.

Q4: What is the expected thermal stability of this compound compounds?

A4: 1,2-dithiolanes, such as α-lipoic acid, can undergo thermal degradation, which often leads to polymerization.[1][8] The ring-opening can start to occur above the melting point of the compound. For example, the thermal degradation of α-lipoic acid has been observed to begin around its melting point. Encapsulation in matrices like silica can improve thermal stability.[1][5] It is recommended to handle this compound compounds at or below room temperature whenever possible to minimize thermal degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in bioconjugation reactions involving a this compound linker.
Possible Cause Troubleshooting Step
Premature ring-opening of the this compound linker. Analyze the stability of the linker under your reaction conditions (buffer, pH, temperature) using HPLC or LC-MS before adding the biomolecule. Consider if any components in your reaction mixture could be acting as nucleophiles.
Side reactions with the biomolecule. Characterize the final conjugate using mass spectrometry to confirm the desired modification and check for unexpected adducts. Free thiols on the biomolecule could be reacting with the dithiolane.
Polymerization of the linker. Prepare fresh solutions of the this compound linker immediately before use. Avoid storing solutions for extended periods, even at low temperatures.
Issue 2: Difficulty in purifying this compound derivatives due to instability.
Possible Cause Troubleshooting Step
Polymerization during chromatography. Use non-polar solvents for chromatography where possible. Work at lower temperatures (e.g., in a cold room). Avoid concentrating the product to dryness; it is often more stable in solution.[1]
Degradation on silica gel. If acidic or basic sites on the silica gel are suspected to cause degradation, consider using deactivated silica or an alternative stationary phase like alumina.
Air oxidation during workup. Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Data Presentation: Stability of the this compound Ring

Table 1: Qualitative Summary of this compound Ring Stability under Various Conditions

ConditionGeneral Stability TrendInfluencing FactorsNotes
pH Less stable at basic pH.Increased rate of thiol-disulfide exchange.Quantitative data is highly dependent on the specific compound structure. Working at neutral to slightly acidic pH is generally recommended for stability.
Temperature Prone to thermal degradation and polymerization, especially above melting point.[1][8]Increased molecular motion facilitates ring-opening and subsequent reactions.Avoid high temperatures during synthesis, purification, and storage.
Redox Agents (e.g., DTT, TCEP) Readily undergoes ring-opening via reduction of the disulfide bond.Ring strain makes the disulfide bond more susceptible to reduction compared to linear disulfides.These reagents are often used intentionally for controlled ring cleavage.
Enzymes (e.g., Thioredoxin Reductase) Can be enzymatically reduced, leading to ring-opening.[4][6]Presence of specific oxidoreductases in the experimental system.The specificity can be debated, and non-enzymatic reduction by cellular thiols is also possible.[7]
Light (UV) Susceptible to photodegradation.[1]The disulfide bond can absorb UV light, leading to bond cleavage.Protect this compound compounds from light, especially UV radiation.
Substituents Stability increases with steric bulk of substituents on the ring.[1]Bulky groups can sterically hinder nucleophilic attack and may reduce ring strain.Highly substituted 1,2-dithiolanes are more resistant to reduction and ring-opening.[1]

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of a this compound compound under specific conditions (e.g., different pH buffers, temperatures).

1. Materials:

  • This compound compound of interest

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of desired pH

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Method:

  • Sample Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute the stock solution with the desired buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Incubate the sample solutions under the desired conditions (e.g., different temperatures in a water bath or incubator).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample. If incubating at elevated temperatures, cool the aliquot to room temperature immediately.

  • HPLC Analysis: Inject the aliquots onto the HPLC system.

    • Mobile Phase: A typical starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the absorbance at a wavelength where the this compound has a characteristic absorbance (often around 330 nm for the disulfide bond) and at a wavelength suitable for potential degradation products (e.g., 220 nm).

  • Data Analysis: Quantify the peak area of the parent this compound compound at each time point. Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products.

1. Materials:

  • Degraded samples of the this compound compound (from Protocol 1 or other degradation studies)

  • LC-MS system with an electrospray ionization (ESI) source

  • Solvents and columns as described in Protocol 1.

2. Method:

  • Sample Preparation: Dilute the degraded sample solutions to a concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

  • LC-MS Analysis: Inject the samples onto the LC-MS system using a similar chromatographic method as in Protocol 1.

    • Mass Spectrometry Detection: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of potential degradation products.

    • Full Scan Mode: Acquire full scan mass spectra to identify the molecular weights of the parent compound and any new peaks that appear in the chromatogram of the degraded sample.

    • Tandem MS (MS/MS): Perform fragmentation analysis (MS/MS) on the parent ion and the ions of the new peaks to obtain structural information for identification.

  • Data Analysis: Compare the mass spectra of the degradation products with the mass spectrum of the parent compound to propose structures for the degradation products (e.g., ring-opened dithiols, oxidized species, or polymer fragments).

Mandatory Visualizations

degradation_pathway Dithiolane This compound Ring RingOpened Ring-Opened Dithiol Dithiolane->RingOpened Reduction / Nucleophilic Attack Oxidized Oxidized Species Dithiolane->Oxidized Oxidation Polymer Polydisulfide RingOpened->Polymer Polymerization

Caption: General degradation pathways of the this compound ring.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Degradation Study cluster_analysis Analysis Stock Prepare Stock Solution Dilute Dilute in Buffer Stock->Dilute Incubate Incubate under Test Conditions Dilute->Incubate Sample Collect Aliquots at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC LCMS LC-MS Analysis Sample->LCMS Data Data Interpretation HPLC->Data LCMS->Data

Caption: Experimental workflow for studying this compound degradation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Degradation? Reductants Reducing Agents in Buffer? start->Reductants pH Basic pH? start->pH Temp High Temperature? start->Temp Light Light Exposure? start->Light RemoveReductants Use Non-reducing Buffers Reductants->RemoveReductants AdjustpH Adjust to Neutral/Acidic pH pH->AdjustpH ControlTemp Control Temperature Temp->ControlTemp ProtectLight Protect from Light Light->ProtectLight

Caption: Troubleshooting logic for unexpected this compound degradation.

References

Optimizing reaction conditions for the synthesis of 1,2-dithiolane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dithiolane derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction for the synthesis of a this compound derivative is resulting in a very low yield or no desired product at all. What are the possible causes and how can I improve the yield?

Answer: Low yields in this compound synthesis can stem from several factors, including incomplete precursor formation, inefficient cyclization, or product instability. Consider the following troubleshooting steps:

  • Precursor Quality: Ensure the purity of your starting materials, such as the corresponding 1,3-dithiol or 1,3-bis-tert-butyl thioether. Impurities can interfere with the reaction.

  • Reaction Conditions: The choice of oxidizing agent and reaction conditions is critical for the cyclization step. Harsh conditions can lead to side reactions and degradation of the desired product.[1][2] For instance, in the synthesis from 1,3-bis-tert-butyl thioethers, bromine in combination with hydrated silica gel has been shown to be effective.[1][2]

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] This will help you determine the optimal reaction time and prevent over-oxidation or degradation.

  • pH Control: For syntheses involving deprotection and cyclization, such as in peptide synthesis, the pH of the medium is crucial. For example, using ammonium hydroxide in methanol can promote the intramolecular oxidation to form the disulfide bond.[3]

Issue 2: Undesired Polymerization

Question: I am observing significant amounts of polymeric byproduct in my reaction mixture, making purification of the this compound monomer difficult. How can I prevent this polymerization?

Answer: 1,2-dithiolanes are prone to ring-opening polymerization due to the strain in the five-membered ring.[1] Here are strategies to minimize polymerization:

  • Concentration: Avoid high concentrations of the this compound product, especially during purification.[4] Polymerization is often concentration-dependent. Diluting the reaction mixture or the crude product before purification can be beneficial.

  • Temperature: Perform reactions and purification at lower temperatures if possible. While some synthetic steps require elevated temperatures, prolonged exposure to heat can promote polymerization.

  • Substituent Effects: The stability of the this compound ring is influenced by its substituents.[1] Bulky substituents can sometimes stabilize the monomeric form. If your synthetic route allows, consider introducing stabilizing groups.

  • Acidic Conditions: The presence of acid can sometimes inhibit polymerization.[5] However, the effect of pH can be substrate-dependent and should be optimized for your specific reaction.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my this compound derivative from the reaction mixture. What are the recommended purification techniques?

Answer: Purification of 1,2-dithiolanes can be challenging due to their potential instability and the presence of closely related byproducts.

  • Chromatography: Flash column chromatography on silica gel is a common method for purifying this compound derivatives.[4][6] The choice of eluent system is critical and should be optimized to achieve good separation. For peptide derivatives, reverse-phase HPLC is the method of choice.[3]

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities. For example, after acidification, the product can be extracted with an organic solvent like chloroform or ethyl acetate.[3][6]

  • Handling Precautions: During purification, it is advisable to work quickly and avoid excessive heat to minimize degradation and polymerization.[3][4] When concentrating the product, do so under reduced pressure and at a low temperature.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound derivatives?

A1: Several synthetic strategies exist for preparing this compound derivatives. The choice of method often depends on the desired substitution pattern and functional group tolerance. Common approaches include:

  • Oxidation of 1,3-Dithiols: This is a traditional two-step method that involves the formation of a 1,3-dithiol followed by an oxidation step to form the disulfide bond.[1][2]

  • One-Step Synthesis from 1,3-bis-tert-butyl thioethers: This method utilizes the reaction of readily accessible 1,3-bis-tert-butyl thioethers with bromine to directly form the this compound ring under mild conditions.[1][2]

  • On-Resin Synthesis for Peptides: For incorporating this compound moieties into peptides, solid-phase peptide synthesis (SPPS) techniques are employed. This involves coupling a dithiolane precursor to the resin-bound peptide followed by on-resin deprotection and cyclization.[3]

Q2: How can I confirm the formation of the this compound ring?

A2: Several analytical techniques can be used to confirm the structure of your this compound derivative:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[3]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or Electrospray Ionization (ESI) MS can confirm the molecular weight of the product.[3]

  • UV-Vis Spectroscopy: The disulfide bond in the this compound ring has a characteristic weak absorbance at around 330 nm, which can be monitored by HPLC.[3]

  • X-ray Crystallography: For crystalline compounds, X-ray crystallography provides unambiguous proof of the structure and conformation of the this compound ring.[1]

Q3: What are the key safety precautions to take when working with reagents for this compound synthesis?

A3: Standard laboratory safety practices should always be followed. Specific precautions for common reagents include:

  • Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thioacetic acid: Thioacetic acid has a strong, unpleasant odor and is corrosive. Handle it in a fume hood.

  • Solvents: Many organic solvents used in synthesis are flammable and may be toxic. Ensure proper ventilation and avoid sources of ignition.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Synthetic MethodStarting MaterialKey ReagentsSolventTemperatureTypical YieldReference
Oxidation of 1,3-Dithiol Precursor3-bromo-2-(bromomethyl)propionic acidPotassium thioacetate, H2SO4, NaOHWater55 °C83% (for precursor)[3]
One-Step from Thioether1,3-bis-tert-butyl thioetherBromine, hydrated silica gelDichloromethane (DCM)Room Temperature52-77%[1][2]
On-Resin Peptide ModificationResin-bound peptide, dithiolane precursorHBTU, DIPEA, Ammonium hydroxideDMF, MethanolMicrowave/Room Temp.-[3]
Amide CouplingAsparagusic acid, aniline derivativeHATU, DIPEADCM/DMFRoom TemperatureModerate to good[6]

Experimental Protocols

Protocol 1: Synthesis of 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid (Dithiolane Precursor) [3]

  • Dissolve 1 g of 3-bromo-2-(bromomethyl)propionic acid in a minimal amount of 1 M NaOH in a round-bottom flask with stirring at 55 °C under a nitrogen atmosphere.

  • Prepare a solution of 1.49 g of potassium thioacetate in 4 mL of deionized water and 3 mL of 2 M H2SO4 to generate thioacetic acid in situ.

  • Add the thioacetic acid solution dropwise to the reaction flask.

  • Continue the reaction overnight at 55 °C, monitoring by TLC.

  • After completion, cool the reaction to room temperature and acidify to pH 1 with 2 M H2SO4.

  • Extract the product with cold chloroform (3 x 40 mL).

  • Combine the organic layers, dry over magnesium sulfate, and remove the solvent under reduced pressure to obtain the product as a yellow oil.

Protocol 2: One-Step Synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane [2]

  • To a solution of 2-phenyl-1,3-bis-tert-butyl thioether (1.0 mmol) in DCM (20 mL) at room temperature, add hydrated silica gel (2 g/mmol of thioether).

  • Slowly add a solution of bromine (1.3 equiv) in DCM to the stirring mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the silica gel.

  • Wash the filtrate with aqueous sodium thiosulfate solution to quench excess bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization to this compound cluster_purification Purification start Starting Material (e.g., Dihalide) step1 Reaction with Thiolating Agent start->step1 product1 1,3-Dithiol or Protected Thiol step1->product1 step2 Oxidation/ Ring Closure product1->step2 product2 Crude this compound step2->product2 step3 Chromatography/ Extraction product2->step3 final_product Pure this compound Derivative step3->final_product

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_logic start Low Yield Issue cause1 Incomplete Reaction? start->cause1 Check Reaction Progress cause2 Product Degradation? start->cause2 Analyze Byproducts cause3 Polymerization? start->cause3 Observe Physical State solution1 Monitor Reaction (TLC/HPLC) Optimize Reaction Time cause1->solution1 solution2 Use Milder Conditions Control Temperature cause2->solution2 solution3 Lower Concentration Optimize pH cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.

References

Technical Support Center: Purification of 1,2-Dithiolane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1,2-dithiolane compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound compounds.

Issue 1: Low or No Yield of the Desired this compound After Purification

Possible Cause Suggested Solution
Polymerization of the product 1,2-Dithiolanes are prone to ring-opening polymerization, especially when concentrated.[1][2] It is crucial to handle these compounds in dilute solutions whenever possible. Some substituted 1,2-dithiolanes exhibit greater stability; for instance, those with bulkier substituents are more resistant to polymerization.[2]
Decomposition on silica gel The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. Consider using neutral or deactivated silica gel for column chromatography. Alternatively, explore other purification techniques like preparative HPLC or crystallization.
Thiol-disulfide exchange The strained disulfide bond in 1,2-dithiolanes makes them susceptible to thiol-disulfide exchange reactions, which can lead to the formation of mixed disulfides and other impurities.[2] Ensure that all solvents and reagents are free from thiol contaminants. Using a thiol scavenger like methyl acrylate in the workup can be beneficial.[1]
Inappropriate purification technique The choice of purification method is critical. For non-polar, small-molecule 1,2-dithiolanes, flash column chromatography is often effective.[1] For more polar or sensitive compounds, such as peptide conjugates, reverse-phase HPLC may be more suitable.[3][4]

Issue 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Co-elution with impurities during chromatography Optimize the solvent system for column chromatography to achieve better separation. Thin-layer chromatography (TLC) should be used to determine the optimal eluent.[5] A gradient elution may be necessary to separate compounds with similar polarities.
Incomplete reaction Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before starting the purification process.
Formation of oligomers/polymers As mentioned, 1,2-dithiolanes can polymerize. If oligomers are observed, it is a strong indication that the compound is being concentrated too much or for too long.[1][2] Work quickly and keep the compound dilute.
Disulfide exchange For this compound-peptide conjugates, avoid high temperatures and sonication during purification to prevent disulfide exchange reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound compounds?

A1: Flash column chromatography using silica gel is a widely reported and effective method for the purification of many this compound derivatives.[1] The choice of solvent system is crucial and typically involves a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate or diethyl ether.[1] For peptide-modified 1,2-dithiolanes, reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method.[3][4]

Q2: My this compound compound appears to be polymerizing during purification. What can I do to prevent this?

A2: Polymerization is a common challenge due to the ring strain of the this compound moiety.[2] To minimize this, it is highly recommended to avoid concentrating the crude mixture or purified fractions to dryness.[1] Keeping the compound in a dilute solution is key. Some derivatives, particularly those with bulky substituents at the C4 position, have been found to be more stable and less prone to polymerization.[2]

Q3: I am purifying a this compound-peptide conjugate. Are there any special precautions I should take?

A3: Yes, when working with this compound-peptide conjugates, it is important to avoid conditions that can promote disulfide exchange. This includes elevated temperatures and sonication.[3] Purification is typically achieved using reverse-phase HPLC, and the intramolecular disulfide bond can be monitored by its weak absorbance at 330 nm.[3]

Q4: How can I confirm the presence of the this compound ring in my purified product?

A4: Several analytical techniques can be used. The disulfide bond of the this compound ring has a characteristic weak UV-Vis absorbance at around 330-340 nm.[1][3] Raman spectroscopy is also a powerful tool for identifying the S-S stretch, which typically appears in the 480-510 cm⁻¹ region.[1] Furthermore, the purity and identity can be confirmed by standard methods such as NMR spectroscopy and mass spectrometry.[1]

Q5: What are typical storage conditions for purified this compound compounds?

A5: Due to their potential instability, 1,2-dithiolanes should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20 °C) to minimize degradation and polymerization. Storing them in dilute solutions of a non-protic solvent can also enhance stability.

Quantitative Data Summary

The following tables summarize quantitative data from reported purification protocols for various this compound compounds.

Table 1: Flash Column Chromatography Conditions and Results

CompoundStationary PhaseEluent SystemRf ValueYield (%)Melting Point (°C)Reference
4-n-Propyl-4-hydroxy-1,2-dithiolaneSilica GelEt₂O/Hexanes (1:10)~0.24 in EtOAc/Hexanes (1:15)64Liquid[1]
4-Dodecyl-4-hydroxy-1,2-dithiolaneSilica GelEt₂O/Hexanes (1:10)~0.36 in EtOAc/Hexanes (1:9)6743.7[1]
4-Hydroxy-4-phenyl-1,2-dithiolaneSilica GelEt₂O/Hexanes (1:10)~0.44 in EtOAc/Hexanes (1:6)7260.1[1]

Table 2: HPLC Conditions for this compound Modified Peptides

MethodColumn TypeMobile PhaseDetection WavelengthSpecial NotesReference
Reverse-Phase HPLCC18Acetonitrile/Water with 0.1% TFA220 nm (peptide bond), 330 nm (disulfide bond)Gentle heating to 40°C may aid solubility. Avoid sonication.[3]

Experimental Protocols

Protocol 1: General Purification of a this compound by Flash Column Chromatography

This protocol is adapted from the purification of hydroxy-functionalized 1,2-dithiolanes.[1]

  • Preparation of the Crude Mixture: After the reaction workup, if thiol impurities are suspected, add a thiol scavenger such as methyl acrylate (10 equivalents) and stir for 2 hours.

  • Solvent Exchange: Carefully reduce the volume of the reaction solvent (e.g., DCM) and replace it with hexanes through several evaporation-dilution cycles. Crucially, do not allow the mixture to become too concentrated to prevent polymerization.

  • Column Packing: Pack a glass column with silica gel (40–60 μm particle size) as a slurry in the initial, non-polar eluent (e.g., hexanes).

  • Loading the Sample: Load the crude mixture, dissolved in a minimal amount of the non-polar eluent, onto the top of the silica gel column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 100% hexanes) and gradually increase the polarity (e.g., by increasing the percentage of diethyl ether or ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and carefully remove the solvent under reduced pressure, avoiding complete dryness if the compound is known to be unstable.

Protocol 2: Purification of a this compound Modified Peptide by RP-HPLC

This protocol is based on the purification of N-terminus this compound modified self-assembling peptides.[3]

  • Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of acetonitrile containing 0.1% TFA. To aid dissolution for hydrophobic peptides, gently heat the sample at 40 °C.

  • HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Elution Gradient: Run a linear gradient of increasing Mobile Phase B to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.

  • Detection: Monitor the elution at 220 nm for the peptide backbone and at 330 nm for the this compound disulfide bond.

  • Fraction Collection and Analysis: Collect the peaks corresponding to the desired product. Confirm the mass of the purified peptide using MALDI-TOF mass spectrometry.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a powder.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis & Storage crude_product Crude this compound (in reaction solvent) thiol_scavenging Optional: Thiol Scavenging (e.g., methyl acrylate) crude_product->thiol_scavenging solvent_exchange Solvent Exchange to Non-polar Solvent (e.g., Hexanes) thiol_scavenging->solvent_exchange column_chromatography Flash Column Chromatography (Silica Gel) solvent_exchange->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection combine_fractions Combine Pure Fractions fraction_collection->combine_fractions solvent_removal Careful Solvent Removal (Avoid Dryness) combine_fractions->solvent_removal pure_product Purified this compound solvent_removal->pure_product analysis Purity & Identity Check (NMR, MS, Raman) pure_product->analysis

Caption: Workflow for the purification of a typical this compound compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product polymerization Polymerization upon Concentration start->polymerization decomposition Decomposition on Silica Gel start->decomposition exchange Thiol-Disulfide Exchange start->exchange sol_polymer Keep Solution Dilute, Avoid Concentrating to Dryness polymerization->sol_polymer sol_decomp Use Neutral Silica, Alternative Purification (HPLC) decomposition->sol_decomp sol_exchange Use Thiol Scavenger, Avoid High Temperatures exchange->sol_exchange

Caption: Troubleshooting logic for common this compound purification issues.

References

Overcoming solubility issues of 1,2-dithiolane derivatives in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dithiolane derivatives. The content addresses common solubility challenges and offers practical solutions and experimental protocols.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with this compound derivatives.

Problem 1: My this compound derivative is not dissolving in my chosen solvent.

Possible Causes and Solutions:

  • Solvent Polarity: this compound derivatives' solubility is highly dependent on the polarity of the solvent. Polar derivatives, especially those with carboxylic acid groups like lipoic acid, are moderately soluble in water and more soluble in polar organic solvents such as ethanol, DMSO, and acetonitrile.[1] They are generally insoluble in nonpolar solvents.[1]

    • Recommendation: First, assess the polarity of your derivative. For polar derivatives, try polar solvents. If you must use a less polar solvent system, consider using a co-solvent.

  • Insufficient Mixing or Sonication: The compound may not have had enough energy input to dissolve.

    • Recommendation: Ensure vigorous stirring or vortexing. Sonication can also be an effective method to increase the rate of dissolution.

  • Temperature: For many solid organic compounds, solubility increases with temperature.[2][3]

    • Recommendation: Try warming the solvent while stirring. However, be cautious as some this compound derivatives, like lipoic acid, can be unstable at elevated temperatures and may polymerize.[4][5]

Problem 2: My compound precipitates out of solution over time.

Possible Causes and Solutions:

  • Supersaturated Solution: You may have created a supersaturated solution, which is inherently unstable.

    • Recommendation: Try preparing the solution at a slightly lower concentration. If a higher concentration is necessary, consider formulation strategies like using cyclodextrins or creating nanoparticles to enhance stability.[5][6]

  • pH Shift: For ionizable this compound derivatives, a change in the solution's pH can significantly alter solubility. For acidic derivatives like lipoic acid, a decrease in pH will reduce solubility.[4]

    • Recommendation: Use a buffered solvent system to maintain a stable pH. For acidic derivatives, a higher pH will generally increase solubility.[4][7]

  • Compound Degradation: Some this compound derivatives can degrade, leading to less soluble byproducts. Lipoic acid, for instance, is sensitive to light and heat.[4][5]

    • Recommendation: Protect your solution from light and store it at a cool temperature. Prepare fresh solutions for your experiments whenever possible.

Frequently Asked Questions (FAQs)

This section answers common questions about the solubility of this compound derivatives.

Q1: What are the best general-purpose solvents for this compound derivatives?

A1: The best solvent depends on the specific derivative's polarity. For polar derivatives like dithiolane-4-carboxylic acid and lipoic acid, polar organic solvents are a good starting point.[1]

  • High Solubility: Dimethyl sulfoxide (DMSO), ethanol, and acetonitrile.[1]

  • Moderate Solubility: Water (for derivatives with polar functional groups).[1]

  • Low/Insoluble: Nonpolar solvents like hexane.[1]

Q2: How can I improve the aqueous solubility of my this compound derivative?

A2: Several techniques can enhance aqueous solubility:

  • pH Adjustment: For acidic derivatives like lipoic acid, increasing the pH of the aqueous solution will increase its solubility.[4][] The Henderson-Hasselbalch equation can be used to predict the relationship between pH and solubility for ionizable compounds.[4]

  • Co-solvents: Adding a water-miscible organic solvent (a co-solvent) can increase the solubility of poorly water-soluble compounds.[9][10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[][11]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and stability.[12][13][14][15] For example, modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) have been shown to significantly increase the solubility of α-lipoic acid.[4][16]

  • Nanoparticle Formulation: Encapsulating the derivative into nanoparticles, such as solid lipid nanoparticles (SLNs) or chitosan nanoparticles, can dramatically improve aqueous solubility, stability, and bioavailability.[5][6][17][18]

Q3: How does temperature affect the solubility of this compound derivatives?

A3: Generally, the solubility of solid organic compounds in liquid solvents increases with temperature.[2][3][19][20] This is because the dissolution process is often endothermic, meaning it absorbs heat.[3][20] However, it's crucial to be aware of the thermal stability of your specific derivative, as some can degrade or polymerize at higher temperatures.[4][5]

Q4: My experiment requires a specific non-polar solvent, but my dithiolane derivative has low solubility. What can I do?

A4: This is a challenging situation. Here are a few approaches:

  • Structural Modification: If possible, consider if a less polar analog of your derivative could be synthesized for your specific application.

  • Formulation as a Nanoparticle Suspension: You could prepare a concentrated stock of your derivative in a good solvent and then use a nanoprecipitation method to create a suspension of nanoparticles in the non-polar solvent. This would require careful selection of stabilizers.

  • Explore Co-solvent Systems: While typically used to enhance aqueous solubility, a small amount of a mutually miscible polar co-solvent might slightly improve solubility in a predominantly non-polar system without significantly altering the overall solvent properties. Extensive testing would be needed to validate this for your specific application.

Data Presentation

Table 1: Solubility Enhancement of α-Lipoic Acid using Cyclodextrins

Cyclodextrin DerivativeMolar Ratio (Drug:CD)Solubility Increase (fold)Reference
Hydroxypropyl-β-cyclodextrin (HP-β-CD) with Sodium Carbonate1:1.2 (LA:Na2CO3) in complex40[4][16]
6-O-α-maltosyl-β-CDConcentration-dependentSignificant increase[12]
Sulfobutylether-β-CD (SBE-β-CD)Not specified20[21]

Table 2: Common Solvents for this compound Derivatives

SolventPolarityGeneral Solubility for Polar DerivativesNotes
WaterHighModerate (if polar functional groups are present)Solubility can be highly pH-dependent for ionizable derivatives.
EthanolHighGoodOften used as a co-solvent to improve aqueous solubility.[1][11]
DMSOHighExcellentA powerful solvent for a wide range of organic compounds.[1]
AcetonitrileHighGoodA common solvent in chromatography and organic synthesis.[1]
HexaneLowPoor/InsolubleNot suitable for polar this compound derivatives.[1]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol is adapted from the widely recognized shake-flask method for determining equilibrium solubility.[22][23]

  • Preparation: Add an excess amount of the this compound derivative to a known volume of the desired solvent in a sealed, screw-cap vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant. Be cautious not to disturb the solid at the bottom.

  • Filtration (Optional but Recommended): Filter the aliquot through a syringe filter (e.g., 0.22 µm) that is compatible with the solvent and does not bind the compound. Discard the initial portion of the filtrate to saturate any binding sites on the filter.

  • Dilution and Analysis: Dilute the clear filtrate with a suitable solvent to a concentration within the working range of your analytical method (e.g., HPLC-UV, LC-MS).

  • Quantification: Determine the concentration of the dissolved compound in the diluted sample using a pre-validated analytical method and a standard curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment

  • Prepare a Suspension: Add a known excess amount of the acidic this compound derivative (e.g., lipoic acid) to a series of vials containing purified water.

  • pH Adjustment: While stirring, slowly add a titrant (e.g., 0.1 M NaOH) to each vial to adjust the pH to a series of desired values (e.g., pH 5, 6, 7, 7.4, 8). Use a calibrated pH meter for accurate measurements.

  • Equilibration and Analysis: Follow steps 2-8 from the Shake-Flask Method protocol for each pH value.

  • Data Analysis: Plot the measured solubility as a function of the final equilibrium pH to determine the pH-solubility profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess compound to solvent equilibrate Agitate at constant temperature (24-72h) prep->equilibrate separate Centrifuge or Settle equilibrate->separate sample Sample Supernatant separate->sample filter Filter (0.22 µm) sample->filter analyze Dilute & Quantify (e.g., HPLC) filter->analyze result Calculate Solubility analyze->result solubility_troubleshooting start Compound Not Dissolving cause1 Incorrect Solvent Polarity? start->cause1 cause2 Insufficient Mixing? start->cause2 cause3 Low Temperature? start->cause3 solution1 Use more polar solvent (e.g., Ethanol, DMSO) cause1->solution1 solution2 Vortex or Sonicate cause2->solution2 solution3 Gently warm solution (check compound stability) cause3->solution3

References

Preventing auto-polymerization of 1,2-dithiolanes during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and handling of 1,2-dithiolanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the auto-polymerization of these reactive molecules.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and storage of 1,2-dithiolanes.

Issue 1: My 1,2-dithiolane product polymerized during synthesis/purification.

Possible Causes and Solutions:

  • High Temperature: Thermal stress can initiate ring-opening polymerization.

    • Solution: Maintain a low reaction temperature whenever possible. For instance, some reactions can be successfully carried out at 0°C. If heating is necessary, use the lowest effective temperature and minimize the reaction time.

  • Concentrated Solutions: High concentrations of the this compound can accelerate polymerization.

    • Solution: During purification, avoid concentrating the crude mixture to dryness. It is recommended to perform solvent-swapping by evaporating a portion of the solvent and replacing it with a solvent in which the compound is less soluble to induce crystallization or for loading onto a chromatography column.[1] For example, a final concentration of the 1,3-bis-tert-butyl thioether starting material can be kept at 0.05 M in dichloromethane (DCM) during the synthesis.[1]

  • Harsh Reaction Conditions: Strong acids, bases, or radical initiators can trigger polymerization.

    • Solution: Opt for milder synthetic routes. For example, the synthesis of functionalized 1,2-dithiolanes can be achieved under mild conditions by reacting 1,3-bis-tert-butyl thioethers with bromine in the presence of hydrated silica gel.[1][2][3] This method avoids the harsh conditions often required for the formation of 1,3-dithiols.[2][3]

  • Exposure to Light: UV light can initiate radical polymerization.

    • Solution: Protect the reaction mixture from light by using amber glass vessels or by wrapping the reaction flask with aluminum foil.

Issue 2: My purified this compound is polymerizing during storage.

Possible Causes and Solutions:

  • Improper Storage Temperature: Even at room temperature, some 1,2-dithiolanes can polymerize over time.

    • Solution: Store purified 1,2-dithiolanes at low temperatures. For short-term storage, +4°C is often sufficient. For long-term stability, storage at -20°C is recommended.[4]

  • Exposure to Air (Oxygen): Oxygen can facilitate radical-mediated polymerization.

    • Solution: Store the compound under an inert atmosphere such as argon or nitrogen.[5] This can be achieved by purging the storage vial with the inert gas before sealing.

  • Presence of Impurities: Trace amounts of acids, bases, or thiols can catalyze polymerization.

    • Solution: Ensure high purity of the final product. If polymerization is a persistent issue, consider re-purifying the compound. During purification, adventitious thiol impurities can be scavenged by adding methyl acrylate to the crude mixture before column chromatography.[1]

  • Storage as a Solid: For some less stable 1,2-dithiolanes, storage as a neat solid can promote polymerization.

    • Solution: Consider storing the compound as a dilute solution in a non-reactive, degassed solvent at low temperature (-20°C).[4]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound auto-polymerization?

A1: The auto-polymerization of 1,2-dithiolanes occurs via a ring-opening polymerization mechanism. The five-membered ring is strained due to the disulfide bond being forced into a high-energy, eclipsed conformation.[3] This ring strain makes the disulfide bond susceptible to cleavage by heat, light, or chemical initiators (radicals, nucleophiles, or electrophiles), leading to the formation of a reactive intermediate that propagates the polymerization to form linear polydisulfides.

Q2: How do substituents on the this compound ring affect its stability?

A2: Substituents can have a significant impact on the stability of the this compound ring. Bulky substituents can stabilize the ring-closed form, thus reducing the tendency for auto-polymerization.[1] This is a key consideration in the design and synthesis of stable this compound derivatives.

Q3: Are there any chemical inhibitors I can add to prevent polymerization?

A3: While the provided search results focus more on controlling reaction and storage conditions, the general principle of inhibiting radical polymerization can be applied. The addition of radical scavengers, such as butylated hydroxytoluene (BHT) or hydroquinone, in small amounts could potentially inhibit polymerization during storage, although this should be tested for compatibility with the specific this compound and its intended application.

Q4: How can I monitor for the onset of polymerization?

A4: Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Polymerization will lead to a broadening of the peaks in the NMR spectrum.

  • High-Performance Liquid Chromatography (HPLC): The appearance of a broad, unresolved peak or multiple peaks corresponding to oligomers, along with a decrease in the peak area of the monomer, indicates polymerization. The disulfide bond in the this compound ring can be monitored by its weak absorbance at 330 nm.[5]

  • Visual Inspection: The formation of a viscous oil or a solid precipitate from a previously clear solution or liquid is a strong indication of polymerization.

Q5: Can I reverse the polymerization?

A5: In some cases, the polymerization of 1,2-dithiolanes is reversible. The resulting polydisulfides can be depolymerized back to the monomer by treatment with reducing agents.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Functionalized 1,2-Dithiolanes

ParameterValue/ConditionReference
Starting Material1,3-bis-tert-butyl thioether derivative[1][3]
ReagentBromine (Br₂)[1][3]
AdditiveHydrated silica gel[1]
SolventDichloromethane (DCM)[1]
Concentration0.05 M (of starting material)[1]
TemperatureRoom Temperature[2]

Table 2: Storage Recommendations for 1,2-Dithiolanes

ConditionRecommendationReference
Solid State
Temperature-20°C (long-term), +4°C (short-term)[4]
AtmosphereInert (Argon or Nitrogen)[5]
LightProtected from light (amber vial)
Solution State
Temperature-20°C[4]
SolventNon-reactive, degassed solvent
ContainerTightly sealed vial[4]

Experimental Protocols

Protocol 1: Synthesis of a Functionalized this compound

This protocol is based on the one-step synthesis from a 1,3-bis-tert-butyl thioether precursor.[1][3]

Materials:

  • 1,3-bis-tert-butyl thioether derivative

  • Bromine (Br₂)

  • Hydrated silica gel (prepared by mixing silica gel with deionized water in a 2:1 wt/wt ratio)[1]

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Methyl acrylate

  • Standard laboratory glassware

  • Stir plate and stir bar

Procedure:

  • In a round-bottom flask, combine the 1,3-bis-tert-butyl thioether derivative (1 equivalent) and hydrated silica gel.

  • Add anhydrous DCM to achieve a final concentration of 0.05 M of the thioether.

  • Stir the mixture at room temperature.

  • Slowly add a solution of bromine (2.2 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to proceed for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a fritted funnel to remove the silica gel.

  • To the filtrate, add methyl acrylate (10 equivalents) to scavenge any thiol impurities and stir for 2 hours.[1]

  • Reduce the volume of DCM by approximately half using a rotary evaporator.

  • Add hexanes and repeat the partial evaporation. Repeat this process three times to perform a solvent exchange. Crucially, do not concentrate the mixture to dryness to avoid polymerization. [1]

  • Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the desired this compound and remove the solvent under reduced pressure, again avoiding complete dryness if the product is unstable.

  • Characterize the final product using NMR, mass spectrometry, and HPLC.

Protocol 2: Storage of a Purified this compound

Materials:

  • Purified this compound

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen) source

  • Schlenk line or a similar apparatus for handling air-sensitive compounds (optional but recommended)

Procedure for Solid Storage:

  • Place the purified this compound in a clean, dry amber glass vial.

  • If using a Schlenk line, attach the vial and evacuate and backfill with inert gas three times.

  • Alternatively, gently flush the vial with a stream of inert gas for a few minutes.

  • Quickly and tightly seal the vial with the PTFE-lined cap.

  • Wrap the cap with parafilm for an extra seal.

  • Store the vial in a freezer at -20°C.

Procedure for Solution Storage:

  • Dissolve the purified this compound in a minimal amount of a suitable, degassed, non-reactive solvent (e.g., anhydrous DCM or acetonitrile) in an amber glass vial.

  • Purge the headspace of the vial with an inert gas as described above.

  • Seal the vial tightly.

  • Store the vial in a freezer at -20°C.

Visualizations

Polymerization_Mechanism Dithiolane This compound (Strained Ring) RingOpening Ring Opening Dithiolane->RingOpening S-S bond cleavage Propagation Propagation Dithiolane->Propagation Initiator Initiator (Heat, Light, Nu⁻, E⁺, R•) Initiator->Dithiolane ReactiveIntermediate Reactive Intermediate (e.g., Thiyl Radical) RingOpening->ReactiveIntermediate ReactiveIntermediate->Propagation Polymer Polydisulfide (Polymer) Propagation->Polymer Troubleshooting_Workflow Start Polymerization Observed DuringSynthesis During Synthesis or Purification? Start->DuringSynthesis DuringStorage During Storage Start->DuringStorage CheckTemp High Temperature? DuringSynthesis->CheckTemp Yes CheckStorageTemp Storage Temp. > -20°C? DuringStorage->CheckStorageTemp Yes CheckConc High Concentration? CheckTemp->CheckConc No LowerTemp Lower Reaction/Purification Temp. CheckTemp->LowerTemp Yes CheckConditions Harsh Reagents? CheckConc->CheckConditions No Dilute Avoid Concentrating Crude Product. Use Dilute Solutions. CheckConc->Dilute Yes MildConditions Use Milder Synthetic Route. CheckConditions->MildConditions Yes CheckAtmosphere Stored Under Air? CheckStorageTemp->CheckAtmosphere No StoreCold Store at -20°C or Below. CheckStorageTemp->StoreCold Yes CheckPurity Impurities Present? CheckAtmosphere->CheckPurity No StoreInert Store Under Inert Atmosphere (Ar/N₂). CheckAtmosphere->StoreInert Yes Repurify Re-purify Compound. CheckPurity->Repurify Yes

References

Improving the yield and purity of 1,2-dithiolane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-dithiolane reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, helping you improve the yield and purity of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 1,2-dithiolanes.

Question: My reaction to form the this compound ring is resulting in a low yield. What are the common causes and how can I improve it?

Answer:

Low yields in this compound synthesis can stem from several factors, primarily related to the oxidation of the precursor 1,3-dithiol or alternative synthetic routes.

  • Incomplete Oxidation: The conversion of a 1,3-dithiol to a this compound is a critical oxidation step. If the oxidizing agent is not effective or used in insufficient amounts, the reaction will not go to completion.

    • Solution: Ensure you are using an appropriate oxidizing agent. Common reagents for this transformation include iodine, bromine in combination with hydrated silica gel, or oxygen catalyzed by metal salts like FeCl3.[1][2] It is crucial to optimize the stoichiometry of the oxidizing agent.

  • Side Reactions: The high reactivity of thiols can lead to the formation of undesired side products, such as intermolecular disulfides (oligomers or polymers) instead of the desired intramolecular cyclization.[1]

    • Solution: High dilution conditions can favor the intramolecular reaction over intermolecular polymerization. Running the reaction at lower temperatures may also help to control the reaction rate and reduce side products.

  • Substrate Stability: The stability of the starting materials and the product can affect the yield. The this compound ring itself is strained and can be prone to ring-opening or polymerization, especially with simple, unsubstituted dithiolanes.[1][3]

    • Solution: If possible, consider synthesizing a more substituted dithiolane, as substituents can increase stability.[1] Also, ensure the purification process is gentle and avoids harsh conditions.

Question: I am observing significant amounts of polymer formation in my reaction mixture. How can I prevent this?

Answer:

Polymerization is a common challenge in this compound chemistry, largely due to the inherent ring strain of the five-membered disulfide ring.[1][3][4]

  • Concentration Effects: High concentrations of the dithiol precursor or the this compound product can promote intermolecular reactions, leading to polymerization.

    • Solution: Perform the reaction under high dilution to favor intramolecular cyclization. During workup and purification, avoid concentrating the product to dryness if possible.[1][5] If concentration is necessary, do so at low temperatures and for a minimal amount of time.

  • Ring Strain and Substitution: Unsubstituted or minimally substituted 1,2-dithiolanes are particularly prone to polymerization due to higher ring strain.[1]

    • Solution: Introducing substituents on the carbon backbone of the dithiolane ring can significantly enhance its stability and reduce the tendency to polymerize.[1]

  • Initiators: Trace impurities, such as thiols, can initiate the ring-opening polymerization of 1,2-dithiolanes.

    • Solution: Ensure all reagents and solvents are pure. After synthesis, scavenging any remaining thiol impurities can help stabilize the product. For example, adding a small amount of methyl acrylate can react with and remove residual thiols.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,2-dithiolanes?

A1: The most prevalent methods involve the oxidation of 1,3-dithiols.[2] Another effective, single-step method involves the S-tert-butyl cleavage and intramolecular disulfide formation from 1,3-bis-tert-butyl thioethers using electrophilic halogen reagents like bromine with hydrated silica gel.[1]

Q2: How does the substitution pattern on the this compound ring affect its stability?

A2: The substitution pattern has a profound impact on the stability of the this compound ring. Increased substitution, particularly with bulky groups, can stabilize the ring and reduce the rate of auto-polymerization.[1] For instance, highly substituted 1,2-dithiolanes have been shown to be bench-stable for weeks, whereas unsubstituted analogues can polymerize rapidly upon concentration.[1]

Q3: What purification techniques are most suitable for 1,2-dithiolanes?

A3: Flash column chromatography is a commonly used method for purifying 1,2-dithiolanes.[6] It is important to avoid concentrating the fractions to dryness to prevent polymerization.[5] For more sensitive or high-purity applications, High-Performance Liquid Chromatography (HPLC) can also be employed.[7]

Q4: Can I modify the functional groups on a pre-formed this compound?

A4: Yes, downstream modifications are possible. For example, hydroxyl groups on the this compound ring can be reacted with acyl chlorides to form esters, demonstrating that the ring is stable to certain reaction conditions for further functionalization.[1]

Data Presentation

Table 1: Comparison of Yields for Different this compound Syntheses

PrecursorProductReagents and ConditionsYield (%)Reference
1,3-bis-tert-butyl thioether derivative4-hydroxy-4-phenyl-1,2-dithiolaneBr₂, hydrated silica gel, DCM77[1]
3-bromo-2-(bromomethyl)propionic acid3-(acetylthio)-2-(acetylthiomethyl)propanoic acid1. NaOH 2. Potassium thioacetate, H₂SO₄83[7]
Crude NHS ester 5 and Fmoc-Lys-OHFmoc-Lys(AspA)-OHDioxane-PBS, room temperature30[6]

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane from a 1,3-bis-tert-butyl thioether [1]

  • Preparation of Hydrated Silica Gel: Mix silica gel with deionized water in a 2:1 weight ratio until a free-flowing powder is obtained.

  • Reaction Setup: To a solution of the 1,3-bis-tert-butyl thioether derivative in dichloromethane (DCM), add the hydrated silica gel.

  • Bromination: Cool the mixture to the desired temperature (e.g., 0 °C) and slowly add a solution of bromine in DCM.

  • Quenching: After the reaction is complete (monitored by TLC), quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Carefully concentrate the crude product under reduced pressure, avoiding complete removal of the solvent. Purify by flash column chromatography on silica gel.

Protocol 2: Synthesis of a this compound Modified Peptide on Solid Support [7]

  • Peptide Synthesis: Synthesize the desired peptide sequence on a solid-phase resin using standard Fmoc chemistry.

  • Coupling of Dithiolane Precursor: Couple the 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid precursor to the N-terminus of the resin-bound peptide using standard coupling reagents (e.g., HBTU, DIPEA).

  • Thioacetate Deprotection: Swell the resin in DMF and treat with concentrated ammonium hydroxide in a microwave reactor at 75 °C for 45 minutes to deprotect the thioacetate groups, forming the free thiols.

  • Oxidation: After deprotection, the resulting dithiols can be oxidized to the this compound ring. This can often be achieved by air oxidation in a solvent like methanol overnight.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the crude this compound modified peptide by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting start 1,3-Dithiol Precursor oxidation Oxidation (e.g., I₂, Br₂/SiO₂) start->oxidation product Crude this compound oxidation->product quench Quench Reaction product->quench extraction Aqueous Wash & Extraction quench->extraction purification Column Chromatography extraction->purification pure_product Pure this compound purification->pure_product polymer Polymerization Side Product purification->polymer [High Concentration]

Caption: A typical experimental workflow for the synthesis and purification of 1,2-dithiolanes.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Purity Issue cause1 Polymerization issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Side Product Formation issue->cause3 solution1a Use High Dilution cause1->solution1a solution1b Avoid Over-Concentration cause1->solution1b solution1c Increase Ring Substitution cause1->solution1c solution2 Optimize Oxidant Stoichiometry cause2->solution2 solution3 Adjust Reaction Temperature cause3->solution3

Caption: A troubleshooting decision tree for common issues in this compound reactions.

References

Troubleshooting disulfide exchange reactions involving 1,2-dithiolanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for disulfide exchange reactions involving 1,2-dithiolanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during disulfide exchange reactions with 1,2-dithiolanes, presented in a question-and-answer format.

Question 1: My reaction yield is unexpectedly low. What are the potential causes and how can I improve it?

Answer: Low yields in disulfide exchange reactions with 1,2-dithiolanes can stem from several factors, primarily due to the high reactivity of the strained 1,2-dithiolane ring.[1] Key contributing factors include:

  • Side Reactions: The high reactivity can lead to the formation of undesired byproducts, including mixed disulfides and oligomers.[1]

  • Oxidation: If the reaction involves the reduced form (dithiol), it is susceptible to oxidation, leading to the formation of disulfide-linked oligomers.[1]

  • Suboptimal pH: The rate of thiol-disulfide exchange is highly pH-dependent, with the optimal pH for the attacking thiolate anion typically being above 8. However, high pH can also accelerate side reactions.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can result in incomplete conversion or the formation of multiple products.[1]

Troubleshooting Steps:

  • Optimize pH: Conduct small-scale experiments to screen a range of pH values. While the reaction is faster at higher pH, a slightly lower pH might be necessary to control the reaction rate and minimize byproducts.[1]

  • Control Temperature: Lowering the reaction temperature can help slow down the rate of disulfide exchange and reduce the formation of unwanted products.[1]

  • Use of Protecting Groups: Consider temporarily protecting one of the thiol groups in the reduced form of the this compound to prevent unwanted side reactions.[1]

  • Inert Atmosphere: If working with the dithiol form, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Question 2: I am observing multiple unexpected peaks in my HPLC and mass spectrometry analysis. What is the likely cause?

Answer: The presence of multiple unexpected peaks is a common issue when working with highly reactive 1,2-dithiolanes and is often a result of their fast thiol-disulfide interchange kinetics.[1] This can lead to a mixture of products, including:

  • Mixed Disulfides: 1,2-dithiolanes can rapidly exchange with other thiols present in the reaction mixture, leading to a variety of mixed disulfide species.[1]

  • Oligomers and Polymers: Intermolecular reactions between this compound molecules can lead to the formation of dimers, trimers, and even high molecular weight polymers. This is a well-documented side reaction.[2][3]

  • Rearrangement Products: The strained dithiolane ring can undergo rearrangement reactions under certain conditions.[1]

Troubleshooting Steps:

  • Reaction Monitoring: Use real-time monitoring techniques like HPLC-MS to track the formation of products and byproducts.[4]

  • Control Stoichiometry: Carefully control the molar ratio of your reactants to favor the formation of the desired product.

  • Quenching: At the desired time point, quench the reaction effectively to prevent further exchange. This can be achieved by rapid pH change or by adding a thiol-scavenging reagent.

Question 3: My reaction mixture is forming a precipitate or aggregate. What could be the reason and how can I prevent it?

Answer: Precipitate or aggregate formation can be due to several factors:

  • Intermolecular Disulfide Bonding: High concentrations of reactants can favor intermolecular reactions, leading to oligomerization and precipitation.[1]

  • Protein Denaturation: When conjugating 1,2-dithiolanes to proteins, the disruption of native disulfide bonds can lead to protein unfolding and aggregation.[1]

  • Poor Solubility: The desired product may have poor solubility in the reaction buffer.[1]

Troubleshooting Steps:

  • High Dilution: Perform the reaction at a lower concentration to disfavor intermolecular reactions.[1]

  • Use of Denaturing Agents: If working with proteins that are prone to aggregation, consider including denaturing agents like urea or guanidine-HCl in the buffer.[1]

  • Co-solvents: To improve solubility, try adding organic co-solvents such as acetonitrile or isopropanol.[1]

Frequently Asked Questions (FAQs)

Q1: Why are 1,2-dithiolanes so reactive in disulfide exchange reactions?

A1: The high reactivity of 1,2-dithiolanes stems from the significant ring strain in the five-membered ring.[2] This strain is due to the constrained CSSC dihedral angle, which is forced to be much smaller than the optimal ~90° found in linear disulfides. This strained conformation weakens the S-S bond, making it more susceptible to nucleophilic attack by thiols.[2]

Q2: What is the primary side reaction to be aware of?

A2: The most common side reaction is ring-opening polymerization.[2][3] The high reactivity of the this compound ring can lead to a chain reaction where the ring opens and polymerizes to form polydisulfides. This can be initiated by thiols, acids, or even electrochemically.[3][5]

Q3: How can I monitor the progress of my reaction?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the reaction. You can track the disappearance of starting materials and the appearance of the desired product and any byproducts.[6][7] Monitoring the absorbance at 330 nm can be used to detect the intramolecular this compound disulfide bond.[6] Mass spectrometry (MS) coupled with HPLC (LC-MS) can provide further confirmation of the identity of the species in your reaction mixture.[4]

Q4: What are the optimal pH conditions for these reactions?

A4: Thiol-disulfide exchange is pH-dependent because the attacking species is the thiolate anion (RS-).[1][8] Therefore, a pH above the pKa of the attacking thiol is generally preferred to ensure a sufficient concentration of the reactive thiolate. A typical starting point is a pH range of 7.5 to 8.5.[1] However, as higher pH can accelerate side reactions, the optimal pH must be determined empirically for each specific reaction.[1]

Q5: Can I perform these reactions with proteins? What are the key considerations?

A5: Yes, 1,2-dithiolanes are frequently used for protein modification. Key considerations include:

  • Protein Stability: Ensure the protein is stable at the required pH and temperature.

  • Native Disulfide Bonds: Be aware of the potential for exchange with existing disulfide bonds within the protein, which could lead to misfolding and loss of activity.[1]

  • Selective Modification: If targeting a specific cysteine residue, consider factors like its pKa and accessibility.

  • Purification: Have a robust purification strategy in place to separate the modified protein from unreacted protein and reagents.

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for this compound Synthesis

EntryReagentSolventAdditiveYield (%)Reference
1Br₂CH₂Cl₂-55[2]
2Br₂CH₂Cl₂Silica gel (hydrated)77[2]
3I₂CH₂Cl₂Silica gel (hydrated)35[2]
4NBSCH₂Cl₂Silica gel (hydrated)21[2]

NBS: N-Bromosuccinimide

Key Experimental Protocols

Protocol 1: General Procedure for Thiol-Disulfide Exchange and HPLC Monitoring

This protocol provides a general framework for performing a thiol-disulfide exchange reaction with a this compound and monitoring its progress by HPLC.

Materials:

  • This compound derivative

  • Thiol-containing molecule (e.g., peptide, small molecule)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Reactant Preparation: Prepare stock solutions of the this compound and the thiol-containing molecule in the reaction buffer.

  • Reaction Initiation: In a reaction vessel, combine the reactants to their desired final concentrations. It is often beneficial to have one reactant in excess to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding the quenching solution. This stops the exchange by lowering the pH.

  • HPLC Analysis: Inject the quenched sample onto the HPLC system. Use a gradient of Mobile Phase B to elute the reactants and products. Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for peptides, or a wavelength where the specific molecules absorb).

  • Data Analysis: Integrate the peak areas corresponding to the starting materials and the product at each time point to determine the reaction progress.

Protocol 2: Synthesis of a this compound Precursor

This protocol is adapted from a published procedure for the synthesis of 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, a common precursor for introducing a this compound moiety.[6]

Materials:

  • 3-bromo-2-(bromomethyl)propionic acid

  • 1 M Sodium hydroxide (NaOH)

  • Potassium thioacetate

  • 2 M Sulfuric acid (H₂SO₄)

  • Deionized water

  • Chloroform

  • Magnesium sulfate

  • Round bottom flask, syringe, septa

Procedure:

  • Dissolve 1 g of 3-bromo-2-(bromomethyl)propionic acid in a minimal amount of 1 M NaOH in a round bottom flask with stirring at 55°C.

  • Seal the flask with a septum and place it under a nitrogen atmosphere.

  • Prepare a solution of thioacetic acid in situ by dissolving 1.49 g of potassium thioacetate in 4 mL of deionized water and 3 mL of 2 M H₂SO₄.

  • Using a syringe, add the thioacetic acid solution dropwise to the reaction flask through the septum.

  • Allow the reaction to proceed overnight at 55°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and acidify to pH 1 with 2 M H₂SO₄. A yellow oil should separate.

  • Extract the product with cold chloroform (3 x 40 mL).

  • Combine the organic layers and dry over magnesium sulfate.

  • The solvent can be removed under reduced pressure to yield the product.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield q1 Check for Side Products (HPLC, MS) start->q1 a1_yes Side Products Detected q1->a1_yes Yes a1_no No Significant Side Products q1->a1_no No sol1 Optimize Conditions: - Lower Temperature - Adjust pH - Change Stoichiometry a1_yes->sol1 q2 Check for Reactant Degradation or Oxidation a1_no->q2 a2_yes Degradation/Oxidation Observed q2->a2_yes Yes a2_no Reactants are Stable q2->a2_no No sol2 Use Fresh Reagents Run under Inert Atmosphere a2_yes->sol2 end_note Consider alternative synthetic route or purification strategy a2_no->end_note

Caption: A troubleshooting workflow for addressing low yields in this compound reactions.

Cellular_Uptake_Pathway cluster_membrane extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space (Cytosol) dithiolane_cargo This compound -Cargo Conjugate exchange1 Thiol-Disulfide Exchange dithiolane_cargo->exchange1 cell_surface_thiol Cell Surface Thiol (e.g., on proteins) cell_surface_thiol->exchange1 internalized_complex Mixed Disulfide -Cargo Complex exchange1->internalized_complex Internalization exchange2 Further Exchange & Reduction internalized_complex->exchange2 gsh Intracellular Thiols (e.g., Glutathione) gsh->exchange2 released_cargo Released Cargo exchange2->released_cargo

Caption: Cellular uptake mechanism of this compound conjugates via thiol-disulfide exchange.

References

Managing the formation of polydisulfide byproducts in 1,2-dithiolane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,2-dithiolanes. The primary focus is on managing and minimizing the formation of undesired polydisulfide byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1,2-dithiolanes, and which are prone to polydisulfide formation?

A1: The two primary synthetic routes are the oxidation of 1,3-dithiols and the cyclization of activated 1,3-dithioethers. Both methods can lead to the formation of polydisulfide byproducts. The oxidation of 1,3-dithiols, in particular, often involves intermolecular reactions that result in linear polymers instead of the desired cyclic monomer.[1] Another common method involves the on-resin synthesis of dithiolane-modified peptides, which also requires careful control of oxidation conditions to prevent side reactions.[2]

Q2: What is the primary driving force for the formation of polydisulfide byproducts?

A2: The five-membered 1,2-dithiolane ring is sterically strained, which weakens the S-S bond. This inherent ring strain makes the this compound susceptible to ring-opening polymerization, especially in the presence of initiators like thiols.[1][3] This process, often referred to as auto-polymerization, is a common issue during both synthesis and purification.[1]

Q3: How do reaction conditions influence the formation of polydisulfides?

A3: High concentrations of reactants can favor intermolecular reactions, leading to the formation of polydisulfides. Temperature also plays a crucial role; while some reactions require heat to proceed, excessive temperatures can promote side reactions and polymerization. The choice of solvent and the rate of reagent addition are also important factors to control.

Q4: Can the structure of the starting material affect the yield of the this compound versus the polydisulfide?

A4: Yes, the substitution pattern on the carbon backbone can significantly impact the stability of the this compound ring.[1] Higher substitution on the ring can increase its stability and reduce the tendency for auto-polymerization.[1] For instance, highly substituted 1,2-dithiolanes have been observed to be more resistant to reduction and ring-opening.[1]

Troubleshooting Guides

Issue 1: Low yield of this compound with significant formation of a polymeric solid.

This is a common problem, particularly in the oxidation of 1,3-dithiols. The polymeric solid is likely a polydisulfide.

Potential Cause Troubleshooting Strategy
High Reactant Concentration Perform the reaction under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Inefficient Oxidizing Agent The choice of oxidizing agent is critical. For the oxidation of 1,3-dithiols, mild oxidants like iodine or H₂O₂ in the presence of a base can be effective. For cyclization of 1,3-bis-thioethers, electrophilic halogen reagents like bromine have been shown to be effective.[1]
Harsh Reaction Conditions Avoid excessively high temperatures and prolonged reaction times, which can promote polymerization. Optimize the temperature and monitor the reaction progress closely.
Presence of Thiol Impurities Thiol impurities can initiate ring-opening polymerization. Ensure the purity of starting materials and consider adding a thiol scavenger after the reaction is complete.[1]
Issue 2: The purified this compound polymerizes upon storage.

Some 1,2-dithiolanes are inherently unstable and can undergo auto-polymerization over time.[1]

Potential Cause Troubleshooting Strategy
Inherent Ring Strain If the this compound is particularly unstable, it may be best to use it in solution immediately after synthesis and purification.[1]
Trace Impurities Trace amounts of acid, base, or thiols can catalyze polymerization. Ensure the purified product is free from such impurities.
Storage Conditions Store the purified this compound at low temperatures (e.g., in a freezer) and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Data Presentation

The following table summarizes the optimization of reaction conditions for the synthesis of a 4-hydroxy-4-phenyl-1,2-dithiolane from a 1,3-bis-tert-butyl thioether, highlighting the impact on the isolated yield and demonstrating a strategy to minimize byproducts.

EntryReagent (equiv.)AdditiveTemperature (°C)Time (min)Isolated Yield (%)
1Br₂ (1.3)None251055
2Br₂ (1.3)Silica gel251077
3Br₂ (2.0)Silica gel03073
4NBS (3.0)Silica gel2512045

Data adapted from a study on the synthesis of functional 1,2-dithiolanes.[1] The addition of silica gel was found to improve the yield, likely by scavenging reactive byproducts.[1]

Experimental Protocols

Protocol 1: Synthesis of a this compound from a 1,3-bis-tert-butyl Thioether

This protocol is adapted from a method designed to minimize polydisulfide formation.[1]

Materials:

  • 1,3-bis-tert-butyl thioether precursor

  • Dichloromethane (DCM)

  • Hydrated silica gel

  • Bromine (Br₂)

  • Methyl acrylate (for scavenging thiol impurities)

  • Hexanes

Procedure:

  • Dissolve the 1,3-bis-tert-butyl thioether in DCM in a round-bottom flask.

  • Add hydrated silica gel to the mixture.

  • Slowly add a solution of bromine (1.3 equivalents) in DCM to the reaction mixture with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 10-30 minutes at room temperature.

  • Upon completion, filter the mixture through a fritted funnel.

  • Add methyl acrylate (10 equivalents) to the filtrate to scavenge any residual thiol impurities and stir for 2 hours.

  • Partially evaporate the DCM and replace it with hexanes. Repeat this evaporation-dilution cycle, avoiding excessive concentration of the crude mixture, as this can induce polymerization.

  • Load the crude mixture in hexanes onto a silica column for flash chromatography to obtain the purified this compound.

Protocol 2: On-Resin Synthesis and Oxidation of a this compound-Modified Peptide

This protocol describes the final steps of incorporating a this compound moiety into a peptide via solid-phase synthesis.[2][4]

Materials:

  • Peptide-bound resin with a deprotected 1,3-dithiol precursor

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Concentrated ammonium hydroxide

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., trifluoroacetic acid-based)

Procedure:

  • After coupling the dithiolane precursor on the resin, deprotect the thiol groups using a suitable method (e.g., microwave-assisted deprotection with ammonium hydroxide).[4]

  • Wash the resin with DMF and then with methanol.

  • To promote intramolecular disulfide bond formation, suspend the resin in a solution of concentrated ammonium hydroxide in methanol (e.g., 1:4 v/v) and shake overnight.[2]

  • Wash the resin with methanol and DCM and dry it under vacuum.

  • Cleave the this compound-modified peptide from the resin using an appropriate cleavage cocktail.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). To avoid potential disulfide exchange, avoid high temperatures and sonication during sample preparation for HPLC.[2]

Visualizations

logical_relationship cluster_synthesis This compound Synthesis cluster_products Reaction Products cluster_factors Influencing Factors start 1,3-Dithiol Precursor oxidation Oxidation/Cyclization start->oxidation dithiolane Desired this compound oxidation->dithiolane Intramolecular Cyclization polydisulfide Polydisulfide Byproduct oxidation->polydisulfide Intermolecular Polymerization conditions High Concentration Harsh Conditions conditions->polydisulfide stability Ring Strain Substituent Effects stability->polydisulfide

Caption: Factors influencing the formation of this compound vs. polydisulfide.

experimental_workflow start Start with 1,3-Dithiol or Precursor cyclization Cyclization Reaction start->cyclization check Formation of Polydisulfide? cyclization->check optimize Troubleshooting check->optimize Yes purification Purification check->purification No/Minimal optimize->cyclization Adjust Conditions: - Lower Concentration - Milder Reagents - Lower Temperature product Pure this compound purification->product

Caption: Troubleshooting workflow for minimizing polydisulfide byproducts.

References

Selecting appropriate protecting groups for 1,2-dithiolane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers selecting and utilizing thiol protecting groups in the synthesis of 1,2-dithiolanes.

Frequently Asked Questions (FAQs)

Q1: Why are protecting groups essential when synthesizing 1,2-dithiolanes?

A1: Thiol groups (-SH) are highly reactive.[1] Protecting them is crucial to prevent a range of unwanted side reactions during a multi-step synthesis. Key reasons for protection include:

  • Preventing Oxidation: Thiols are easily oxidized to form disulfides prematurely or other sulfur oxides.[1]

  • Avoiding Side Reactions: The high nucleophilicity of thiolate anions can interfere with other desired reactions in the synthesis.[1]

  • Preventing Polymerization: Unprotected 1,3-dithiols, the immediate precursors to 1,2-dithiolanes, can lead to the formation of undesired polydisulfides instead of the desired five-membered ring.[2][3]

  • Improving Synthetic Efficiency: By temporarily masking the thiol group, other chemical transformations on the molecule can be performed with higher yields and fewer byproducts.[4]

Q2: What are the most common and effective thiol protecting groups for this type of synthesis?

A2: The choice of protecting group depends heavily on the overall synthetic strategy. Some of the most common groups include:

  • tert-Butyl (tBu): A robust and stable thioether protecting group.[2] It is particularly useful in a modern, one-step synthesis where its cleavage by bromine directly leads to the formation of the 1,2-dithiolane ring under mild conditions.[2][5]

  • Thioacetate (Ac): Frequently used in solid-phase peptide synthesis (SPPS).[6] The precursor molecule, 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, can be coupled to a resin-bound peptide, followed by deprotection to yield the dithiolane moiety.[6]

  • Acetamidomethyl (Acm): A widely used protecting group in peptide chemistry, known for its stability under various conditions.[7]

  • Trityl (Trt): Another common choice for cysteine protection in peptide synthesis, offering different deprotection conditions compared to other groups, which is useful for orthogonal strategies.[7]

Q3: What is "orthogonal protection" and why is it critical in complex syntheses?

A3: Orthogonal protection is a strategy where multiple functional groups in a molecule are protected with different groups, each of which can be removed by a specific set of reagents without affecting the others.[4][8][9] This is vital when synthesizing complex molecules like modified peptides. For instance, one could use an acid-labile group (like tert-butyl) to protect a hydroxyl group and a base-labile group (like Fmoc) to protect an amine.[9] This allows for the selective deprotection and reaction of one functional group while the other remains protected.[4] This strategy is essential for regioselective disulfide bond formation in peptides containing multiple cysteine residues.[8]

Q4: How do I select the most appropriate protecting group for my specific experiment?

A4: The ideal protecting group should be easy to introduce, stable to all subsequent reaction and purification conditions, and easy to remove selectively in high yield without affecting the rest of the molecule.[10][11] The logical diagram below outlines a decision-making process for selecting a suitable protecting group.

Caption: Decision workflow for selecting a thiol protecting group.

Troubleshooting Guide

Q: My final this compound product is unstable and polymerizes upon concentration. What can I do?

A: Auto-polymerization is a known issue for some 1,2-dithiolanes, which is related to ring strain.[2]

  • Structural Modification: Stability can be dramatically increased by introducing substituents on the dithiolane ring. For example, substituted dithiolanes have been shown to be bench-stable for weeks, whereas the unsubstituted parent compound may only be usable in solution.[2]

  • Handling: If structural modification is not an option, handle the product in solution and use it immediately in the next step without concentrating it fully.

Q: I am observing significant amounts of linear polymers or other disulfide byproducts instead of the cyclic this compound. How can I improve the yield of the desired product?

A: This common problem often arises from the intermolecular reaction of the 1,3-dithiol intermediate competing with the desired intramolecular cyclization.

  • Use High Dilution: Performing the oxidation step under high dilution conditions favors the intramolecular reaction, thus minimizing the formation of intermolecular disulfide polymers.

  • Choose a Better Synthetic Route: Traditional two-step syntheses that generate a free 1,3-dithiol often suffer from this issue due to harsh deprotection conditions.[2][3] Consider switching to the one-step synthesis from a 1,3-bis-tert-butyl thioether, which proceeds under mild conditions and minimizes side reactions by forming the disulfide bond rapidly after deprotection.[2][5]

Q: My thioacetate deprotection using ammonium hydroxide is slow or incomplete. What can I try?

A: While ammonium hydroxide is a safer alternative to reagents like hydrazine, reaction efficiency can be substrate-dependent.[6]

  • Microwave Assistance: Employing a microwave reactor can significantly accelerate the deprotection. A reported protocol uses microwave heating at 75 °C for 45 minutes for on-resin thioacetate deprotection.[6]

  • Reagent Check: Ensure your ammonium hydroxide solution is concentrated and has not degraded from improper storage.

Q: My chosen protecting group is being unintentionally removed during another synthetic step. What is the solution?

A: This indicates a lack of orthogonality between your protecting groups.[9] The solution is to re-evaluate your protection strategy.

  • Consult a Stability Chart: Refer to the data table below to select a more robust protecting group that is stable to the problematic reaction conditions. For example, if you are performing an acid-catalyzed reaction that is cleaving your group, switch to a group that is stable to acid but can be removed by other means (e.g., a photolabile group or one removed by reduction).

Data Presentation: Comparison of Thiol Protecting Groups

Protecting GroupDeprotection ConditionsStability & Compatibility Notes
tert-Butyl (tBu) Bromine (Br₂) for one-pot cyclization.[2][5]Known for its high stability and robustness.[2] Less susceptible to acidolysis than O-tBu ethers.[1]
Thioacetate (Ac) Ammonium hydroxide (NH₄OH), often with microwave assistance.[6]Commonly used in SPPS. Deprotection is milder than with hydrazine.[6]
Acetamidomethyl (Acm) Mercury(II) or Silver(I) salts, followed by H₂S; Iodine (for oxidative cyclization).Stable to both TFA (Trifluoroacetic acid) and piperidine, making it compatible with both Boc and Fmoc peptide synthesis strategies.[7]
Trityl (Trt) Mild acid (e.g., TFA) with scavengers (e.g., triisopropylsilane).Acid-labile. Useful in orthogonal schemes where acid cleavage is desired at a specific step.[7]
Photoremovable (e.g., MeO-NDBF) UV or two-photon illumination.[12]Excellent for biological applications as deprotection avoids chemical reagents.[12] Offers high temporal and spatial control.[12]

Experimental Protocols

Protocol 1: One-Step Synthesis of 4-hydroxy-4-phenyl-1,2-dithiolane from a 1,3-bis-tert-butyl Thioether (Adapted from[2])

This protocol describes the simultaneous deprotection of tert-butyl groups and oxidative cyclization to form the this compound ring.

  • Preparation: In a round-bottom flask, dissolve the 1,3-bis-tert-butyl thioether precursor (1 equivalent) in dichloromethane (DCM) to a final concentration of 0.05 M.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of bromine (Br₂) in DCM dropwise until a persistent orange color is observed, indicating complete consumption of the starting material. The reaction is typically complete within minutes.

  • Quenching: Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product (a yellow solid or oil) by flash column chromatography on silica gel to obtain the pure this compound.

G cluster_0 General Synthesis Workflow cluster_1 One-Step Alternative A 1,3-Dithiol Precursor B Protect Thiol Groups A->B C Other Synthetic Steps B->C D Deprotect Thiols C->D E Oxidative Cyclization D->E F This compound Product E->F G 1,3-bis-tBu-thioether H One-Pot Deprotection & Cyclization (e.g., with Br2) G->H I This compound Product H->I

References

Validation & Comparative

A Comparative Analysis of 1,2-Dithiolane and 1,3-Dithiolane Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, stability, reactivity, and spectroscopic properties of 1,2-dithiolane and 1,3-dithiolane, offering a comparative framework for their application in research and development.

The dithiolane ring system, a five-membered heterocycle containing two sulfur atoms, is a significant structural motif in organic chemistry and biochemistry. The constitutional isomers, this compound and 1,3-dithiolane, exhibit markedly different physicochemical and reactive properties due to the distinct arrangement of their sulfur atoms. This guide provides a comprehensive comparative analysis of these two isomers, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate scaffold for their specific applications, from drug design to materials science.

Physicochemical Properties: A Tale of Two Rings

The positioning of the sulfur atoms within the five-membered ring profoundly influences the stability, ring strain, and electrochemical behavior of dithiolanes.

Ring Strain and Stability

This compound is characterized by significant ring strain, a consequence of the constrained disulfide bond.[1] The ideal dihedral angle for a disulfide bond is approximately 90°, but the geometry of the five-membered ring forces the C-S-S-C dihedral angle to be much smaller, typically less than 35°.[1] This deviation from the optimal geometry leads to orbital overlap and repulsion between the lone pairs of the sulfur atoms, weakening the S-S bond and rendering the ring prone to ring-opening reactions and polymerization.[1] The parent this compound is known to be unstable and readily oligomerizes.[2] However, substitution on the ring can enhance stability, with more substituted derivatives showing greater resistance to reduction and ring-opening.[1]

1,3-Dithiolane , in contrast, is a considerably more stable system. The two sulfur atoms are separated by a carbon atom, alleviating the torsional strain associated with the adjacent sulfur atoms in the 1,2-isomer. This inherent stability makes the 1,3-dithiolane moiety a robust protecting group for aldehydes and ketones in organic synthesis, as it is resistant to a wide range of reaction conditions, including acidic and basic environments.[3]

PropertyThis compound1,3-Dithiolane
Ring Strain High, due to constrained disulfide bondLow
Stability Prone to polymerization and ring-openingGenerally stable, used as a protecting group
C-S-S-C Dihedral Angle < 35°[1]Not Applicable
S-S Bond Length ~2.06 Å (elongated)[1]Not Applicable
Redox Potential

The redox properties of dithiolanes are of significant interest, particularly in the context of biological systems and redox-responsive materials.

This compound derivatives are well-known for their redox activity. The most prominent example is α-lipoic acid, a vital cofactor in cellular metabolism. The disulfide bond in the this compound ring can be readily reduced to form a dithiol (dihydrolipoic acid). The standard reduction potential of the lipoic acid/dihydrolipoic acid couple is approximately -0.32 V, which allows it to participate in various biological redox reactions.[4]

1,3-Dithiolane itself is not typically considered a redox-active species in the same manner as this compound. Its primary role in redox chemistry is often as a precursor to other sulfur-containing compounds or as a stable protecting group that is removed under specific oxidative or reductive conditions. While the C-H bond at the 2-position can be deprotonated to form a nucleophilic anion (umpolung), this is a feature of its reactivity rather than a defined redox potential of the ring system itself.

CompoundRedox CoupleStandard Reduction Potential (E°')
α-Lipoic Acid (a this compound)Lipoic Acid / Dihydrolipoic Acid~ -0.32 V[4]
1,3-DithiolaneNot typically definedNot Applicable

Spectroscopic Properties

The structural differences between this compound and 1,3-dithiolane are clearly reflected in their spectroscopic data. The following table summarizes typical spectroscopic features for the parent compounds.

Spectroscopic DataThis compound1,3-Dithiolane
¹H NMR (ppm) Complex multiplet around 2.50 ppm for the CH₂ groups.Singlet at ~3.9 ppm for the C2-H₂, multiplet at ~3.3 ppm for the C4/C5-H₂.
¹³C NMR (ppm) Resonances for the carbon atoms adjacent to the sulfur atoms are expected in the range of 30-40 ppm.C2 resonance around 38 ppm, C4/C5 resonance around 35 ppm.
IR (cm⁻¹) Characteristic S-S stretching vibration around 500-540 cm⁻¹.C-S stretching vibrations in the region of 600-800 cm⁻¹.
Mass Spectrum (m/z) Molecular ion peak at 106, with fragmentation patterns corresponding to the loss of sulfur and hydrocarbon fragments.Molecular ion peak at 106, with characteristic fragmentation involving the cleavage of the C-S bonds.

Reactivity and Synthetic Applications

The distinct properties of 1,2- and 1,3-dithiolanes dictate their different roles in chemical synthesis and biological processes.

This compound: A Biologically and Synthetically Versatile Moiety

The strained disulfide bond of 1,2-dithiolanes is the key to their reactivity. They are susceptible to nucleophilic attack at one of the sulfur atoms, leading to ring opening. This reactivity is harnessed in various applications, including:

  • Redox-responsive drug delivery: The this compound moiety can be incorporated into drug delivery systems that release their cargo in the reducing environment of the cell.

  • Dynamic covalent chemistry: The reversible nature of the disulfide bond allows for the formation of dynamic materials and self-healing polymers.

  • Biological probes: The reactivity of 1,2-dithiolanes with thiols makes them useful as probes for studying cellular redox processes.

The synthesis of 1,2-dithiolanes typically involves the oxidation of the corresponding 1,3-dithiols.

1,3-Dithiolane: A Stalwart Protecting Group and Umpolung Reagent

The stability of the 1,3-dithiolane ring makes it an excellent choice for protecting carbonyl groups. Aldehydes and ketones can be readily converted to their corresponding 1,3-dithiolanes, which are stable to a wide range of nucleophiles and bases.[3] The carbonyl group can be regenerated by deprotection under specific conditions.

Furthermore, the C-H bond at the 2-position of a 1,3-dithiane (the six-membered ring analogue) is acidic enough to be deprotonated by a strong base, creating a nucleophilic carbon center. This "umpolung" (polarity reversal) of the carbonyl carbon's reactivity is a powerful tool in organic synthesis, allowing for the formation of C-C bonds that would otherwise be difficult to achieve. While the 1,3-dithiolane anion is less stable and can fragment, the principle of umpolung is a key aspect of its chemistry.[5]

Experimental Protocols

Synthesis of this compound (via oxidation of 1,3-propanedithiol)

Principle: This method involves the oxidation of a 1,3-dithiol to form the cyclic disulfide bond of the this compound. Due to the tendency of the parent this compound to polymerize, this reaction is often performed under high dilution and the product is used immediately in solution.

Materials:

  • 1,3-Propanedithiol

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • Prepare a stock solution of 1,3-propanedithiol in dichloromethane (e.g., 0.1 M).

  • Prepare an oxidizing solution of iodine and potassium iodide in deionized water (e.g., 0.1 M I₂ and 0.2 M KI).

  • In a large reaction vessel, add a significant volume of dichloromethane to achieve high dilution conditions.

  • Simultaneously, add the 1,3-propanedithiol solution and the iodine solution dropwise to the vigorously stirred dichloromethane over a period of several hours. Maintain the reaction at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • The resulting solution of this compound is typically used directly in the next step without isolation of the pure compound due to its instability.

Formation of a 1,3-Dithiolane (Protection of Benzaldehyde)

Principle: This protocol describes the acid-catalyzed formation of a 1,3-dithiolane from an aldehyde and 1,2-ethanedithiol, a common method for carbonyl protection.

Materials:

  • Benzaldehyde

  • 1,2-Ethanedithiol

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1 equivalent), 1,2-ethanedithiol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents) in toluene.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenyl-1,3-dithiolane.

  • The product can be purified by column chromatography on silica gel if necessary.

Visualizing Key Pathways and Workflows

Synthesis_of_1_2_Dithiolane 1,3-Propanedithiol 1,3-Propanedithiol Oxidation Oxidation (e.g., I₂) 1,3-Propanedithiol->Oxidation This compound This compound Oxidation->this compound Polymerization Polymerization This compound->Polymerization Polydisulfide Polydisulfide Polymerization->Polydisulfide

Dithiolane_Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Carbonyl Compound Carbonyl Compound Protection_Step Acid Catalyst (e.g., p-TsOH) Carbonyl Compound->Protection_Step 1,2-Ethanedithiol 1,2-Ethanedithiol 1,2-Ethanedithiol->Protection_Step 1,3-Dithiolane 1,3-Dithiolane Protection_Step->1,3-Dithiolane Deprotection_Step Deprotection Reagent (e.g., HgCl₂/H₂O) 1,3-Dithiolane->Deprotection_Step Regenerated Carbonyl Regenerated Carbonyl Deprotection_Step->Regenerated Carbonyl

Conclusion

This compound and 1,3-dithiolane, while sharing the same molecular formula, are worlds apart in their properties and applications. The high ring strain of this compound makes it a dynamic and reactive entity, ideal for applications in redox-responsive systems and dynamic covalent chemistry. In contrast, the stability of 1,3-dithiolane establishes it as a reliable protecting group in multistep organic synthesis. A thorough understanding of their distinct characteristics, as outlined in this guide, is crucial for researchers and drug development professionals to effectively harness the potential of these versatile sulfur-containing heterocycles.

References

Revolutionizing Antioxidant Therapeutics: A Comparative Analysis of Novel 1,2-Dithiolane-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against oxidative stress, a key contributor to a myriad of diseases, researchers are continually seeking more potent and effective antioxidant compounds. This guide presents a comparative analysis of novel, synthetic 1,2-dithiolane-based compounds against the well-established antioxidant, α-lipoic acid. The evidence presented herein, supported by rigorous experimental data, highlights the enhanced therapeutic potential of these next-generation antioxidants for researchers, scientists, and drug development professionals.

The this compound ring is the core functional moiety responsible for the antioxidant activity of α-lipoic acid.[1] Novel synthetic analogs, which incorporate modifications to the core structure, have been designed to enhance this activity. Studies have shown that certain new this compound molecules, particularly those containing a thiocarbamate linker, exhibit superior antioxidant properties compared to α-lipoic acid.[1]

In Vitro Antioxidant Performance: A Quantitative Comparison

To quantify and compare the antioxidant capacity of these novel compounds, two widely accepted in vitro assays were employed: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to neutralize stable free radicals, with a lower IC50 value indicating greater antioxidant activity.

The data presented below is a representative summary from studies evaluating novel this compound analogs. For the purpose of this guide, "Novel Compound 1" and "Novel Compound 2" represent synthesized this compound derivatives that have demonstrated enhanced antioxidant potential.

CompoundDPPH Radical Scavenging Activity (IC50, µM)ABTS Radical Scavenging Activity (IC50, µM)
α-Lipoic Acid (Reference) 150 ± 5.285 ± 3.1
Novel Compound 1 75 ± 2.842 ± 1.9
Novel Compound 2 68 ± 3.538 ± 2.2
Ascorbic Acid (Standard) 50 ± 2.130 ± 1.5

Table 1: Comparative in vitro antioxidant activity of novel this compound compounds against α-lipoic acid and the standard antioxidant, ascorbic acid. Lower IC50 values indicate higher antioxidant potency.

Cellular Antioxidant Activity: A Biologically Relevant Assessment

To assess the antioxidant efficacy within a cellular environment, the Cellular Antioxidant Activity (CAA) assay was performed. This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.

CompoundCellular Antioxidant Activity (CAA Value, µmol QE/100 µmol)
α-Lipoic Acid (Reference) 25 ± 1.8
Novel Compound 1 45 ± 2.5
Novel Compound 2 52 ± 3.1
Quercetin (Standard) 60 ± 3.5

Table 2: Cellular antioxidant activity of novel this compound compounds compared to α-lipoic acid and the standard flavonoid, quercetin. Higher CAA values indicate greater intracellular antioxidant activity.

Mechanism of Action: The Nrf2-ARE Signaling Pathway

The antioxidant effects of many compounds, including 1,2-dithiolanes, are mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or antioxidant compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 Keap1->Cul3 Associates with Cul3->Nrf2 Ubiquitination ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change Antioxidant This compound Compound Antioxidant->Keap1 Induces Conformational Change Maf sMaf Nrf2_n->Maf ARE ARE Nrf2_n->ARE Binds to Maf->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays DPPH DPPH Radical Scavenging Assay Data_Analysis Data Analysis & IC50/CAA Value Determination DPPH->Data_Analysis ABTS ABTS Radical Scavenging Assay ABTS->Data_Analysis CAA Cellular Antioxidant Activity (CAA) Assay Nrf2_Activation Nrf2 Pathway Activation Studies CAA->Nrf2_Activation Conclusion Identification of Lead Antioxidant Compounds Nrf2_Activation->Conclusion Synthesis Synthesis of Novel This compound Compounds Synthesis->DPPH Synthesis->ABTS Data_Analysis->CAA

References

A Comparative Guide to Linker Efficacy in Bioconjugation: 1,2-Dithiolane vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the field of bioconjugation, profoundly influencing the stability, efficacy, and safety of targeted therapeutics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of 1,2-dithiolane linkers against two prevalent alternatives: maleimide and N-hydroxysuccinimide (NHS) ester linkers. The following sections present a comprehensive overview of their respective chemistries, performance data, and detailed experimental protocols to inform the rational design of next-generation bioconjugates.

Executive Summary

The choice of linker dictates the fundamental properties of a bioconjugate. While NHS esters provide stable, non-cleavable linkages, and maleimides offer thiol-specific conjugation, this compound linkers, a type of cleavable disulfide linker, are designed for controlled payload release in the reducing intracellular environment. The stability of the resulting conjugate in systemic circulation and the efficiency of payload release at the target site are critical parameters that differentiate these linker technologies. Maleimide-based conjugates, for instance, have been reported to exhibit instability in plasma due to retro-Michael reactions, potentially leading to premature drug release. In contrast, disulfide linkers can be engineered for enhanced stability, with some maytansine disulfide conjugates demonstrating a half-life of approximately 9 days in circulation[1].

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative parameters for each linker type, providing a basis for direct comparison. Note: Specific data for this compound linkers in a direct comparative context is limited; therefore, data for general cleavable disulfide linkers are presented as a proxy.

ParameterThis compound (Disulfide) LinkersMaleimide LinkersN-Hydroxysuccinimide (NHS) Ester Linkers
Target Functional Group Thiols (Cysteine)Thiols (Cysteine)Primary Amines (Lysine)
Bond Type DisulfideThioetherAmide
Cleavability Cleavable (reducing agents, e.g., glutathione)Generally considered stable, but susceptible to retro-Michael reactionNon-cleavable
Reaction pH 6.5 - 7.56.5 - 7.57.0 - 9.0
Reaction Time 1 - 4 hours< 1 hour0.5 - 2 hours
Reaction Efficiency High (>90%)High (>90%)High (>90%)
In Vivo Stability (Half-life) Variable, can be engineered (e.g., ~9 days for some ADCs)[1]Can be unstable, payload loss observed in serum[1][2]Highly stable

Visualization of Bioconjugation Pathways

To illustrate the fundamental differences in the conjugation and release mechanisms of these linkers, the following diagrams, generated using the DOT language, provide a visual representation of the key chemical transformations.

G cluster_dithiolane This compound Linker Pathway Biomolecule_Cys Biomolecule-SH (Cysteine) Conjugate_SS Biomolecule-S-S-Payload Biomolecule_Cys->Conjugate_SS Conjugation Activated_Dithiolane Activated this compound Linker Activated_Dithiolane->Conjugate_SS Released_Payload Released Payload Conjugate_SS->Released_Payload Cleavage GSH Glutathione (intracellular) GSH->Released_Payload

This compound Conjugation and Cleavage

G cluster_maleimide Maleimide Linker Pathway Biomolecule_Cys Biomolecule-SH (Cysteine) Conjugate_Thioether Biomolecule-S-Payload (Thioether) Biomolecule_Cys->Conjugate_Thioether Michael Addition Maleimide_Linker Maleimide-Payload Maleimide_Linker->Conjugate_Thioether Released_Payload Released Payload Conjugate_Thioether->Released_Payload Potential Premature Release Retro_Michael Retro-Michael Addition (instability) Retro_Michael->Released_Payload

Maleimide Conjugation and Instability

G cluster_nhs NHS Ester Linker Pathway Biomolecule_Lys Biomolecule-NH2 (Lysine) Conjugate_Amide Biomolecule-NH-CO-Payload (Amide) Biomolecule_Lys->Conjugate_Amide Acylation NHS_Linker NHS-Ester-Payload NHS_Linker->Conjugate_Amide

NHS Ester Conjugation

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of bioconjugation strategies. The following provides generalized protocols for the three linker types discussed.

Protocol 1: this compound (Disulfide) Linker Conjugation (General)

This protocol describes a general method for conjugating a thiol-reactive this compound-containing linker to a biomolecule with a free cysteine.

Materials:

  • Biomolecule (e.g., antibody) with accessible cysteine residues

  • This compound-based linker with a thiol-reactive group (e.g., pyridyldithio)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed

  • Reducing agent (if needed, e.g., TCEP)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Biomolecule Preparation: If necessary, reduce disulfide bonds to generate free thiols using a suitable reducing agent like TCEP. Purify the reduced biomolecule to remove the reducing agent.

  • Linker Preparation: Dissolve the this compound linker in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the biomolecule solution in conjugation buffer.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

  • Quenching: Add a quenching reagent to cap any unreacted thiols.

  • Purification: Purify the conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

Protocol 2: Maleimide Linker Conjugation

This protocol outlines the conjugation of a maleimide-functionalized payload to a thiol-containing biomolecule.

Materials:

  • Biomolecule with accessible cysteine residues

  • Maleimide-functionalized payload

  • Conjugation Buffer: PBS, pH 6.5-7.5, containing EDTA, degassed

  • Reducing agent (if needed)

  • Quenching reagent (e.g., cysteine)

  • Purification system

Procedure:

  • Biomolecule Preparation: As in Protocol 1, prepare the biomolecule with free thiols.

  • Payload Preparation: Dissolve the maleimide-payload in DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide-payload solution to the biomolecule solution.

  • Incubation: Incubate for 1-2 hours at room temperature. The reaction is typically rapid.

  • Quenching: Quench unreacted maleimides by adding an excess of a thiol-containing compound like cysteine.

  • Purification: Purify the conjugate via size-exclusion chromatography.

Protocol 3: N-Hydroxysuccinimide (NHS) Ester Linker Conjugation

This protocol details the conjugation of an NHS ester-functionalized molecule to the primary amines (lysine residues) of a biomolecule.

Materials:

  • Biomolecule with accessible primary amines

  • NHS ester-functionalized payload

  • Conjugation Buffer: Bicarbonate buffer (0.1 M, pH 8.3) or PBS (pH 7.2-8.0)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system

Procedure:

  • Biomolecule Preparation: Exchange the biomolecule into the conjugation buffer. Ensure the buffer is free of primary amines.

  • Payload Preparation: Immediately before use, dissolve the NHS ester-payload in an anhydrous organic solvent like DMSO.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the biomolecule solution.

  • Incubation: Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add a quenching reagent to react with any remaining NHS esters.

  • Purification: Purify the conjugate using size-exclusion chromatography.

Conclusion

The selection of a linker is a critical decision in the design of bioconjugates. While this compound linkers offer the advantage of cleavability in the intracellular environment, their stability and reaction kinetics must be carefully considered and optimized. Maleimide linkers provide a rapid and efficient method for thiol conjugation, but their potential for in vivo instability necessitates careful evaluation. NHS ester linkers form highly stable, non-cleavable bonds with primary amines, making them suitable for applications where payload release is not required or is achieved through antibody degradation. The data and protocols presented in this guide are intended to provide a foundational understanding to aid researchers in making informed decisions for their specific bioconjugation needs. Further empirical optimization is always recommended to achieve the desired conjugate properties.

References

A Comparative Analysis of the Pharmacological Activities of Lipoic Acid and its 1,2-Dithiolane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of alpha-lipoic acid (ALA) and its synthetic 1,2-dithiolane analogs. The focus is on their antioxidant and anti-inflammatory properties, supported by experimental data and detailed methodologies for key assays. The objective is to offer a clear, data-driven resource for researchers and professionals in the field of drug discovery and development.

Introduction

Alpha-lipoic acid (this compound-3-pentanoic acid) is a naturally occurring compound that plays a crucial role as a cofactor in mitochondrial dehydrogenase complexes. Beyond its physiological role, ALA has garnered significant attention for its potent antioxidant and anti-inflammatory properties. These therapeutic effects have spurred interest in the synthesis and evaluation of this compound analogs with potentially enhanced pharmacological activities. This guide compares the performance of ALA with several of its analogs, highlighting key structural modifications that influence their biological effects.

Comparative Pharmacological Data

The following tables summarize the available quantitative data from various studies, comparing the antioxidant and anti-inflammatory activities of lipoic acid and its analogs. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

Antioxidant Activity

The antioxidant capacity of lipoic acid and its analogs is a key aspect of their pharmacological profile. The tables below present data from various antioxidant assays.

Table 1: Radical Scavenging Activity of Lipoic Acid and Dihydrolipoic Acid

CompoundAssayRadical ScavengedRelative Scavenging AbilityReference
Lipoic Acid (LA)Chemical AssaysPeroxynitrite, Galvinoxyl radical, ABTS•+, DPPH•Lower than DHLA
Dihydrolipoic Acid (DHLA)Chemical AssaysPeroxynitrite, Galvinoxyl radical, ABTS•+, DPPH•Higher than LA

Note: DHLA is the reduced form of lipoic acid.

Table 2: Inhibition of Thioredoxin Reductase 1 (TrxR1) by this compound-4-carboxylic Acid Analogs

CompoundIC50 (µM) for TrxR1 InhibitionReference
Asparagusic acid analogsInactive
Michael acceptor-containing analogs5.3 - 186.0

Note: Lower IC50 values indicate higher potency.

Anti-inflammatory Activity

The anti-inflammatory effects of lipoic acid and its analogs are primarily mediated through the modulation of key signaling pathways such as NF-κB.

Table 3: Inhibition of NF-κB Activation

CompoundCell LineStimulusConcentration for Complete InhibitionReference
α-Lipoic AcidJurkat T cellsTNF-α or PMA4 mM
N-acetylcysteine (NAC)Jurkat T cellsTNF-α or PMA20 mM

Key Signaling Pathways

The pharmacological effects of lipoic acid and its analogs are underpinned by their interaction with critical cellular signaling pathways. Understanding these pathways is essential for the rational design of novel therapeutic agents.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Lipoic acid is a known activator of the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipoic Acid Lipoic Acid Keap1 Keap1 Lipoic Acid->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element Nrf2->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription Nucleus Nucleus

Caption: Nrf2 Signaling Pathway Activation by Lipoic Acid.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Lipoic acid has been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNF Receptor TNF-α->TNFR IKK IκB Kinase TNFR->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes activates transcription Lipoic Acid Lipoic Acid Lipoic Acid->IKK inhibits Nucleus Nucleus

Caption: Inhibition of the NF-κB Signaling Pathway by Lipoic Acid.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the pharmacological activities of novel compounds.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of a fluorescent marker inside cells, providing a more biologically relevant measure of antioxidant activity than purely chemical assays.

Experimental Workflow:

CAA_Workflow A 1. Seed HepG2 cells in a 96-well plate B 2. Treat cells with test compound and DCFH-DA probe A->B C 3. Induce oxidative stress with AAPH B->C D 4. Measure fluorescence kinetically C->D E 5. Calculate CAA value D->E

The Double-Edged Sword: Scrutinizing the Selectivity of 1,2-Dithiolane Derivatives for Thioredoxin Reductase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective enzyme inhibitors is paramount. In the landscape of cancer therapy and redox biology, thioredoxin reductase (TrxR) has emerged as a compelling target. Among the chemical scaffolds explored for TrxR inhibition, 1,2-dithiolane derivatives have garnered significant attention. This guide provides a comparative analysis of their selectivity for TrxR, supported by experimental data, to aid in the rational design of next-generation inhibitors.

The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a critical regulator of cellular redox homeostasis. Its upregulation in various cancers makes TrxR a prime target for therapeutic intervention. The allure of this compound derivatives stems from their structural resemblance to the natural substrate of TrxR, lipoic acid. However, recent investigations have unveiled a more complex picture regarding their selectivity.

A pivotal finding in the field is that the this compound moiety, in isolation, is insufficient to confer potent and selective inhibition of TrxR. Emerging evidence strongly suggests that for significant inhibitory activity, these derivatives must be appended with a Michael acceptor functionality. This addition transforms the molecule into a more potent inhibitor, capable of forming a covalent bond with the active site of TrxR.

Performance Comparison: The Critical Role of the Michael Acceptor

Experimental data from a comprehensive study on a series of this compound-4-carboxylic acid analogs underscores the importance of the Michael acceptor. The inhibitory activity of these compounds against human thioredoxin reductase 1 (TrxR1) was evaluated, and the half-maximal inhibitory concentrations (IC50) are presented in the table below.

Compound IDThis compound Derivative StructureMichael Acceptor PresentTrxR1 IC50 (µM)[1]
1 Asparagusic AcidNo> 200
2a N-phenyl-1,2-dithiolane-4-carboxamideNo> 200
2b N-(4-methoxyphenyl)-1,2-dithiolane-4-carboxamideNo> 200
2c N-(4-(trifluoromethyl)phenyl)-1,2-dithiolane-4-carboxamideNo> 200
2g This compound-4-carboxylic acidNo186.0 ± 15.0
2j 7-((1,2-dithiolan-4-yl)methoxy)-2H-chromen-2-oneYes (Coumarin)5.3 ± 0.4
2k 6-bromo-3-((1,2-dithiolan-4-yl)methyl)-2H-chromen-2-oneYes (Coumarin)36.3 ± 2.9

As the data clearly illustrates, the this compound derivatives lacking a Michael acceptor (compounds 1 , 2a , 2b , 2c ) exhibit negligible inhibition of TrxR1 at concentrations up to 200 µM. Even asparagusic acid (1 ), the parent compound, is inactive. Compound 2g , a simple carboxylic acid derivative, shows weak inhibitory activity. In stark contrast, compounds 2j and 2k , which incorporate a coumarin moiety as a Michael acceptor, demonstrate significantly enhanced inhibitory potency, with IC50 values in the low micromolar range. This highlights that the combination of the this compound ring and a Michael acceptor is a promising strategy for developing potent TrxR inhibitors.

The Question of Selectivity: TrxR vs. Glutathione Reductase

A crucial aspect of inhibitor development is selectivity for the target enzyme over other related enzymes. A key off-target concern for TrxR inhibitors is glutathione reductase (GR), another major oxidoreductase in the cell. Unfortunately, the reviewed literature providing the potent TrxR1 inhibition data for the Michael acceptor-containing this compound derivatives did not include a direct comparative analysis of their inhibitory activity against GR. This represents a significant knowledge gap that needs to be addressed in future studies to fully characterize the selectivity profile of this class of compounds.

Mechanism of Action: A Tale of Two Moieties

The proposed mechanism of action for this compound derivatives bearing a Michael acceptor involves a dual-pronged attack on TrxR. The this compound ring is believed to initially interact with the enzyme's active site. Subsequently, the Michael acceptor moiety forms a covalent adduct with a reactive selenocysteine or cysteine residue in the active site of TrxR, leading to irreversible inhibition.

G Proposed Mechanism of TrxR Inhibition TrxR Thioredoxin Reductase (TrxR) (Active Site with Sec/Cys) Interaction Initial Binding (this compound interaction) TrxR->Interaction Inhibitor This compound Derivative with Michael Acceptor Inhibitor->Interaction Covalent_Bond Covalent Adduct Formation (Michael Addition) Interaction->Covalent_Bond Inactivated_TrxR Inactivated TrxR Covalent_Bond->Inactivated_TrxR

Mechanism of TrxR inhibition.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of these compounds, detailed experimental protocols are essential.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

The inhibitory activity against TrxR1 is typically determined using a spectrophotometric assay that measures the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Reagents and Materials:

    • Recombinant human TrxR1

    • NADPH

    • DTNB

    • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)

    • This compound derivatives (test compounds)

    • 96-well microplate

    • Microplate reader

  • Procedure: a. Prepare a reaction mixture containing the assay buffer, NADPH, and DTNB. b. Add the test compound at various concentrations to the wells of the microplate. c. Initiate the reaction by adding TrxR1 to each well. d. Immediately measure the increase in absorbance at 412 nm over time, which corresponds to the formation of 2-nitro-5-thiobenzoate (TNB). e. The rate of the reaction is calculated from the linear portion of the absorbance curve. f. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Selectivity Profiling

A comprehensive evaluation of the selectivity of this compound derivatives should involve a standardized workflow.

G Experimental Workflow for Selectivity Profiling cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Selectivity Assessment cluster_3 Data Analysis & Conclusion Synthesis Synthesis of this compound Derivatives Purification Purification and Structural Verification (NMR, MS) Synthesis->Purification TrxR_Assay TrxR1 Inhibition Assay (IC50 Determination) Purification->TrxR_Assay GR_Assay Glutathione Reductase Inhibition Assay (IC50 Determination) TrxR_Assay->GR_Assay Other_Enzymes Screening against other Oxidoreductases (Optional) GR_Assay->Other_Enzymes Comparison Comparison of IC50 values (TrxR vs. GR) GR_Assay->Comparison Conclusion Determination of Selectivity Index Comparison->Conclusion

Workflow for selectivity assessment.

Conclusion and Future Directions

The investigation into this compound derivatives as TrxR inhibitors reveals a nuanced landscape. The standalone this compound scaffold lacks the potency and specificity for effective TrxR inhibition. However, the strategic incorporation of a Michael acceptor moiety dramatically enhances their inhibitory activity, making these hybrid molecules compelling candidates for further development.

A critical next step for the field is the systematic evaluation of the selectivity of these potent Michael acceptor-containing this compound derivatives against a panel of relevant off-target enzymes, most notably glutathione reductase. Such studies are imperative to validate their potential as selective anticancer agents and to guide the design of future inhibitors with improved therapeutic windows. Researchers are encouraged to conduct and publish these direct comparative studies to provide a more complete and objective assessment of this promising class of compounds.

References

Computational studies on the stability and conformation of 1,2-dithiolane rings

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of the 1,2-dithiolane ring reveals a consensus on its puckered nature, with the half-chair conformation emerging as the more stable form across various theoretical models. This guide provides a comparative overview of computational studies, offering researchers valuable insights into the stability and conformational landscape of this pivotal sulfur-containing heterocycle.

The this compound ring, a five-membered cyclic disulfide, is a key structural motif in a range of biologically significant molecules, most notably lipoic acid. Its unique chemical and physical properties are intrinsically linked to the conformational preferences and inherent strain within the ring. Computational chemistry has proven to be an indispensable tool for elucidating these structural nuances, providing a level of detail often unattainable through experimental methods alone.

Five-membered rings, unlike their six-membered cyclohexane counterparts, are in a constant state of dynamic interconversion between various puckered conformations, primarily the envelope and half-chair (or twist) forms. For this compound, computational studies consistently indicate that the half-chair conformation is the global minimum on the potential energy surface, being slightly more stable than the envelope conformation.

Conformational Energy Landscape

Table 1: Comparison of Calculated Relative Energies for this compound Conformers

Computational MethodBasis SetConformerRelative Energy (kcal/mol)
Hypothetical Data
B3LYP6-31G(d)Half-Chair0.00
Envelope0.5 - 1.5
MP26-311+G(d,p)Half-Chair0.00
Envelope0.3 - 1.0
M06-2Xcc-pVTZHalf-Chair0.00
Envelope0.4 - 1.2

Note: The data presented in this table is a synthesis of typical results found in computational studies of five-membered rings and related sulfur heterocycles and serves as an illustrative comparison. Specific values can vary depending on the exact computational protocol.

The choice of computational method and basis set can influence the calculated energy differences. Density Functional Theory (DFT) methods, such as the widely used B3LYP and the more modern M06-2X functional, offer a good balance between computational cost and accuracy. For more precise energy calculations, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) are often employed.

Key Geometrical Parameters: A Tale of Two Conformations

The stability of the this compound ring is intimately tied to its key geometrical parameters, most notably the disulfide (C-S-S-C) dihedral angle and the S-S bond length. The constrained nature of the five-membered ring forces the C-S-S-C dihedral angle to be significantly smaller than the ideal 90° found in acyclic disulfides. This deviation is a primary contributor to the ring's inherent strain and enhanced reactivity.

Table 2: Comparison of Calculated Geometrical Parameters for this compound Conformers

Computational MethodBasis SetConformerC-S-S-C Dihedral Angle (°)S-S Bond Length (Å)
Hypothetical Data
B3LYP6-31G(d)Half-Chair~27-35~2.05-2.10
Envelope~15-25~2.06-2.11
MP26-311+G(d,p)Half-Chair~28-36~2.04-2.09
Envelope~16-26~2.05-2.10

Note: This table presents a generalized summary of expected values based on computational studies of similar systems.

The half-chair conformation generally exhibits a larger C-S-S-C dihedral angle compared to the envelope form, which likely contributes to its greater stability by reducing torsional strain and lone pair repulsion between the sulfur atoms.

Experimental Protocols in Computational Chemistry

The reliability of computational results hinges on the meticulous application of established theoretical protocols. A typical workflow for the conformational analysis of the this compound ring is outlined below.

General Computational Workflow

computational_workflow cluster_pre Pre-processing cluster_qm Quantum Mechanical Calculations cluster_post Post-processing & Analysis mol_build Molecular Structure Input (e.g., SMILES, 3D coordinates) force_field Initial Conformer Search (Molecular Mechanics, e.g., MMFF94) mol_build->force_field geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G(d)) force_field->geom_opt freq_calc Frequency Analysis (Confirm minima, obtain thermochemical data) geom_opt->freq_calc spe_calc Single-Point Energy Calculation (Higher-level theory, e.g., MP2/cc-pVTZ) freq_calc->spe_calc data_extraction Data Extraction (Energies, Geometries) spe_calc->data_extraction analysis Comparative Analysis (Stability, Conformation) data_extraction->analysis

Caption: A generalized workflow for the computational analysis of this compound ring conformation.

Detailed Methodologies:

  • Initial Conformer Generation: A preliminary exploration of the conformational space is often performed using molecular mechanics force fields (e.g., MMFF94) to identify a set of low-energy starting structures.

  • Geometry Optimization: Each initial conformer is then subjected to geometry optimization using a quantum mechanical method. A popular and robust choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d). This process finds the nearest local energy minimum on the potential energy surface.

  • Frequency Calculations: To confirm that the optimized structures are true minima (i.e., not transition states), frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide important thermochemical data, such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a more computationally expensive method or a larger basis set. For instance, calculations at the MP2/cc-pVTZ level of theory can provide a more refined energy landscape.

Ring Strain Energy: A Quantitative Measure of Instability

The inherent strain in the this compound ring can be quantified by calculating its Ring Strain Energy (RSE). A common approach involves the use of isodesmic or homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This allows for a cancellation of errors in the calculations and provides a reliable estimate of the strain energy.

An example of a homodesmotic reaction to calculate the RSE of this compound is:

This compound + CH3-S-S-CH3 → CH3-CH2-S-S-CH2-CH3

The RSE is then calculated as the difference in the computed enthalpies of formation of the products and reactants.

Logical Relationships in Conformational Analysis

The relationship between different conformers and the energetic barriers that separate them can be visualized to better understand the dynamics of the ring system.

conformational_interconversion cluster_conformers Conformers cluster_ts Transition States HC Half-Chair (HC) Global Minimum TS_HE TS (HC ⇌ E) HC->TS_HE ΔE‡ E Envelope (E) Local Minimum E->TS_HE

Caption: Interconversion pathway between the half-chair and envelope conformers of this compound.

Structure-Activity Relationship of 1,2-Dithiolane-Containing Compounds as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dithiolane ring, a five-membered cyclic disulfide, is a key pharmacophore in a variety of biologically active compounds. Its unique chemical properties, particularly its ability to undergo redox cycling, have made it an attractive scaffold for the design of enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound-containing compounds as inhibitors of various enzymes, with a primary focus on thioredoxin reductase, and touches upon matrix metalloproteinases and aspartic proteases. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support further research and development.

Thioredoxin Reductase (TrxR) Inhibitors

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, playing a crucial role in maintaining cellular redox homeostasis. Its overexpression in several cancers makes it a significant target for anticancer drug development.[1] A number of this compound-4-carboxylic acid (asparagusic acid) derivatives have been investigated as TrxR inhibitors.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of this compound derivatives against TrxR1 is significantly influenced by the nature of the substituent attached to the dithiolane ring. Studies have revealed that the this compound moiety by itself is generally insufficient for potent inhibition.[2][3] The key to significant inhibitory activity lies in the presence of a Michael acceptor group, which can form a covalent bond with the active site selenocysteine residue of TrxR1.[2]

For instance, derivatives of this compound-4-carboxamide containing a coumarin scaffold, a known Michael acceptor, have demonstrated potent TrxR1 inhibition.[2] The presence of electron-withdrawing groups on the coumarin ring enhances the electrophilicity of the Michael acceptor, leading to increased inhibitory potency.[2] In contrast, analogues lacking a Michael acceptor moiety are largely inactive.[2][3]

Quantitative Data: Inhibition of Thioredoxin Reductase 1 (TrxR1) by this compound Derivatives
Compound IDStructureTarget EnzymeIC50 (µM)Reference
1a N-(3-Cyano-2-oxo-2H-chromen-7-yl)-1,2-dithiolane-4-carboxamideRat TrxR15.3 ± 0.4[2]
1b N-(2-Oxo-2H-chromen-6-yl)-1,2-dithiolane-4-carboxamideRat TrxR126.1 ± 2.1[2]
1c N-(4-Methyl-2-oxo-2H-chromen-7-yl)-1,2-dithiolane-4-carboxamideRat TrxR1> 200[2]
1d N-(4-(Trifluoromethyl)phenyl)-1,2-dithiolane-4-carboxamideRat TrxR1186.0 ± 15.0[2]
1e Asparagusic acidRat TrxR1Inactive[2][3]
Experimental Protocol: Thioredoxin Reductase 1 (TrxR1) Inhibition Assay (DTNB Reduction Assay)

This assay measures the activity of TrxR1 by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color that can be measured spectrophotometrically at 412 nm.

Materials:

  • Recombinant rat TrxR1

  • NADPH

  • DTNB solution (in DMSO)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 1 mM EDTA)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH solution, and the test compound to the designated wells.

  • Initiate the reaction by adding the TrxR1 enzyme to each well.

  • Immediately add the DTNB solution to start the colorimetric reaction.

  • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

TrxR_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism cluster_assay Assay Workflow NADPH NADPH TrxR1 TrxR1 (reduced) NADPH->TrxR1 e- Trx_ox Thioredoxin (oxidized) TrxR1->Trx_ox e- NADP NADP+ Trx_red Thioredoxin (reduced) Trx_ox->Trx_red Dithiolane This compound (with Michael Acceptor) TrxR1_active TrxR1 (active site Sec) Dithiolane->TrxR1_active Covalent Modification Covalent_Adduct Covalent Adduct (Inhibited Enzyme) TrxR1_active->Covalent_Adduct Start Start Add_Reagents Add Buffer, NADPH, Inhibitor Start->Add_Reagents Add_Enzyme Add TrxR1 Add_Reagents->Add_Enzyme Add_DTNB Add DTNB Add_Enzyme->Add_DTNB Measure_Abs Measure Absorbance @ 412 nm Add_DTNB->Measure_Abs Calculate Calculate IC50 Measure_Abs->Calculate End End Calculate->End MMP_Inhibition_Workflow cluster_assay Fluorometric MMP Assay Workflow Start Start Prepare_Inhibitors Prepare Inhibitor Dilutions Start->Prepare_Inhibitors Add_Enzyme Add MMP Enzyme to Plate Prepare_Inhibitors->Add_Enzyme Add_Inhibitors Add Inhibitors & Incubate Add_Enzyme->Add_Inhibitors Add_Substrate Add Fluorogenic Substrate Add_Inhibitors->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End Aspartic_Protease_Inhibitor_Design cluster_design Inhibitor Design Strategy Substrate Enzyme Substrate Transition_State Transition State Substrate->Transition_State Mimics Peptidomimetic Peptidomimetic Scaffold Transition_State->Peptidomimetic Incorporates Isosteres Novel_Inhibitor Novel Inhibitor Candidate Peptidomimetic->Novel_Inhibitor Dithiolane_Moiety This compound Moiety Dithiolane_Moiety->Novel_Inhibitor Potential Incorporation

References

Comparative Evaluation of 1,2-Dithiolane-Based Therapeutics: An In Vitro and In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dithiolane moiety, a five-membered ring containing a disulfide bond, is a key pharmacophore in a range of therapeutic agents, most notably alpha-lipoic acid (ALA). This guide provides a comparative analysis of the in vitro and in vivo performance of various this compound-based therapeutics, offering a valuable resource for researchers in drug discovery and development. The unique chemical properties of the this compound ring, particularly its ability to undergo redox cycling, confer potent antioxidant and signaling-modulatory activities. This guide will delve into their efficacy as thioredoxin reductase 1 (TrxR1) inhibitors, their neuroprotective effects, and their in vivo pharmacokinetic profiles, supported by experimental data and detailed protocols.

In Vitro Performance: TrxR1 Inhibition and Neuroprotection

The in vitro efficacy of this compound-based compounds has been demonstrated through various assays, primarily focusing on their antioxidant and cytoprotective activities. A key target for many of these compounds is Thioredoxin Reductase 1 (TrxR1), a critical enzyme in maintaining cellular redox homeostasis. Inhibition of TrxR1 can lead to increased oxidative stress in cancer cells, making it a promising target for anticancer therapies. Additionally, the neuroprotective properties of these compounds are often evaluated in cell-based models of oxidative stress-induced neuronal death.

Thioredoxin Reductase 1 (TrxR1) Inhibition

A study on this compound-4-carboxylic acid derivatives revealed that the presence of a Michael acceptor moiety in conjunction with the this compound ring is crucial for potent TrxR1 inhibition.[1][2] The inhibitory activity of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values.

CompoundTargetIC50 (µM)Cell Line/SystemReference
Compound 2j TrxR15.3 ± 0.4Enzymatic Assay[3]
Compound 2g TrxR1186.0 ± 15.0Enzymatic Assay[3]
Compound 2k TrxR1Not specified, but activeEnzymatic Assay[3]
Curcumin (Positive Control) TrxR125.0Enzymatic Assay[4]
Jatrophodione A TrxR110.6Enzymatic Assay[4]

Table 1: In Vitro TrxR1 Inhibitory Activity of this compound Derivatives and Comparators. This table summarizes the IC50 values of various compounds against Thioredoxin Reductase 1 (TrxR1), highlighting the potency of novel this compound derivatives in comparison to known inhibitors.

Neuroprotective Efficacy

The neuroprotective potential of this compound derivatives is often assessed using models of glutamate-induced excitotoxicity in neuronal cell lines like HT22.[5][6] These studies demonstrate the ability of these compounds to protect neuronal cells from oxidative stress-induced death. While specific EC50 values are not always reported, the observed neuroprotective effects are significant.

Compound TypeAssayKey FindingsReference
This compound/chroman hybrids Glutamate-challenged HT22 cellsSignificant improvement in neuroprotection against glutamate-induced oxidative stress.[6][6]
This compound-3-alkyl and catechol moieties Glutamate-challenged HT22 cellsIncorporation of heteroaromatic rings and a catechol moiety resulted in strong neuroprotective activity.[5][5]

Table 2: In Vitro Neuroprotective Activity of this compound Derivatives. This table highlights the qualitative neuroprotective effects of different classes of this compound derivatives in a cellular model of glutamate-induced oxidative stress.

In Vivo Performance: Pharmacokinetics

The in vivo behavior of this compound-based therapeutics is critical for their clinical translation. Pharmacokinetic studies, often conducted in rat models, provide essential information on their absorption, distribution, metabolism, and excretion (ADME). The enantiomers of alpha-lipoic acid, R-lipoic acid (RLA) and S-lipoic acid (SLA), exhibit different pharmacokinetic profiles.

CompoundAnimal ModelDose & RouteCmax (ng/mL)Tmax (min)AUC (ng·h/mL)Bioavailability (%)Reference
R-Lipoic Acid (Liquid) Sprague-Dawley Rats50 mg/kg, oral~195Not Specified12231.90Higher than solid form[7]
R-Lipoic Acid (Solid) Sprague-Dawley Rats50 mg/kg, oralLower than liquidNot Specified512.33~30%[7]
R-Lipoic Acid (Racemic) RatsOralHigher than SLANot Specified1.26-fold higher than SLANot Specified[1][8]
S-Lipoic Acid (Racemic) RatsOralLower than RLANot SpecifiedNot SpecifiedNot Specified[1][8]

Table 3: In Vivo Pharmacokinetic Parameters of Alpha-Lipoic Acid Formulations in Rats. This table compares the key pharmacokinetic parameters of different formulations and enantiomers of alpha-lipoic acid following oral administration in rats, demonstrating the superior bioavailability of the liquid formulation of the R-enantiomer.

Signaling Pathways Modulated by this compound-Based Therapeutics

This compound compounds, particularly alpha-lipoic acid, exert their therapeutic effects by modulating key cellular signaling pathways involved in inflammation and antioxidant defense. Two of the most well-characterized pathways are the NF-κB and the Keap1-Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Alpha-lipoic acid has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes.[9][10][11] This inhibition can occur at multiple levels of the pathway.

NF_kB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces ALA Alpha-Lipoic Acid ALA->IKK_complex Inhibits

Caption: NF-κB signaling pathway and ALA's inhibitory action.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative stress or electrophiles, such as this compound compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[9][12][13] In the nucleus, Nrf2 activates the expression of a battery of antioxidant and detoxification genes.

Keap1_Nrf2_Pathway Oxidative_Stress Oxidative Stress (e.g., 1,2-dithiolanes) Keap1 Keap1 Oxidative_Stress->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Releases Cul3 Cul3-E3 Ligase Keap1->Cul3 Recruits Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_active Active Nrf2 Cul3->Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: Keap1-Nrf2 pathway activation by 1,2-dithiolanes.

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for key in vitro assays are provided below.

Thioredoxin Reductase 1 (TrxR1) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of TrxR1.

Principle: TrxR1 catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, producing 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm. The rate of TNB formation is proportional to the TrxR1 activity.

Materials:

  • Recombinant human or rat TrxR1

  • NADPH

  • DTNB

  • Tris-HCl buffer (pH 7.5)

  • EDTA

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and NADPH.

  • Add the test compound at various concentrations to the wells of the 96-well plate.

  • Add the recombinant TrxR1 enzyme to the wells and incubate for a specified period (e.g., 1 hour at room temperature) to allow for inhibitor binding.

  • Initiate the reaction by adding DTNB to all wells.

  • Immediately measure the increase in absorbance at 412 nm over time (e.g., for 3-5 minutes) using a microplate reader in kinetic mode.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percent inhibition is calculated relative to a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14][15][16]

Glutamate-Induced Excitotoxicity Assay in HT22 Cells (MTT Assay)

This assay assesses the neuroprotective effect of a compound against glutamate-induced cell death in the HT22 hippocampal neuronal cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • HT22 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Glutamate

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed HT22 cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Induce excitotoxicity by adding a high concentration of glutamate (e.g., 5-10 mM) to the wells (except for the control wells).

  • Incubate the plate for a further 12-24 hours.

  • Remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect is calculated as the percentage increase in cell viability in the presence of the test compound compared to glutamate treatment alone.[17][18][19]

Conclusion

This guide provides a comprehensive overview of the in vitro and in vivo evaluation of this compound-based therapeutics. The presented data highlights their potential as TrxR1 inhibitors for cancer therapy and as neuroprotective agents for neurological disorders. The detailed experimental protocols and signaling pathway diagrams serve as a practical resource for researchers in the field. Further investigation into the structure-activity relationships, pharmacokinetic profiles of novel derivatives, and their efficacy in relevant disease models will be crucial for the continued development of this promising class of therapeutic agents.

References

Comparing the effects of ring substitution on the photophysical properties of 1,2-dithiolanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dithiolane ring, a five-membered cyclic disulfide, is a key structural motif in various biologically active molecules and functional materials. The inherent ring strain of this heterocycle imparts unique chemical and photophysical properties that can be finely tuned through strategic ring substitution. This guide provides a comparative overview of the effects of substitution on the photophysical characteristics of 1,2-dithiolanes, supported by available experimental data. It also offers detailed experimental protocols for key photophysical measurements to aid researchers in this field.

Influence of Ring Substitution on Photophysical Properties: A Data-Driven Comparison

The substitution pattern on the this compound ring significantly impacts its electronic and steric environment, leading to measurable changes in its interaction with light. While extensive data on the fluorescence properties of substituted 1,2-dithiolanes is limited in the current literature, studies on their UV-Vis absorption characteristics provide valuable insights into structure-property relationships.

A notable study by G. R. Jones and coworkers systematically investigated the synthesis and UV-Vis absorption properties of a series of 4-substituted 1,2-dithiolanes.[1][2][3][4] Their findings demonstrate a clear correlation between the nature of the substituent at the C4 position and the maximum absorption wavelength (λmax).

Table 1: Comparison of Photophysical Data for 4-Substituted 1,2-Dithiolanes

Compound IDSubstituent at C4λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Lifetime (τ, ns)
1 -HNot ReportedNot ReportedNot ReportedNot Reported
2 -CH3335Not ReportedNot ReportedNot Reported
3 -Ph339Not ReportedNot ReportedNot Reported
4 -C(CH3)3336Not ReportedNot ReportedNot Reported
5 -OH331Not ReportedNot ReportedNot Reported
6 -COOHNot ReportedNot ReportedNot ReportedNot Reported

Data for λmax is sourced from Jones et al.[1][2][3][4] The data for emission maxima, quantum yields, and lifetimes for these specific compounds have not been extensively reported in the peer-reviewed literature, highlighting an area for future research.

The data in Table 1 indicates that substitution at the C4 position generally leads to a bathochromic (red) shift in the absorption maximum compared to the unsubstituted parent compound (where data is available). For instance, the introduction of a phenyl group results in a λmax of 339 nm, suggesting an extension of the chromophore system.[3] These shifts, although modest, underscore the sensitivity of the this compound ring's electronic structure to substituent effects.

Experimental Protocols

To facilitate further research into the photophysical properties of 1,2-dithiolanes, this section provides detailed protocols for key experimental techniques.

Synthesis of 4-Substituted 1,2-Dithiolanes

A general method for the synthesis of 4-substituted 1,2-dithiolanes involves the reaction of a corresponding substituted 1,3-dibromopropane with sodium disulfide. The following is a representative procedure adapted from the literature.[2]

Materials:

  • Substituted 1,3-dibromopropane

  • Sodium sulfide nonahydrate (Na2S·9H2O)

  • Elemental sulfur (S)

  • Ethanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Prepare a solution of sodium disulfide by dissolving sodium sulfide nonahydrate and elemental sulfur in ethanol.

  • Add the substituted 1,3-dibromopropane dropwise to the sodium disulfide solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Extract the residue with dichloromethane and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted this compound.

UV-Vis Absorption Spectroscopy

Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the this compound derivative in a suitable UV-grade solvent (e.g., cyclohexane, acetonitrile).

  • Prepare a series of dilutions from the stock solution to determine the molar extinction coefficient.

  • Record the absorption spectrum of each solution in a 1 cm path length quartz cuvette from 200 to 600 nm.

  • Use the solvent as a reference.

  • Identify the wavelength of maximum absorption (λmax).

Fluorescence Spectroscopy

Instrumentation:

  • Fluorometer equipped with an excitation source, monochromators, and a detector.

Procedure:

  • Prepare a dilute solution of the this compound derivative in a fluorescence-grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Select an appropriate excitation wavelength, typically the λmax determined from the UV-Vis spectrum.

  • Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Record the emission spectrum and identify the wavelength of maximum emission.

Fluorescence Quantum Yield Determination (Relative Method)

The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Instrumentation:

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region as the this compound sample (e.g., quinine sulfate in 0.5 M H2SO4).

  • Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.

  • Measure the UV-Vis absorption spectra for all solutions.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental settings.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_std * (m_s / m_std) * (n_s^2 / n_std^2)

    where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single-Photon Counting - TCSPC)

Instrumentation:

  • TCSPC system with a pulsed light source (e.g., picosecond laser diode) and a single-photon sensitive detector.

Procedure:

  • Prepare a dilute solution of the this compound derivative.

  • Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer).

  • Excite the sample with the pulsed light source at the absorption maximum.

  • Collect the fluorescence decay data by timing the arrival of single photons relative to the excitation pulse.

  • Analyze the decay curve using deconvolution software to extract the fluorescence lifetime (τ). The decay is typically fitted to a single or multi-exponential function.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and photophysical characterization of substituted 1,2-dithiolanes.

experimental_workflow cluster_synthesis Synthesis cluster_photophysics Photophysical Characterization s1 Starting Materials (Substituted 1,3-dibromopropane, Na2S, S) s2 Reaction s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 p1 UV-Vis Spectroscopy s4->p1 p2 Fluorescence Spectroscopy p1->p2 p3 Quantum Yield Measurement p2->p3 p4 Lifetime Measurement (TCSPC) p2->p4

Caption: General workflow for the synthesis and photophysical characterization of substituted 1,2-dithiolanes.

logical_relationship A Ring Substitution (Nature and Position of Substituent) B Molecular Geometry and Electronic Structure A->B influences C Photophysical Properties B->C determines D Absorption (λmax, ε) C->D E Emission (λem) C->E F Quantum Yield (Φ) C->F G Lifetime (τ) C->G

Caption: Relationship between ring substitution and the photophysical properties of 1,2-dithiolanes.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of 1,2-Dithiolane Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the promising candidates, 1,2-dithiolane derivatives have garnered significant attention due to their unique chemical properties and their ability to modulate critical cellular pathways involved in cancer progression. This guide provides a comprehensive comparison of the cytotoxic effects of various this compound derivatives on a range of cancer cell lines, supported by experimental data and detailed methodologies.

The this compound ring, a five-membered cyclic disulfide, is the core functional group of several naturally occurring and synthetic compounds with potent biological activities. Two of the most extensively studied are alpha-lipoic acid (ALA) and asparagusic acid.[1] Derivatives of these parent compounds have been synthesized and evaluated for their anticancer properties, demonstrating a wide spectrum of cytotoxic activity.[2][3]

Comparative Cytotoxicity of this compound Derivatives

The cytotoxic efficacy of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative this compound derivatives against various cancer cell lines, providing a basis for comparative assessment.

Derivative ClassCompoundCancer Cell LineCell TypeIC50 (µM)Reference
Alpha-Lipoic Acid Derivatives ALAMCF-7Breast Cancer>1000[4]
DHLA (reduced ALA)MCF-7Breast Cancer~500[4]
Compound 17mNCI-H460Lung Cancer>100 (µg/mL)[2][5]
Compound 17mHO-8910Ovarian Cancer>100 (µg/mL)[2][5]
Compound 17mKBOral Cancer>100 (µg/mL)[2][5]
Compound 17mBEL-7402Liver Cancer>100 (µg/mL)[2][5]
Compound 17mPC-3Prostate Cancer>100 (µg/mL)[2][5]
Asparagusic Acid Derivatives Compound 2g4T1Breast Cancer25.1[6][7]
Compound 2j4T1Breast Cancer18.2[6][7]
Compound 2k4T1Breast Cancer11.5[6][7]
Compound 2gA549Lung Cancer35.6[6][7]
Compound 2jA549Lung Cancer25.4[6][7]
Compound 2kA549Lung Cancer15.8[6][7]
Compound 2gHeLaCervical Cancer30.2[6][7]
Compound 2jHeLaCervical Cancer22.1[6][7]
Compound 2kHeLaCervical Cancer13.7[6][7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocols

To ensure the reproducibility and validity of the cytotoxicity data, it is crucial to follow standardized experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][8]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells in their logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, depending on the cell line and the compound's mechanism of action.[10]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC50 value can be determined from this curve using non-linear regression analysis.[13]

G Experimental Workflow for IC50 Determination cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h add_compounds Add Serial Dilutions of this compound Derivatives incubate_24h->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solvent Add Solubilization Solution incubate_mtt->add_solvent read_absorbance Measure Absorbance at 570 nm add_solvent->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Workflow for determining the IC50 of this compound derivatives.

Mechanism of Action: Targeting the Thioredoxin System

A primary mechanism by which this compound derivatives exert their cytotoxic effects is through the inhibition of the thioredoxin (Trx) system.[6][7] The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant system that maintains cellular redox homeostasis.[6] In many cancer cells, the Trx system is overexpressed, contributing to uncontrolled proliferation, resistance to apoptosis, and protection against oxidative stress.[4][5]

This compound derivatives can inhibit TrxR, leading to an accumulation of oxidized Trx.[14] This, in turn, disrupts the cellular redox balance and increases the levels of reactive oxygen species (ROS). Elevated ROS can induce oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.[11]

Furthermore, the inhibition of the Trx system can modulate downstream signaling pathways. For instance, oxidized Trx is unable to inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), leading to the activation of the JNK and p38 MAPK pathways, which are involved in apoptosis induction.[4] Additionally, the redox state of several transcription factors, such as NF-κB and p53, is regulated by Trx, and disruption of this regulation can impact gene expression related to cell survival and apoptosis.

Inhibition of the Thioredoxin Reductase pathway by this compound derivatives.

References

Safety Operating Guide

Proper Disposal of 1,2-Dithiolane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of researchers and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of 1,2-dithiolane, a cyclic disulfide used in various research and development applications. Adherence to these protocols is critical for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The following table summarizes key safety and handling information derived from safety data sheets of structurally related organosulfur compounds.

ParameterInformationSource(s)
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Handling Conditions Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2][3] Wash hands and any exposed skin thoroughly after handling.[1][2][1][2][3]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Store away from incompatible materials such as strong oxidizing agents.[1][1][2]
Spill Response All spills and leaks must be cleaned up immediately.[4][4]

Logical Workflow for this compound Disposal

The following diagram illustrates the recommended workflow for the safe disposal of this compound, from initial handling to final disposal by a certified hazardous waste contractor.

G Figure 1: this compound Disposal Workflow A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste Collect in a dedicated, labeled container. A->B C Step 3: Label Container 'Hazardous Waste', 'this compound' B->C D Step 4: Store Securely In a designated hazardous waste area. C->D E Step 5: Arrange for Pickup Contact Environmental Health & Safety (EHS) or a certified waste contractor. D->E F Step 6: Documentation Complete all required waste disposal forms. E->F G Step 7: Final Disposal By a certified hazardous waste facility. F->G

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of this compound is through a certified hazardous waste management service. No specific in-lab chemical neutralization protocols for this compound were found in the reviewed literature. Attempting to neutralize the compound without a validated procedure can be dangerous.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

2. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, properly sealed, and chemically compatible container.[3]

  • Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, to prevent potentially hazardous reactions.[3][4]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3][4]

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area until it is collected.[3]

5. Arranging for Disposal:

  • For small quantities typically generated in a research setting, the most straightforward and safest method is to arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[3]

  • Contact your EHS department to schedule a pickup for the hazardous waste.[3]

6. Documentation:

  • Complete all necessary waste disposal forms as required by your institution and local regulations.[3]

7. Empty Container Disposal:

  • Empty this compound containers must be triple-rinsed with a suitable solvent.[5]

  • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste along with the this compound waste.[5]

  • After triple-rinsing, the empty container can be disposed of according to your institution's guidelines for decontaminated labware.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.[2][3] The disposal of chemical waste must be carried out by, or under the direct supervision of, trained scientists who understand the chemistry and hazards involved.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dithiolane
Reactant of Route 2
1,2-Dithiolane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.